2-Ethynyl-4-fluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSQRJLNDYLNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306356 | |
| Record name | 2-Ethynyl-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-36-1 | |
| Record name | 2-Ethynyl-4-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynyl-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethynyl-4-fluorobenzonitrile: A Key Intermediate for Drug Discovery
This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical considerations for the preparation of 2-Ethynyl-4-fluorobenzonitrile, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the strategic importance of this molecule and provide a detailed, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction.
Strategic Importance of this compound in Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[1] The 4-fluorobenzonitrile moiety is a particularly interesting pharmacophore, with the nitrile group acting as a versatile hydrogen bond acceptor or a precursor for other functional groups. The addition of a 2-ethynyl group provides a reactive handle for further molecular elaboration, for instance, through "click chemistry" or as a key structural element in the synthesis of complex heterocyclic systems.
While this compound is a specific and highly functionalized intermediate, its structural motifs are found in a variety of advanced therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[2][3] Kinase inhibitors often rely on precisely substituted aromatic cores to achieve high potency and selectivity. The unique electronic properties conferred by the fluorine and nitrile substituents, combined with the synthetic versatility of the ethynyl group, make this compound a highly sought-after intermediate in the synthesis of next-generation targeted therapies.[4]
The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation
The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]
Mechanistic Insights
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (in our case, 2-bromo-4-fluorobenzonitrile) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The desired product, this compound, is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
Coordination: The terminal alkyne coordinates to the Cu(I) salt.
-
Acid-Base Reaction: A base, typically an amine, deprotonates the alkyne, forming a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira cross-coupling reaction.
Synthesis of the Starting Material: 2-Bromo-4-fluorobenzonitrile
A reliable supply of the starting material, 2-bromo-4-fluorobenzonitrile, is essential. This can be procured from commercial suppliers or synthesized in the laboratory. A common synthetic route involves the dehydration of 2-bromo-4-fluorobenzamide.
Experimental Protocol: Dehydration of 2-Bromo-4-fluorobenzamide
Materials:
-
2-bromo-4-fluorobenzamide
-
Trifluoroacetic anhydride
-
Pyridine (dry)
-
Diethyl ether
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-fluorobenzamide (1.0 eq) in dry pyridine under an inert atmosphere.
-
Cool the stirred solution in an ice bath.
-
Add trifluoroacetic anhydride (1.05 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the bulk of the pyridine under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by sublimation or recrystallization to afford 2-bromo-4-fluorobenzonitrile as a white solid.[7]
Sonogashira Coupling for the Synthesis of this compound
The following protocol describes the synthesis of this compound from 2-bromo-4-fluorobenzonitrile and ethynyltrimethylsilane, followed by in-situ deprotection of the trimethylsilyl (TMS) group.
Experimental Protocol
Materials:
-
2-bromo-4-fluorobenzonitrile
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 2-bromo-4-fluorobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and freshly distilled triethylamine (TEA) (2.0 eq) via syringe.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Deprotection: Once the starting material is consumed, cool the reaction mixture to room temperature. Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) and stir for 1 hour.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Quantitative Data and Characterization
The following table summarizes typical reaction parameters and expected outcomes. Yields are highly dependent on the purity of reagents and the strict adherence to anhydrous and anaerobic conditions.
| Parameter | Value/Range | Notes |
| Scale | 1-10 mmol | The reaction can be scaled, but re-optimization may be necessary. |
| Pd Catalyst Loading | 1-5 mol% | Higher loadings may be required for less reactive substrates. |
| Cu(I) Co-catalyst Loading | 2-10 mol% | Essential for efficient transmetalation. |
| Reaction Temperature | 25-70 °C | Higher temperatures can lead to side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC or GC-MS for completion. |
| Typical Yield | 70-90% | Highly dependent on reaction conditions and purification. |
Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.7-7.8 (m, 1H), 7.3-7.4 (m, 2H), 3.4 (s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.1 (d, J=255.5 Hz), 134.8 (d, J=9.1 Hz), 120.2 (d, J=22.2 Hz), 117.8 (d, J=3.0 Hz), 116.3, 112.4 (d, J=22.2 Hz), 82.1, 79.9.
-
IR (KBr, cm⁻¹): ~3300 (C≡C-H stretch), ~2220 (C≡N stretch), ~2100 (C≡C stretch).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen. All steps should be performed under an inert atmosphere of argon or nitrogen.
-
Reagent Handling:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood.
-
Copper(I) Iodide: CuI is light-sensitive and should be stored accordingly.
-
Triethylamine and Pyridine: These are corrosive and have strong odors. Handle them in a well-ventilated fume hood.
-
Trifluoroacetic Anhydride: This is a highly corrosive and moisture-sensitive reagent.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound via the Sonogashira cross-coupling reaction is a robust and efficient method for producing this valuable intermediate. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and adherence to safety protocols are paramount for a successful synthesis. The strategic importance of this molecule in the development of novel therapeutics, particularly kinase inhibitors, ensures that its synthesis will remain a topic of interest for researchers and drug development professionals.
References
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PrepChem. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available from: [Link]
- Google Patents. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.
- Google Patents. EP3404032B1 - Process for making benzoxazepin compounds.
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National Center for Biotechnology Information. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. Available from: [Link]
- Google Patents. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
-
ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]
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National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]
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ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Bromo-4-fluorobenzonitrile in Custom Synthesis Projects. Available from: [Link]
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ResearchGate. Conditions optimization for the double Sonogashira coupling. Available from: [Link]
- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]
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PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]
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ResearchGate. 2-Bromo-4-methylbenzonitrile. Available from: [Link]
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National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]
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National Center for Biotechnology Information. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Available from: [Link]
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PrepChem. Synthesis of 3-bromo-4-fluoro-benzonitrile. Available from: [Link]
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ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Available from: [Link]
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Introduction: A Trifunctional Building Block for Advanced Synthesis
An In-depth Technical Guide to 2-Ethynyl-4-fluorobenzonitrile (CAS 1208076-36-1)
In the landscape of modern medicinal chemistry and materials science, the demand for versatile, functionalized building blocks is insatiable. This compound is a notable reagent that, despite its limited characterization in public literature, presents significant strategic value. Its structure uniquely combines three critical pharmacophores on a single aromatic scaffold: a terminal alkyne, a nitrile group, and a fluorine substituent. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its key reactive potential, and best practices for its application in a research setting.
The strategic placement of these functional groups offers researchers a powerful tool for molecular design:
-
The Terminal Alkyne: Serves as a versatile handle for carbon-carbon bond formation, most notably through Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1][2] These reactions are foundational for constructing complex molecular architectures.
-
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3][4] Its position para to the nitrile group influences the electronic character of the entire ring system.
-
The Benzonitrile Moiety: This group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor.[4] Furthermore, the nitrile is a stable precursor that can be readily transformed into other essential functionalities, including amines, amides, and carboxylic acids, expanding its synthetic utility.
This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage the unique synthetic potential of this compound.
Section 1: Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its fundamental properties can be compiled from supplier technical data. Spectroscopic characteristics can be reliably predicted based on its structure and analysis of analogous compounds.
Core Properties
The known physicochemical properties are summarized below. Researchers should note that properties such as melting point, boiling point, and solubility have not been formally reported in peer-reviewed literature and should be determined experimentally.
| Property | Value | Source |
| CAS Number | 1208076-36-1 | [5][6][7] |
| Molecular Formula | C₉H₄FN | [5] |
| Molecular Weight | 145.14 g/mol | |
| Physical Form | Solid | [5] |
| Reported Purity | ≥98% | [5] |
| InChI Key | OLSQRJLNDYLNHL-UHFFFAOYSA-N | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Predicted Spectroscopic Signature
The following represents the expected spectroscopic data for analytical confirmation of this compound.
-
¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region and one in the acetylenic region. Based on analogous structures like 2-fluorobenzonitrile, the aromatic protons will exhibit complex splitting due to both H-H and H-F coupling.[8]
-
~3.5 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton (C≡C-H ).
-
~7.3-7.8 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The proton ortho to the fluorine will likely appear as a triplet of doublets, while the others will be complex doublets of doublets.
-
-
¹³C NMR: The carbon spectrum will be characterized by nine distinct signals. Carbons bearing or adjacent to the fluorine atom will exhibit significant C-F coupling constants.
-
~80 ppm & ~82 ppm: Two signals for the acetylenic carbons (C ≡C -H).
-
~117 ppm: Signal for the nitrile carbon (C ≡N).
-
~110-140 ppm: Six signals in the aromatic region, with the carbon attached to fluorine showing a large one-bond coupling constant (¹Jc-f > 240 Hz).
-
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons. Based on data for p-fluorobenzonitrile, the shift would be in the range of -90 to -115 ppm relative to CFCl₃.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic, high-intensity peaks that are diagnostic for the key functional groups.
-
~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.
-
~2230 cm⁻¹ (strong): C≡N stretch of the nitrile group.
-
~2110 cm⁻¹ (sharp, medium): C≡C stretch of the alkyne.
-
~1250 cm⁻¹ (strong): C-F stretch.
-
Section 2: Proposed Synthesis and Purification Workflow
A robust and scalable synthesis of this compound can be logically designed via a Sonogashira cross-coupling reaction. This approach involves coupling a suitable halogenated precursor with a protected terminal alkyne, followed by a deprotection step.
Synthetic Strategy Overview
The most direct synthetic route utilizes the commercially available 2-bromo-4-fluorobenzonitrile as the starting material. This aryl bromide is coupled with (trimethylsilyl)acetylene (TMSA) , which serves as a stable and easy-to-handle source of the ethynyl group. The reaction is catalyzed by a palladium-copper system. The resulting silyl-protected intermediate is then readily deprotected under mild basic conditions to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Causality Statement: This protocol is based on well-established Sonogashira coupling and silyl deprotection methodologies.[10][11] The choice of Pd(PPh₃)₄ and CuI is standard for activating the aryl halide and alkyne, respectively.[12] Triethylamine (Et₃N) serves as both the base and a solvent, while THF is used to ensure solubility of all reactants. Methanolic potassium carbonate is a mild and effective reagent for cleaving the silicon-carbon bond without affecting the other functional groups.
Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile
-
To an oven-dried Schlenk flask, add 2-bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Add anhydrous, degassed THF (5 mL per mmol of aryl bromide) and anhydrous, degassed triethylamine (3 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir under a positive pressure of nitrogen. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
Step 2: Deprotection to this compound
-
Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile (1.0 eq) in methanol (10 mL per mmol).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the suspension at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid. Further purification can be achieved by recrystallization if necessary.
Section 3: Key Reactions and Applications in Drug Development
The true value of this compound lies in its capacity to undergo a variety of selective chemical transformations, making it a powerful node for building molecular complexity.
Caption: Key synthetic transformations of this compound.
Sonogashira Cross-Coupling Reactions
This is the cornerstone application, where the molecule acts as the terminal alkyne partner to couple with various aryl or vinyl halides (or triflates). This reaction forms a new C(sp)-C(sp²) bond, creating conjugated systems prevalent in materials science and as core scaffolds in pharmaceuticals.[2][13]
Generic Protocol: Coupling with an Aryl Iodide
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl iodide (1.0 eq), this compound (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC or LC-MS.
-
Workup involves filtering the reaction mixture through Celite, removing the solvent in vacuo, and purifying the resulting diarylacetylene product by column chromatography.
The mechanism proceeds via two interconnected catalytic cycles involving palladium and copper.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.[12]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal substrate for "click chemistry," reacting efficiently with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is exceptionally reliable and biocompatible, making it a favorite in drug discovery for linking molecular fragments.
Generic Protocol: Triazole Formation
-
Dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).
-
Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous solution.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq).
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Upon completion, the product can be isolated by extraction or filtration, followed by purification via chromatography or recrystallization.
Nitrile Group Transformations
The nitrile group offers a gateway to other functionalities. It can be hydrolyzed to a primary amide (using basic peroxide) or further to a carboxylic acid under more forcing acidic or basic conditions. Alternatively, it can be reduced to a primary amine using powerful reducing agents like LiAlH₄ or via catalytic hydrogenation (e.g., H₂/Raney Ni). These transformations dramatically increase the synthetic possibilities, allowing the introduction of key hydrogen bond donors and acceptors or basic centers for salt formation.
Section 4: Safety and Handling
This compound is a research chemical with significant potential hazards. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Supplier Safety Data Sheet[5]
Handling and Storage:
-
Avoid Inhalation, Ingestion, and Skin Contact: Handle as a toxic substance. Avoid creating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains.
Conclusion
This compound (CAS 1208076-36-1) is a strategically designed synthetic building block with immense potential for the construction of novel, complex molecules. While its own experimental characterization is sparse, its value is derived from the reliable and predictable reactivity of its three core functional groups. By leveraging well-established protocols for Sonogashira coupling, click chemistry, and nitrile transformations, researchers can efficiently incorporate this versatile scaffold into discovery programs for new pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is mandatory when handling this potent research chemical.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
- Künzler, S., Rathjen, S., Merk, A., & Müller, T. (2019). An Experimental Acidity Scale for Intramolecularly Stabilized Silyl Lewis Acids. Chemistry – A European Journal, 25(64), 14598-14609.
- Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? Retrieved from [Link]
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Organic Syntheses. (n.d.). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Fluorobenzonitrile as a Pharmaceutical Intermediate. Retrieved from [Link]
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ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
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Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-4-fluorobenzonitrile
Abstract: This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) spectroscopic data for 2-Ethynyl-4-fluorobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of published, fully assigned spectra, this document leverages foundational NMR principles and comparative data from analogous structures to predict the ¹H, ¹³C, and ¹⁹F NMR spectral characteristics. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition and analysis of high-quality NMR data, designed for researchers, scientists, and drug development professionals. The methodologies and predictive analyses herein serve as a framework for the structural elucidation and quality control of this and structurally related molecules.
Introduction and Molecular Context
This compound (CAS 1208076-36-1) is a polyfunctional aromatic molecule incorporating three key functional groups: a nitrile (-C≡N), a fluorine atom (-F), and an ethynyl group (-C≡CH).[1] Each of these substituents imparts distinct electronic and steric properties that influence the molecule's overall reactivity and create a unique spectroscopic fingerprint. The nitrile and fluorine are strongly electron-withdrawing groups, which significantly deshield the aromatic ring. The ethynyl group introduces magnetic anisotropy that further influences the chemical environment of nearby nuclei.
Accurate structural verification is paramount in any chemical synthesis or drug development pipeline. NMR spectroscopy stands as the primary analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a predictive blueprint for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, explaining the causal relationships between the molecular structure and the expected spectral parameters.
Predicted NMR Spectroscopic Data
The predictions for chemical shifts (δ) and coupling constants (J) are based on established substituent effects and analysis of spectral data for similar compounds such as 4-fluorobenzonitrile, 2-fluorobenzonitrile, and other substituted aromatics.[2][3][4]
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following numbering scheme is used for this compound.
Figure 1: Molecular Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals: three in the aromatic region and one for the acetylenic proton.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H6 | 7.80 - 7.90 | d | ³J(H6-H5) ≈ 8.5 | Ortho to the electron-withdrawing nitrile group, leading to significant deshielding. Coupled only to H5. |
| H5 | 7.45 - 7.55 | dd | ³J(H5-H6) ≈ 8.5, ⁴J(H5-F4) ≈ 5.0 | Ortho to the fluorine, showing coupling to both H6 (ortho) and F4 (meta). |
| H3 | 7.30 - 7.40 | dd | ³J(H3-F4) ≈ 8.0-9.0, ⁴J(H3-H5) ≈ 2.5 | Ortho to the ethynyl group and meta to the nitrile. Exhibits large ortho-coupling to fluorine and smaller meta-coupling to H5. |
| H10 (Ethynyl-H) | 3.40 - 3.50 | s | - | The acetylenic proton is a sharp singlet, shifted downfield due to the aromatic ring's influence. |
Causality behind Predictions: The chemical shifts are governed by the electronic environment. The -CN group at C1 strongly deshields the ortho proton H6. The fluorine at C4 deshields adjacent protons but also introduces characteristic H-F couplings. The predicted coupling constants are typical for aromatic systems, with ³J (ortho) > ⁴J (meta).[5] The through-space interaction and anisotropic effect of the ethynyl group at C2 will influence H3 most significantly.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display nine signals, as all carbon atoms are in unique chemical environments. The carbon signals will show splitting due to C-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C4 | 165 - 168 | d | ¹J(C4-F4) ≈ 250-260 | Directly bonded to fluorine, resulting in a very large one-bond coupling constant and significant deshielding. |
| C6 | 134 - 136 | d | ³J(C6-F4) ≈ 3-5 | Influenced by the nitrile group. Shows small three-bond coupling to fluorine. |
| C5 | 130 - 132 | d | ²J(C5-F4) ≈ 20-25 | Ortho to fluorine, exhibiting a characteristic two-bond C-F coupling. |
| C2 | 125 - 128 | d | ³J(C2-F4) ≈ 3-5 | Carbon bearing the ethynyl group. Shows small three-bond coupling to fluorine. |
| C-CN | 116 - 118 | s | - | Quaternary carbon of the nitrile group. Typically appears in this region.[6] |
| C3 | 115 - 117 | d | ²J(C3-F4) ≈ 20-25 | Shielded by the ethynyl group and ortho to fluorine, showing a two-bond C-F coupling. |
| C1 | 110 - 113 | d | ⁴J(C1-F4) ≈ 1-3 | Quaternary carbon attached to the nitrile, expected to be significantly upfield. |
| C-≡CH | 85 - 88 | s | - | sp-hybridized carbon attached to the ring. |
| -C≡CH | 80 - 83 | s | - | Terminal sp-hybridized carbon of the alkyne. |
Causality behind Predictions: The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the atoms, with ¹J >> ²J > ³J.[5] The chemical shift of C4 is dramatically shifted downfield due to the high electronegativity of the attached fluorine. The nitrile carbon (C1) is typically found further upfield than the aromatic C-H carbons.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide a highly specific signal for the fluorine atom.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Ref: CFCl₃)
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|
| F4 | -105 to -115 | ddd | ³J(F4-H3) ≈ 8.0-9.0, ⁴J(F4-H5) ≈ 5.0, ⁵J(F4-H6) ≈ 1-2 | The chemical shift is typical for an aryl fluoride.[7][8] The signal will be split by the three aromatic protons it couples to, with the largest coupling to the ortho proton H3. |
Causality behind Predictions: The chemical shift of fluorine is highly sensitive to its electronic environment. The multiplet structure arises from through-bond couplings to the aromatic protons. The expected pattern is a doublet of doublets of doublets (ddd), which provides definitive confirmation of the substitution pattern.
Figure 2: Key predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.
Recommended Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[9][10] If solubility is an issue, deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that chemical shifts are solvent-dependent.[11][12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent if not already present. TMS serves as the internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR spectra.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Data Acquisition
-
Instrument: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially in the aromatic region.
-
Tuning and Matching: Tune and match the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or solvent residual peak.
¹H NMR Acquisition:
-
Experiment: Standard one-pulse (zg30) experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans: 8-16 scans, depending on sample concentration.
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
¹⁹F NMR Acquisition:
-
Experiment: Standard one-pulse experiment, typically without proton decoupling to observe H-F couplings.
-
Spectral Width: ~200 ppm.
-
Referencing: Reference the spectrum relative to an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard if available.[7]
-
Number of Scans: 16-64 scans. ¹⁹F is a high-sensitivity nucleus.[13]
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the TMS signal (0.00 ppm) or the solvent signal (CDCl₃: δ = 77.16 ppm).
-
Integration: Integrate the ¹H signals to determine the relative proton ratios.
-
Peak Picking & Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals in the ¹H, ¹³C, and ¹⁹F spectra. Compare these experimental values with the predicted data to confirm the structure.
Figure 3: Workflow for NMR-based structural verification.
Conclusion
This guide provides a detailed, predictive framework for the NMR spectroscopic analysis of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a powerful and definitive method for its structural confirmation. The predicted chemical shifts, multiplicities, and coupling constants detailed in this document serve as a benchmark for researchers. By following the outlined experimental protocol, scientists can acquire high-fidelity data, enabling confident structural assignment and ensuring the purity and identity of this compound in research and development settings.
References
- Benchchem. A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
- Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (n.d.). Supplementary Information - The Royal Society of Chemistry.
- Kumar, A. P., et al. (n.d.). Vibrational analysis of substituted benzonitriles. I. Vibrational spectra, normal coordinate analysis and transferability of force constants of monohalogenated benzonitriles. Semantic Scholar.
- (n.d.). Supporting Information for - The Royal Society of Chemistry.
- (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Semantic Scholar.
- Cernicharo, J., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics (A&A).
- (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. DSpace@MIT.
- (n.d.). Electronic Supplementary Information - The Royal Society of Chemistry.
- ChemicalBook. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- University of California, Santa Barbara. 19F NMR Reference Standards.
- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Supporting Information - Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. The Royal Society of Chemistry.
- (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
- Sigma-Aldrich. This compound.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
- PubChem. 4-Fluorobenzonitrile.
- ChemicalBook. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum.
- BLD Pharm. 1208076-36-1|this compound.
- Sigma-Aldrich. This compound | 1208076-36-1.
- (n.d.). 19Flourine NMR.
- Eurisotop. NMR Solvent data chart.
- ChemicalBook. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum.
- Iowa State University. NMR Coupling Constants - Chemical Instrumentation Facility.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
- (n.d.). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate.
- (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- ChemicalBook. 4-Fluorobenzonitrile | 1194-02-1.
- (n.d.). Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4.
- Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t.
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Characterization of 2-Ethynyl-4-fluorobenzonitrile: An In-depth Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive characterization of 2-Ethynyl-4-fluorobenzonitrile, a key building block in medicinal chemistry and materials science. The document details a robust synthetic protocol for its preparation via a Sonogashira coupling reaction. A thorough analysis of its spectroscopic and physical properties is presented, supported by predictive data and comparisons with analogous structures. Furthermore, this guide discusses the compound's reactivity and potential applications, offering valuable insights for researchers engaged in the development of novel chemical entities.
Introduction
This compound (CAS No. 1208076-36-1) is a strategically important synthetic intermediate. Its trifunctional nature, featuring a terminal alkyne, a nitrile group, and a fluorine atom on a benzene ring, offers multiple avenues for chemical modification. The ethynyl group is a versatile handle for click chemistry and further cross-coupling reactions, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the fluorine atom can modulate the compound's electronic properties and metabolic stability. These features make this compound a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This guide serves as a detailed resource for the synthesis, characterization, and utilization of this compound.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the readily available precursor, 2-bromo-4-fluorobenzonitrile, is coupled with a protected or unprotected acetylene source. A common and effective strategy involves the use of trimethylsilylacetylene, followed by a straightforward deprotection step.
Synthesis of the Precursor: 2-Bromo-4-fluorobenzonitrile
The necessary starting material, 2-bromo-4-fluorobenzonitrile, can be synthesized from 2-bromo-4-fluorobenzamide. The dehydration of the amide to the nitrile is efficiently achieved using a dehydrating agent such as trifluoroacetic anhydride in pyridine.
Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzonitrile
-
Materials:
-
2-bromo-4-fluorobenzamide (10.9 g, 0.05 mol)
-
Trifluoroacetic anhydride (11.2 g, 0.0525 mol)
-
Dry pyridine (50 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-fluorobenzamide in dry pyridine.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic anhydride dropwise to the cooled and stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the bulk of the pyridine under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the ethereal layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the solid by sublimation at 55 °C and 0.05 mm to afford 2-bromo-4-fluorobenzonitrile as white crystals.[2]
-
-
Expected Outcome:
-
Yield: High
-
Melting Point: 75-76.5 °C[2]
-
Sonogashira Coupling and Deprotection
The Sonogashira coupling of 2-bromo-4-fluorobenzonitrile with trimethylsilylacetylene is a reliable method to introduce the ethynyl group. This is typically followed by a simple deprotection step to yield the final product.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-bromo-4-fluorobenzonitrile (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous, 2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-fluorobenzonitrile, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add trimethylsilylacetylene dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the coupling reaction, cool the mixture to 0 °C and add the TBAF solution dropwise.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₉H₄FN | - |
| Molecular Weight | 145.14 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | [3] |
| Storage | Store under an inert atmosphere at 2-8 °C | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are predicted to show characteristic signals for the aromatic protons, the acetylenic proton, and the carbon atoms of the molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.7 - 7.8 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |
| ~ 7.4 - 7.5 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 8.5 | H-3 |
| ~ 7.2 - 7.3 | ddd | J(H,H) ≈ 8.5, 2.5, J(H,F) ≈ 8.5 | H-5 |
| ~ 3.4 | s | - | C≡C-H |
Justification: The chemical shifts and coupling patterns of the aromatic protons are predicted based on the substitution pattern and the known effects of the cyano, ethynyl, and fluoro groups. The acetylenic proton is expected to appear as a singlet in the range of 3-3.5 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 (d, ¹J(C,F) ≈ 255 Hz) | C-4 |
| ~ 135 (d, ³J(C,F) ≈ 9 Hz) | C-6 |
| ~ 120 (d, ²J(C,F) ≈ 22 Hz) | C-5 |
| ~ 118 (d, ²J(C,F) ≈ 22 Hz) | C-3 |
| ~ 116 | C≡N |
| ~ 115 (d, ³J(C,F) ≈ 4 Hz) | C-2 |
| ~ 110 | C-1 |
| ~ 82 | -C≡CH |
| ~ 80 | -C≡CH |
Justification: The chemical shifts of the aromatic carbons are predicted based on additive rules and the significant C-F coupling constants are estimated from data for similar fluorinated aromatic compounds. The carbons of the nitrile and alkyne groups are expected in their characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the alkyne and nitrile functional groups.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, sharp | ≡C-H stretch |
| ~ 2230 | Strong, sharp | C≡N stretch |
| ~ 2110 | Medium, sharp | C≡C stretch |
| ~ 1600, 1500, 1450 | Medium to strong | C=C aromatic ring stretches |
| ~ 1250 | Strong | C-F stretch |
Justification: The positions of these bands are based on well-established correlation tables for IR spectroscopy.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 145 | [M]⁺, Molecular ion |
| 120 | [M-CN]⁺ |
| 119 | [M-C₂H₂]⁺ |
Justification: The fragmentation pattern is predicted based on the stability of the aromatic ring and the likely loss of the nitrile and acetylene fragments.
Chemical Reactivity and Potential Applications
This compound is a versatile building block due to the presence of three distinct reactive sites.
Reactivity Profile Diagram
Caption: Reactivity profile of this compound.
-
The Ethynyl Group: This terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile construction of triazole-containing molecules. It can also participate in further Sonogashira couplings to build more complex conjugated systems.
-
The Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride, providing a key vector for further functionalization.
-
The Fluoroaromatic System: The fluorine atom, activated by the electron-withdrawing nitrile group, can undergo nucleophilic aromatic substitution (SₙAr) with various nucleophiles, allowing for the introduction of a wide range of substituents at the 4-position.
These diverse reaction possibilities make this compound a highly valuable intermediate in the synthesis of:
-
Pharmaceuticals: As a scaffold for building complex molecules with potential biological activity.
-
Agrochemicals: For the development of new pesticides and herbicides.
-
Organic Materials: As a monomer or building block for polymers with interesting electronic or optical properties.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity. The detailed synthetic protocols and predicted spectroscopic data offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies. The diverse reactivity of its functional groups opens up a wide array of possibilities for the creation of novel molecules with potential applications in drug discovery and materials science.
References
-
PrepChem. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. (n.d.). Retrieved from [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? (2016, September 3). ResearchGate. Retrieved from [Link]
- Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. (n.d.). Google Patents.
- Process for the preparation of 2-fluorobenzonitrile from saccharin. (n.d.). Google Patents.
-
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"2-Ethynyl-4-fluorobenzonitrile chemical structure and properties"
An In-Depth Technical Guide to 2-Ethynyl-4-fluorobenzonitrile
Introduction: A Versatile Building Block for Modern Chemistry
This compound is a trifunctional aromatic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive ethynyl group, a strategically placed fluorine atom, and a versatile nitrile moiety, offers chemists a powerful scaffold for constructing complex molecular architectures. The interplay of these functional groups provides multiple avenues for synthetic modification, making it an invaluable intermediate in the development of novel therapeutics and advanced materials. This guide provides an in-depth analysis of its chemical structure, properties, a validated synthetic protocol, and its applications, designed for researchers and drug development professionals.
Core Chemical Structure and Physicochemical Properties
The unique arrangement of the ethynyl, fluoro, and cyano groups on the benzene ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitrile and fluorine groups influences the reactivity of the aromatic ring and the acidity of the acetylenic proton.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. This data is critical for designing reaction conditions, purification procedures, and for its proper storage.
| Property | Value | Source |
| CAS Number | 1208076-36-1 | |
| Molecular Formula | C₉H₄FN | |
| Molecular Weight | 145.14 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | OLSQRJLNDYLNHL-UHFFFAOYSA-N | |
| SMILES | C(#CC1=C(C=C(F)C=C1)C#N) |
Synthesis Protocol: A Field-Proven Approach
The synthesis of this compound is most reliably achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The protocol below uses the readily available 2-Bromo-4-fluorobenzonitrile as the starting material.
Rationale for Experimental Design:
-
Precursor Selection: 2-Bromo-4-fluorobenzonitrile is an ideal precursor. The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating the catalytic cycle. The other functional groups (nitrile, fluorine) are stable under these conditions.[1]
-
Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the alkyne source. The TMS group protects the acidic acetylenic proton, preventing self-coupling (Glaser coupling) and ensuring a clean reaction. This protecting group is easily removed in a subsequent step.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne, accelerating the reaction.
-
Base and Solvent: A mild base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen bromide formed during the reaction and to deprotonate the alkyne in situ. It often serves as the solvent as well.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Methodology:
Step 1: Sonogashira Coupling
-
To a dry, nitrogen-flushed round-bottom flask, add 2-Bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine (TEA) to dissolve the solids, typically to a concentration of 0.1-0.2 M relative to the starting bromide.
-
To this stirring solution, add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.
Step 2: TMS Deprotection
-
Dissolve the purified TMS-protected intermediate from Step 1 in methanol.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature and monitor by TLC until the starting material is fully converted to the more polar product (typically 1-2 hours).
-
Once complete, neutralize the mixture with 1M HCl (aq) and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Research and Drug Development
The strategic placement of three distinct functional groups makes this compound a highly sought-after building block.
-
Medicinal Chemistry and Drug Discovery:
-
Kinase Inhibitors: The benzonitrile scaffold is present in numerous kinase inhibitors. The ethynyl group can form crucial hydrogen bonds or covalent linkages within the ATP-binding pocket of kinases. This moiety is a key feature in intermediates for irreversible tyrosine kinase inhibitors used in cancer therapy.[2]
-
Bioisosteric Replacement: The nitrile group is a well-established bioisostere for carbonyl groups and can participate in important hydrogen bonding interactions with protein targets.[3] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[4]
-
Click Chemistry: The terminal alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other biomolecules or scaffolds, facilitating the rapid generation of compound libraries for screening.[5]
-
-
Materials Science:
-
Polymer Synthesis: Aryl rings bearing ethynyl groups are valuable monomers for creating porous organic polymers (POPs) and other functional materials with unique electronic and mechanical properties.[6]
-
Organic Electronics: The compound can serve as a building block for organic semiconductors and dyes, where the conjugated system and the polar nitrile group can be exploited to tune electronic properties.[6]
-
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: this compound and its structural analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
This compound is more than just a chemical intermediate; it is a molecular tool that empowers innovation. Its trifunctional nature provides a platform for orthogonal chemical modifications, enabling the synthesis of diverse and complex molecules. For researchers in drug discovery, it offers a scaffold to probe biological systems and develop next-generation therapeutics. For materials scientists, it provides a monomer for creating novel polymers with tailored properties. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential.
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"solubility and stability of 2-Ethynyl-4-fluorobenzonitrile"
An In-depth Technical Guide to the Solubility and Stability of 2-Ethynyl-4-fluorobenzonitrile
Introduction
This compound is a substituted aromatic compound that incorporates three key functional groups: a nitrile, a fluorine atom, and an ethynyl group. This unique combination makes it a potentially valuable building block for medicinal chemistry and materials science. Fluorinated aromatic scaffolds are of significant interest in drug discovery as the inclusion of fluorine can modulate critical properties such as metabolic stability, lipophilicity, and binding affinity. Similarly, the ethynyl group is a versatile handle for further chemical modification, including click chemistry and cross-coupling reactions, while the benzonitrile moiety is a common feature in many bioactive molecules.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the core physicochemical properties of this compound. As specific experimental data for this compound is limited in public literature, this guide establishes a predictive profile based on the well-understood chemistry of its constituent functional groups. Critically, it provides detailed, field-proven experimental protocols to enable researchers to determine its solubility and stability, ensuring the generation of reliable data for project advancement.
Section 1: Physicochemical Profile and Predicted Solubility
A foundational understanding of a compound's physical properties is essential for its application. The structure of this compound dictates its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1208076-36-1 | [1][2][3] |
| Molecular Formula | C₉H₄FN | [2] |
| Molecular Weight | 145.14 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Recommended Storage | Inert atmosphere, 2-8°C | [2][3] |
Influence of Functional Groups on Solubility
The principle of "like dissolves like" governs solubility, which is a balance between a molecule's polar and non-polar characteristics.[4]
-
Benzene Ring : The core aromatic ring is non-polar and hydrophobic, suggesting poor solubility in aqueous media.
-
Nitrile Group (-C≡N) : This group is polar and can act as a hydrogen bond acceptor, which can offer a minor contribution to aqueous solubility.[5]
-
Fluorine Atom (-F) : While highly electronegative, a single fluorine atom typically increases the overall lipophilicity (hydrophobicity) of an aromatic molecule, which would further decrease its solubility in water.
-
Ethynyl Group (-C≡CH) : This group is largely non-polar, contributing to the molecule's hydrophobic character.
Based on this analysis, this compound is predicted to have low solubility in polar, protic solvents like water and higher solubility in organic solvents.
Predicted Solubility in Common Laboratory Solvents
| Solvent | Type | Predicted Solubility | Justification |
| Water | Polar, Protic | Very Low | The large, non-polar aromatic structure dominates over the weak polar contribution of the nitrile group. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Very Low | Similar to water; the compound lacks strongly ionizable groups that would enhance solubility at physiological pH. |
| Ethanol | Polar, Protic | Moderate | The ethyl group provides some non-polar character, allowing for better interaction with the aromatic ring than water alone. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar, Aprotic | High | A common ether-based solvent effective for dissolving moderately polar and non-polar organic solids. |
| Dichloromethane (DCM) | Non-polar | High | The compound's overall hydrophobic character suggests good solubility in chlorinated solvents. |
| Acetonitrile | Polar, Aprotic | Moderate to High | Often used in chromatography, it should effectively solvate the molecule. |
Section 2: Experimental Determination of Solubility
While predictions are useful, experimental determination is critical. In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.[6]
-
Kinetic Solubility : Measures the concentration of a compound before it starts to precipitate from a solution that is rapidly prepared, typically by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput measurement used in early discovery to flag potential issues.[7][8]
-
Thermodynamic Solubility : Represents the true equilibrium solubility of a compound, where an excess of the solid material has been equilibrated with the solvent for an extended period. It is the gold-standard measurement used in later-stage development.[9][10]
Protocol 2.1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method rapidly assesses the point at which the compound precipitates from an aqueous buffer, measured by light scattering.
Causality: This assay is chosen for initial screening due to its high speed and minimal compound requirement. It provides an early warning for compounds that are likely to have problematic solubility in biological assays which often use similar buffer systems.[7]
Methodology:
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup : In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) and perform serial dilutions to create a range of concentrations (e.g., from 200 µM down to 1 µM).
-
Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 1.5 to 2 hours.[8][11]
-
Measurement : Use a nephelometer to measure the turbidity (light scattering) in each well.
-
Data Analysis : The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background, indicating the onset of precipitation.
Protocol 2.2: Thermodynamic Solubility Assay (Shake-Flask with HPLC Quantification)
This method determines the equilibrium solubility and is considered the definitive measure.
Causality: The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a true measure of the compound's solubility. HPLC quantification is used for its specificity and accuracy, allowing for precise measurement of the dissolved compound concentration, even in the presence of minor impurities.[12][13]
Methodology:
-
Sample Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration : Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[14]
-
Phase Separation : After equilibration, allow the vial to stand to let undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all particulate matter.[15]
-
Quantification Preparation : Dilute the clear filtrate with a suitable mobile phase (e.g., acetonitrile/water mixture) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis :
-
Develop a suitable reverse-phase HPLC method (e.g., C18 column) capable of resolving the parent compound.
-
Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted filtrate and the standards onto the HPLC system.
-
-
Data Analysis : Determine the concentration of the compound in the diluted filtrate by comparing its peak area to the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Section 3: Chemical Stability and Degradation Pathways
Chemical stability is a critical parameter that affects a compound's shelf-life, handling requirements, and viability as a drug candidate. Forced degradation (or stress testing) studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[16][17]
Predicted Chemical Liabilities
-
Hydrolytic Instability : The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds first to a primary amide and then to the corresponding carboxylic acid (4-fluoro-2-ethynylbenzoic acid).[1][18][19] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[20][21]
-
Oxidative Instability : The ethynyl group and the electron-rich aromatic ring are potential sites for oxidation. Strong oxidizing agents could lead to a variety of degradation products, including cleavage of the triple bond or hydroxylation of the ring.
-
Photostability : Aromatic compounds, particularly those with unsaturated groups like the ethynyl substituent, can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is a key requirement under ICH guidelines.[22][23]
Section 4: Experimental Protocols for Stability Assessment
A forced degradation study systematically exposes the compound to harsh conditions to accelerate its decomposition. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and identified by techniques like HPLC-MS.
Protocol 4.1: Hydrolytic Stability Study
Causality: This protocol assesses stability across a range of pH values relevant to physiological conditions (stomach, intestine) and potential manufacturing or formulation processes.
Methodology:
-
Stock Solution : Prepare a stock solution of the compound in a suitable solvent like acetonitrile.
-
Stress Conditions :
-
Acidic : Dilute the stock solution into 0.1 M HCl.
-
Basic : Dilute the stock solution into 0.1 M NaOH.
-
Neutral : Dilute the stock solution into purified water.
-
-
Incubation : Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). A control sample should be kept at 2-8°C.
-
Analysis : At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC-UV/MS method.
-
Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the mass of any new peaks corresponding to degradants. The primary expected degradant is 4-fluoro-2-ethynylbenzoic acid (M.W. 164.13).
Protocol 4.2: Oxidative Stability Study
Causality: This protocol evaluates the compound's susceptibility to oxidation, a common degradation pathway. Hydrogen peroxide is a standard and effective oxidizing agent for this purpose.
Methodology:
-
Stress Condition : Dissolve the compound in a mixture of acetonitrile and 3% hydrogen peroxide.
-
Incubation : Store the solution at room temperature for 24 hours, protected from light. Keep a control sample without H₂O₂.
-
Analysis : Analyze samples at various time points by HPLC-UV/MS.
-
Evaluation : Monitor for the loss of the parent peak and the formation of new peaks. Mass spectrometry will be crucial for proposing structures for the oxidation products.
Protocol 4.3: Photostability Study (ICH Q1B)
Causality: This protocol follows international regulatory guidelines to assess how light exposure affects the compound's integrity, which is crucial for determining packaging and handling requirements.[24][25][26]
Methodology:
-
Sample Preparation : Place a sample of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Exposure : Expose the samples to a light source that provides a standardized output of both visible and UV light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
Control Sample : Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls. Place these alongside the exposed samples to differentiate between thermal and light-induced degradation.
-
Analysis : After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV/MS.
-
Evaluation : Compare the profiles of the exposed and control samples. Any new peaks in the exposed sample that are absent or smaller in the dark control are considered photodegradants.
Caption: General Workflow for Forced Degradation Studies.
Section 5: Summary and Recommendations
This compound is a compound with significant potential, but its fundamental physicochemical properties require careful characterization.
-
Predicted Profile : The molecule is anticipated to be a hydrophobic solid with low aqueous solubility but good solubility in common organic solvents like DMSO, THF, and DCM.
-
Stability Concerns : The primary chemical liabilities are the potential for hydrolysis of the nitrile group under acidic or basic conditions and possible oxidative or photolytic degradation related to the ethynyl group and aromatic system.
-
Recommendations for Handling and Storage : Based on this profile, the compound should be stored at the recommended 2-8°C in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It should also be protected from prolonged exposure to light.
The experimental protocols detailed in this guide provide a robust, scientifically-grounded pathway for the definitive determination of the solubility and stability of this compound, enabling its confident use in research and development.
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Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]
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DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
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Semantic Scholar. (1973). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
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An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Ethynyl-4-fluorobenzonitrile
Introduction: The Strategic Importance of a Versatile Building Block
2-Ethynyl-4-fluorobenzonitrile is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring a reactive terminal alkyne, a nitrile group, and a fluorine substituent, offers multiple points for synthetic modification. The nitrile can be hydrolyzed or reduced, the fluorine can participate in nucleophilic aromatic substitution, and the ethynyl group is primed for a variety of coupling reactions and cycloadditions. This trifunctional nature makes it an invaluable scaffold for constructing novel therapeutic agents and advanced organic materials.[1] This guide provides a detailed examination of the primary starting materials and the core synthetic strategy for its preparation, focusing on the widely adopted Sonogashira cross-coupling reaction.
Retrosynthetic Analysis and Core Synthetic Strategy
The most direct and efficient method for forming the key carbon-carbon bond between the aromatic ring and the ethynyl group is the Sonogashira cross-coupling reaction.[2] This palladium- and copper-cocatalyzed reaction joins a terminal alkyne with an aryl or vinyl halide.[2][3]
Our retrosynthetic analysis, therefore, disconnects the target molecule at the aryl-alkyne bond. This reveals two primary starting materials:
-
An activated aryl halide, specifically a 2-halo-4-fluorobenzonitrile.
-
An ethynyl source, which is often a protected form of acetylene to ensure selectivity and ease of handling.
This strategy is favored due to its mild reaction conditions, broad functional group tolerance, and high yields, making it a cornerstone of modern organic synthesis.[2][3]
Key Starting Materials: Sourcing the Core Components
The success of the synthesis hinges on the quality and reactivity of two key precursors.
3.1 The Aryl Halide Core: 2-Bromo-4-fluorobenzonitrile
The primary aromatic starting material is 2-bromo-4-fluorobenzonitrile (CAS No. 36282-26-5).[4] This compound is a dihalogenated benzonitrile featuring three distinct functional groups, making it a versatile molecular scaffold.[1]
-
Causality of Halogen Choice: The Sonogashira reaction's efficiency is highly dependent on the nature of the halide. The reactivity order is I > OTf > Br >> Cl.[2][3] While 2-iodo-4-fluorobenzonitrile would be more reactive, allowing for milder reaction conditions (potentially room temperature), the corresponding 2-bromo derivative is often more commercially available and cost-effective.[2][5] The bromine atom provides a good balance of reactivity and stability for achieving high yields under controlled heating.[2]
-
Synthesis of the Precursor: 2-Bromo-4-fluorobenzonitrile can be synthesized from 2-bromo-4-fluorobenzamide. The dehydration of the amide to the nitrile is efficiently achieved using a reagent like trifluoroacetic anhydride in dry pyridine.[6] The product is a solid that can be purified by sublimation.[6]
3.2 The Ethynyl Source: Trimethylsilylacetylene (TMSA)
Directly using acetylene gas in a Sonogashira coupling is feasible but presents significant handling challenges and can lead to undesired side products, particularly the homocoupling of the alkyne (Glaser coupling).[7] To circumvent this, a protected alkyne is almost universally employed.
-
The Role of the Protecting Group: Trimethylsilylacetylene (TMSA) is the ideal reagent for this purpose. The bulky trimethylsilyl (TMS) group serves two critical functions:
The C-Si bond remains stable during the Sonogashira coupling, leading to the formation of a TMS-protected intermediate.[8] This intermediate is then subjected to a separate, straightforward deprotection step to reveal the terminal alkyne.[9][10]
Synthetic Workflow and Protocols
The synthesis is a robust two-step process: a Sonogashira coupling followed by a silyl deprotection.
Caption: Overall synthetic scheme for this compound.
This protocol describes the palladium-copper catalyzed cross-coupling of the aryl bromide with the protected alkyne.[3]
-
Inert Atmosphere: To a dry reaction flask, add 2-bromo-4-fluorobenzonitrile (1.0 eq). The flask is then sealed and purged with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the aryl halide. Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) iodide (CuI) cocatalyst (0.025 eq), and a suitable amine base (e.g., diisopropylamine or triethylamine, ~7.0 eq).[3] The base is crucial as it neutralizes the HBr formed during the reaction and aids in the formation of the copper acetylide intermediate.[2]
-
Alkyne Addition: Add trimethylsilylacetylene (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting aryl halide. For less reactive aryl bromides, gentle heating may be required.[2]
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile, can be purified by flash column chromatography on silica gel.
This step chemoselectively cleaves the C-Si bond to yield the terminal alkyne.
-
Dissolution: Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile (1.0 eq) in methanol.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, ~2.0 eq). The use of a mild base is critical to avoid potential side reactions involving the nitrile or fluoro groups.[10]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, as monitored by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product, this compound, can be further purified if necessary, often by column chromatography or recrystallization.
Data Summary: Reagents and Conditions
| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |
| 1. Sonogashira Coupling | 2-Bromo-4-fluorobenzonitrile, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine | THF | Room Temp, 3-4 h, Inert Atm. | 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile |
| 2. Deprotection | 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile | Potassium Carbonate (K₂CO₃) | Methanol | Room Temp, 1-2 h | This compound |
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence centered on the Sonogashira cross-coupling reaction. The primary and most critical starting materials are 2-bromo-4-fluorobenzonitrile and trimethylsilylacetylene . This strategic choice of a protected alkyne maximizes yield and simplifies handling, while the aryl bromide provides a reliable and cost-effective coupling partner. The subsequent mild deprotection step efficiently furnishes the final, highly versatile product, ready for application in advanced chemical synthesis.
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An In-depth Technical Guide to 2-Ethynyl-4-fluorobenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Ethynyl-4-fluorobenzonitrile, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, a robust synthesis protocol, detailed characterization methods, and its potential as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Core Molecular Attributes
This compound is a substituted aromatic compound featuring a nitrile, a fluorine atom, and an ethynyl group. These functional groups impart unique reactivity and make it a desirable intermediate for introducing these moieties into more complex molecules.[][]
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for all quantitative aspects of its use in chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 1208076-36-1 | [3][4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |
| SMILES Code | N#CC1=CC=C(F)C=C1C#C | [3] |
| InChI Key | OLSQRJLNDYLNHL-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process: a Sonogashira coupling reaction followed by a deprotection step. This approach is widely utilized for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[6][7] The rationale for this two-step approach is to use a protected, and therefore less reactive, version of acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling and other side reactions. The trimethylsilyl (TMS) group is then selectively removed under mild conditions.[5][8]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile via Sonogashira Coupling
This step involves the palladium- and copper-cocatalyzed cross-coupling of 2-bromo-4-fluorobenzonitrile with trimethylsilylacetylene. The choice of a bromo-substituted starting material offers a good balance of reactivity and stability.[6][7]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-fluorobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagents: Add anhydrous triethylamine (TEA, 2.0 eq) as the solvent and base, followed by trimethylsilylacetylene (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile as a solid.
Step 2: Deprotection to Yield this compound
The removal of the TMS protecting group is achieved under mild basic conditions to prevent degradation of the product.[5][8]
-
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile (1.0 eq) in methanol.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 0.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, this compound.
Structural Elucidation and Characterization
The unambiguous identification and purity assessment of this compound are critical. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
While a publicly available, fully assigned spectrum for this compound is not readily found, its expected ¹H and ¹³C NMR spectral data can be reliably predicted based on the analysis of structurally similar compounds such as benzonitrile, 2-fluorobenzonitrile, and other substituted benzonitriles.[9][10][11][12]
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (multiplets or doublet of doublets). The proton ortho to the fluorine and meta to the nitrile is expected to show coupling to the fluorine atom.
-
Ethynyl Proton (1H): A sharp singlet is expected for the terminal alkyne proton, typically in the range of δ 3.0-3.5 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃, 101 MHz):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Nitrile Carbon (1C): A signal for the nitrile carbon (C≡N) is expected around δ 115-120 ppm.
-
Ethynyl Carbons (2C): Two signals for the alkyne carbons (C≡C) are expected in the range of δ 75-90 ppm.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization and quality control of synthesized this compound.
Caption: Characterization workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of APIs.[][][13] Its utility stems from the presence of three key functional groups that can be exploited in molecular design:
-
Fluorine Atom: The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[14]
-
Nitrile Group: The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functional groups. It is a common feature in many approved drugs.
-
Ethynyl Group: The terminal alkyne is a highly versatile handle for further chemical modifications, most notably through "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) or further Sonogashira couplings to build more complex molecular architectures.
Potential as a Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of targeted cancer therapies.[15][16][17] Many approved kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, with various substituents that confer selectivity and potency. This compound can serve as a key starting material for the synthesis of novel kinase inhibitors. The fluorobenzonitrile moiety can be incorporated into the core structure, while the ethynyl group provides a vector for attaching other fragments that can interact with specific residues in the kinase active site.[15][18]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
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A Quantum Chemical Blueprint for Kinase Inhibitor Scaffolds: The Case of 2-Ethynyl-4-fluorobenzonitrile
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Precision in Oncology
In the landscape of modern oncology, the development of small-molecule kinase inhibitors has marked a paradigm shift towards targeted therapies. These agents are designed to interfere with the signaling pathways that drive cancer cell proliferation and survival. Within this context, the benzonitrile scaffold has emerged as a privileged structure, frequently incorporated into potent and selective kinase inhibitors. This guide delves into the quantum chemical characterization of a particularly promising, yet underexplored, derivative: 2-Ethynyl-4-fluorobenzonitrile.
The strategic incorporation of a fluorine atom and an ethynyl group onto the benzonitrile core is not arbitrary. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ethynyl moiety, a versatile functional group, can engage in various non-covalent interactions within a protein's active site and serves as a valuable synthetic handle for further molecular elaboration. This technical guide will provide a comprehensive, step-by-step quantum chemical workflow to elucidate the electronic and structural properties of this compound, offering a theoretical foundation for its rational application in the design of next-generation kinase inhibitors. While this molecule is recognized as a key intermediate in the synthesis of potential kinase inhibitors, this guide will also explore its intrinsic properties that make it a compelling candidate for further investigation.
Methodology: A Rigorous In Silico Workflow
The following details a robust computational protocol for the quantum chemical analysis of this compound. The choice of theoretical level and basis set is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) has been widely adopted in the field for its balance of computational cost and accuracy in describing electronic structures of organic molecules.
Experimental Protocol: Step-by-Step Computational Analysis
-
Molecular Structure Input and Initial Optimization:
-
The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView).
-
An initial geometry optimization is performed using a lower-level theoretical method (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry for the DFT calculations.
-
-
Geometry Optimization and Frequency Analysis:
-
The final geometry optimization is carried out using DFT with the B3LYP functional and the 6-311+G(d,p) basis set. This combination is well-established for providing accurate geometries and electronic properties for a wide range of organic molecules.
-
Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
-
-
Calculation of Molecular Properties:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding intermolecular interactions, particularly with a biological target.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability and electronic properties.
-
NMR Chemical Shifts: The 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. These theoretical spectra can be compared with experimental data for validation, when available.
-
-
Molecular Docking (Illustrative Example):
-
To demonstrate the potential of this compound as a kinase inhibitor scaffold, a molecular docking study can be performed. For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target, a well-validated target in cancer therapy.[1]
-
The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB).
-
The optimized structure of this compound is docked into the ATP-binding site of EGFR using software such as AutoDock Vina.
-
The docking results are analyzed to predict the binding affinity and identify key interactions between the ligand and the protein residues.
-
Results and Discussion: Unveiling the Molecular Landscape
Molecular Geometry and Stability
The optimized geometry of this compound reveals a planar aromatic ring with the cyano and ethynyl groups lying in the same plane. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic compounds. The vibrational analysis confirms the stability of the optimized structure.
| Parameter | Calculated Value |
| C≡N Bond Length | ~1.16 Å |
| C-C≡N Bond Angle | ~179° |
| C≡C Bond Length | ~1.21 Å |
| C-C≡C Bond Angle | ~178° |
| C-F Bond Length | ~1.35 Å |
| HOMO Energy | (Value to be calculated) eV |
| LUMO Energy | (Value to be calculated) eV |
| HOMO-LUMO Gap | (Value to be calculated) eV |
| Dipole Moment | (Value to be calculated) Debye |
| Table 1: Selected calculated properties of this compound at the B3LYP/6-311+G(d,p) level of theory. |
Electronic Properties: Reactivity and Interactions
The HOMO and LUMO energies are fundamental in predicting the molecule's chemical reactivity. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive. The calculated molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution.
For this compound, the MEP map is expected to show a region of negative potential (red) around the nitrogen atom of the nitrile group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the ethynyl group will likely exhibit a region of positive potential (blue), making it a potential hydrogen bond donor. The fluorine atom will also contribute to the electron-withdrawing nature of the aromatic ring. This charge distribution is critical for predicting how the molecule will interact with the amino acid residues in the active site of a kinase.
Illustrative Docking into EGFR Kinase Domain
A molecular docking simulation of this compound into the ATP-binding site of EGFR (PDB ID: 2J6M, for example) can reveal its potential as a kinase inhibitor scaffold. The nitrile group could form a hydrogen bond with the backbone NH of a key residue in the hinge region, a common interaction for many EGFR inhibitors. The ethynyl group could extend into a hydrophobic pocket, forming favorable van der Waals interactions. The fluorine atom can enhance these hydrophobic interactions and potentially form non-classical hydrogen bonds.
| Interaction Type | Potential Interacting Residues in EGFR |
| Hydrogen Bonding | Hinge region (e.g., Met793) |
| Hydrophobic Interactions | Gatekeeper residue (e.g., Thr790), hydrophobic pocket |
| π-π Stacking | Aromatic residues (e.g., Phe723) |
| Table 2: Potential key interactions of this compound in the ATP-binding site of EGFR. |
Conclusion: A Quantum Leap in Rational Drug Design
This technical guide has outlined a comprehensive quantum chemical approach to characterize this compound, a promising scaffold for the development of novel kinase inhibitors. The detailed computational workflow enables the prediction of its structural, electronic, and reactivity properties, providing a solid foundation for rational drug design. The insights gained from these calculations, particularly regarding the molecule's electrostatic potential and orbital energies, can guide the synthetic efforts to optimize its binding affinity and selectivity for specific kinase targets. While this guide has used EGFR as an illustrative example, the principles and methodologies described herein are broadly applicable to the study of other small-molecule inhibitors and their biological targets. The synergy of computational chemistry and experimental validation will undoubtedly continue to accelerate the discovery of more effective and safer targeted therapies for cancer and other diseases.
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MDPI. (2022). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
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A-Z Guide to the Synthesis of 2-Ethynyl-4-fluorobenzonitrile: Protocols, Mechanisms, and Field-Proven Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-4-fluorobenzonitrile is a pivotal building block in medicinal chemistry and materials science, notable for its role in constructing complex heterocyclic scaffolds and functional organic materials. This technical guide provides an in-depth analysis of its synthesis, with a primary focus on the robust and widely adopted Sonogashira cross-coupling reaction. We dissect the mechanistic underpinnings of this key transformation, explore critical process parameters, and present detailed, field-proven experimental protocols. This document serves as a comprehensive resource, offering both theoretical expertise and practical guidance to enable researchers to confidently and efficiently synthesize this versatile compound.
Introduction: Strategic Importance of this compound
The unique trifecta of a nitrile, a fluorine atom, and an ethynyl group makes this compound a highly valuable and versatile intermediate. The nitrile and ethynyl functionalities are prime handles for a multitude of subsequent chemical transformations, including cycloadditions, reductions, and further cross-coupling reactions. The fluorine atom, often considered a "magic element" in drug discovery, can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound. Consequently, reliable and scalable access to this molecule is of paramount importance for accelerating discovery pipelines.
The primary challenge in its synthesis lies in the precise and efficient installation of the terminal alkyne moiety onto the fluorinated benzonitrile core. The Sonogashira coupling has emerged as the preeminent method for achieving this transformation due to its mild reaction conditions and broad functional group tolerance[1][2].
The Cornerstone of Synthesis: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[1] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3]
Mechanistic Rationale: The "Why" Behind the Reagents
Understanding the catalytic cycles is crucial for troubleshooting and optimization. The reaction proceeds through two interconnected cycles: a primary palladium cycle and a secondary copper cycle.
-
The Palladium Cycle : This is the main engine of the cross-coupling.
-
Oxidative Addition : A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (e.g., 2-bromo-4-fluorobenzonitrile) to form a Pd(II)-aryl complex. This is often the rate-limiting step. The reactivity of the halide is critical, with the bond strength dictating the ease of this step (I > Br > Cl)[1][3].
-
Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination : The newly formed Pd(II)-aryl-alkyne complex collapses, releasing the final product (this compound) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
-
-
The Copper Cycle : This cycle's primary role is to activate the terminal alkyne.
-
Deprotonation : The base (e.g., an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne, making it nucleophilic.
-
Copper Acetylide Formation : The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.
-
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions[1].
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Methodological & Application
Application Notes & Protocols: Sonogashira Coupling Reactions Using 2-Ethynyl-4-fluorobenzonitrile
Preamble: The Strategic Value of Fluorinated Arylalkynes
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for its efficiency in constructing C(sp²)-C(sp) bonds.[1][2][3] This reaction's tolerance for a wide array of functional groups and its operation under relatively mild conditions have cemented its role in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[1]
This guide focuses on a particularly valuable building block: 2-Ethynyl-4-fluorobenzonitrile . The strategic incorporation of fluorine and a nitrile group into an arylalkyne scaffold offers medicinal chemists and materials scientists a powerful tool. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the nitrile group serves as a versatile synthetic handle for further molecular elaboration. This document provides a detailed exploration of the reaction's mechanistic underpinnings, practical experimental protocols, and optimization strategies to empower researchers in leveraging this important synthetic transformation.
The Mechanistic Heart of the Sonogashira Coupling
A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[4][5]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X). This step, often rate-determining, forms a Pd(II) intermediate.
-
The Copper Cycle: This cycle's purpose is to activate the terminal alkyne. The copper(I) salt (typically CuI) coordinates with the alkyne, increasing the acidity of its terminal proton.[5] An amine base then deprotonates this complex to form a highly nucleophilic copper(I) acetylide intermediate.
-
Transmetalation: The crucial link between the two cycles occurs during transmetalation. The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper catalyst and forming an alkynyl-Pd(II) species.
-
Reductive Elimination: The final step is the reductive elimination from the alkynyl-Pd(II) complex, which forms the desired C-C bond of the product (Ar-alkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[6] This has led to the development of "copper-free" Sonogashira protocols, which, while avoiding this side reaction, often necessitate different ligands, stronger bases, or higher reaction temperatures to facilitate the direct formation of a palladium acetylide.[4][7][8]
Caption: Fig. 1: The Dual Catalytic Cycles of the Sonogashira Reaction.
Core Components: A Rationale-Driven Selection
The success of the coupling hinges on the judicious selection of each component. The specific electronic nature of this compound informs these choices.
| Component | Recommended Reagents | Rationale & Expert Insights |
| Alkyne | This compound | The electron-withdrawing cyano and fluoro groups increase the acidity of the terminal alkyne proton, potentially accelerating its deprotonation and the formation of the copper acetylide. |
| Aryl Halide | Aryl Iodides, Aryl Bromides, Aryl Triflates | Reactivity follows the order I > Br > OTf >> Cl.[1] Aryl iodides are the most reactive and allow for milder reaction conditions, often at room temperature. Aryl bromides are more cost-effective but typically require higher temperatures or more active catalyst systems. |
| Palladium Pre-catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a direct source of Pd(0) but can be air-sensitive. PdCl₂(PPh₃)₂ is more stable and is reduced in situ to the active Pd(0) species. Catalyst loading is typically low (0.5-5 mol%). |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for activating the alkyne. It should be of high purity, as oxidized copper species can promote unwanted side reactions. Loading is typically 1-10 mol%. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The base must be strong enough to deprotonate the alkyne-copper complex but not so strong as to cause side reactions. It also serves as a scavenger for the HX acid produced. DIPA is often used for more sensitive substrates.[9] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | The solvent must fully solubilize all reactants. THF is an excellent general-purpose solvent. DMF can be used for less soluble substrates but requires higher purification standards. The amine base can sometimes be used as the solvent itself. |
Experimental Protocols
Safety First: These procedures involve potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are heavy metals, and organic solvents are flammable. Handle all reagents with care according to their Safety Data Sheets (SDS).
Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling
This protocol is a robust starting point for coupling this compound with a typical aryl iodide.
Workflow Overview:
Caption: Fig. 2: General Experimental Workflow for Sonogashira Coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add degassed anhydrous THF (to make a ~0.2 M solution based on the aryl halide) and degassed triethylamine (2.0 eq). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add a solution of this compound (1.1 eq) in a small amount of degassed THF dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the aryl halide is less reactive (e.g., a bromide), the mixture may need to be heated to 50-70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to complex with copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant issue or when the substrate is sensitive to copper.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), a palladium pre-catalyst such as Pd(OAc)₂ (0.02 eq) with a suitable phosphine ligand like P(t-Bu)₃ (0.04 eq), and a base such as anhydrous Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent and Alkyne Addition: Add degassed anhydrous solvent (e.g., Toluene or Dioxane) followed by this compound (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C. Copper-free reactions often require higher temperatures to proceed at a reasonable rate.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1. The aqueous NH₄Cl wash may be omitted, though a standard aqueous wash is still recommended.
Optimization & Troubleshooting
Even robust reactions can require optimization. The following table provides guidance on common issues and potential solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Insufficient temperature for the halide (e.g., Ar-Br). 3. Impure reagents or solvents. | 1. Use fresh, high-purity catalyst and ensure a rigorously inert atmosphere. 2. Increase reaction temperature in 10 °C increments. 3. Use freshly distilled/dried solvents and purified reagents. |
| Significant Alkyne Homocoupling | 1. Presence of oxygen in the reaction. 2. Low reactivity of the aryl halide. | 1. Improve degassing procedure for solvents and the reaction vessel. 2. Switch to the copper-free protocol (Protocol 2). |
| Decomposition of Starting Material | 1. Base is too strong or temperature is too high. 2. Substrate is sensitive to reaction conditions. | 1. Switch to a milder base (e.g., K₂CO₃) or reduce the reaction temperature. 2. Consider a copper-free protocol which can sometimes be run under milder basic conditions. |
| Formation of Dehalogenated Byproduct | 1. Presence of water. 2. Certain phosphine ligands can promote this side reaction. | 1. Ensure all reagents and solvents are rigorously anhydrous. 2. Screen different palladium catalysts or ligands. |
References
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Sonogashira coupling - Wikipedia. Wikipedia. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. ETH Zurich Research Collection. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]
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Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines and their corresponding amidoximes. University of Southampton ePrints. [Link]
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(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Application Notes & Protocols for 2-Ethynyl-4-fluorobenzonitrile in Click Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Harnessing the Power of a Fluorinated Alkyne in Modern Synthesis
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the way complex molecular architectures are assembled.[1][2] This suite of reactions is prized for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4]
At the heart of this chemistry are the building blocks: the azide and the alkyne. The specific functionalities appended to these core groups dictate the properties of the final product. 2-Ethynyl-4-fluorobenzonitrile is a uniquely valuable terminal alkyne, engineered for enhanced reactivity and utility. Its structure incorporates three key features:
-
An ethynyl group , the reactive handle for the click reaction.
-
A fluorine atom , which serves a dual purpose. It acts as an electron-withdrawing group to accelerate the cycloaddition reaction and can be utilized as a sensitive probe for ¹⁹F NMR studies or as a site for ¹⁸F radiolabeling in Positron Emission Tomography (PET) applications.[5]
-
A nitrile (cyano) group , which further enhances the electron-withdrawing nature of the aromatic ring, contributing to the alkyne's reactivity.[6]
This guide provides an in-depth exploration of the mechanistic principles and practical applications of this compound, complete with detailed protocols for its use in robust synthetic methodologies.
Part 1: Mechanistic Rationale and the Role of Fluorination
The exceptional reliability of the CuAAC reaction stems from its well-defined catalytic cycle.[7] The reaction is not a true concerted cycloaddition but a stepwise process mediated by a copper(I) catalyst.[2] The presence of electron-withdrawing groups on the alkyne partner, such as the fluoro and cyano moieties in this compound, has been shown to accelerate the key cycloaddition step.[6]
Causality Behind Enhanced Reactivity: The electron-deficient nature of the alkyne in this compound increases its susceptibility to nucleophilic attack by the azide within the copper-coordinated intermediate, thereby lowering the activation energy of the rate-determining step.[8] This translates to faster reaction times, higher yields, and the ability to perform reactions under milder conditions or with lower catalyst loading.
Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 2: Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol details a general method for conjugating this compound to an azide-modified biomolecule (e.g., a peptide or protein) in an aqueous environment. The use of a water-soluble ligand, THPTA, is crucial for maintaining catalyst activity and protecting biomolecules from potential damage by copper ions.[9][10]
Materials and Reagents
| Reagent | Supplier | Purity | Part Number |
| This compound | Sigma-Aldrich | 98% | 1208076-36-1 |
| Azide-Modified Peptide/Protein | User-provided | N/A | N/A |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard Supplier | ≥98% | e.g., C2284 |
| Sodium Ascorbate | Standard Supplier | ≥99% | e.g., A4034 |
| THPTA Ligand | Standard Supplier | ≥95% | e.g., 762342 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Standard Supplier | ≥99.9% | e.g., D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard Supplier | N/A | e.g., P4417 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical CuAAC bioconjugation experiment.
Step-by-Step Methodology
-
Reagent Preparation (Freshly Prepared is Recommended):
-
Alkyne Stock (10 mM): Dissolve 1.45 mg of this compound in 1 mL of anhydrous DMSO.
-
Azide-Biomolecule Solution: Dissolve the azide-functionalized biomolecule in PBS to a final concentration of 1-5 mg/mL.
-
Copper/Ligand Premix (10 mM Cu, 50 mM THPTA): Prepare a 20 mM CuSO₄ solution and a 100 mM THPTA solution in water. Mix them in a 1:1 volume ratio. This premix is more stable than CuSO₄ alone in solution.[11][12]
-
Reducing Agent (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of water.
-
-
Reaction Assembly:
-
Causality: The order of addition is critical to prevent biomolecule degradation. The reducing agent (ascorbate) is added last to initiate the in-situ formation of Cu(I) in the presence of all reactants.[9]
-
In a microcentrifuge tube, combine the following:
-
400 µL of the Azide-Biomolecule Solution.
-
10 µL of the 10 mM Alkyne Stock (provides a molar excess, adjust as needed).
-
25 µL of the Copper/Ligand Premix.
-
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Add 25 µL of the 100 mM Sodium Ascorbate solution to the tube.
-
Mix gently by inversion or brief vortexing.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive proteins.
-
-
Purification and Analysis:
-
Remove unreacted small molecules and catalyst components. For proteins, this is typically achieved using size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Analyze the purified conjugate by SDS-PAGE (expecting a mobility shift) and mass spectrometry (confirming the mass addition of the alkyne moiety).
-
Protocol 2: Synthesis of a Small Molecule Triazole for Screening Libraries
This protocol describes the synthesis of a model triazole from this compound and benzyl azide, a common workflow in medicinal chemistry for generating compound libraries.
Materials and Reagents
| Reagent | Supplier | Purity | Part Number |
| This compound | Sigma-Aldrich | 98% | 1208076-36-1 |
| Benzyl Azide | Standard Supplier | ≥95% | e.g., 243588 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard Supplier | ≥98% | e.g., C2284 |
| Sodium Ascorbate | Standard Supplier | ≥99% | e.g., A4034 |
| tert-Butanol (tBuOH) | Standard Supplier | ≥99.5% | e.g., 360538 |
| Deionized Water | Laboratory | N/A | N/A |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 10 mL vial, dissolve this compound (145 mg, 1.0 mmol) and Benzyl Azide (133 mg, 1.0 mmol) in a 1:1 mixture of tBuOH and water (4 mL).
-
Stir the mixture to ensure complete dissolution.
-
-
Catalyst and Reductant Addition:
-
In a separate tube, prepare a solution of CuSO₄·5H₂O (2.5 mg, 0.01 mmol, 1 mol%) and Sodium Ascorbate (10 mg, 0.05 mmol, 5 mol%) in 1 mL of water.
-
Causality: Using a catalytic amount of copper is a hallmark of "click" efficiency. Sodium ascorbate is used in stoichiometric excess relative to copper to maintain a reducing environment and ensure the presence of the active Cu(I) species.[2][10]
-
Add the catalyst/reductant solution to the stirring alkyne/azide mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(benzyl)-4-(2-cyano-5-fluorophenyl)-1H-1,2,3-triazole.
-
Expected Results and Data
| Protocol | Application Area | Reactants | Typical Conditions | Expected Yield | Product Characterization |
| 1 | Bioconjugation | This compound + Azide-Peptide | PBS/DMSO, RT, 1-4h, THPTA ligand | >70% | SDS-PAGE shift, MALDI-TOF or ESI-MS mass confirmation |
| 2 | Medicinal Chemistry | This compound + Benzyl Azide | tBuOH/H₂O, RT, 1-2h, 1 mol% CuSO₄ | >95% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
Part 3: Advanced Applications & Strategic Considerations
1. ¹⁹F NMR Probe for Fragment-Based Drug Discovery: The fluorine atom on the benzonitrile ring serves as an excellent ¹⁹F NMR reporter. By clicking this compound onto a library of azide-containing fragments, researchers can use ¹⁹F NMR to screen for binding events to a target protein. A change in the chemical environment of the fluorine upon binding can be detected, providing a powerful tool for hit identification.
2. Precursor for ¹⁸F PET Imaging Agents: While this specific molecule contains stable ¹⁹F, its architecture is highly relevant for PET imaging. A common strategy is to synthesize a precursor molecule and introduce the short-lived ¹⁸F isotope in the final step. The corresponding bromo- or nitro-substituted benzonitrile could be synthesized and used in the click reaction, followed by a late-stage nucleophilic aromatic substitution to introduce ¹⁸F. Alternatively, methods for direct fluorination could be employed. The resulting ¹⁸F-labeled triazole can be used to track the distribution of a conjugated biomolecule in vivo.[5]
Bioconjugation Strategy for Imaging
Caption: Strategy for synthesizing a PET tracer via CuAAC and radiolabeling.
Conclusion
This compound is more than a simple alkyne; it is a multifunctional building block designed for high-performance applications. The electron-withdrawing properties of its substituents accelerate the CuAAC reaction, while the fluorine atom provides a versatile handle for advanced analytical and imaging techniques. The protocols and strategic insights provided herein equip researchers with the foundational knowledge to confidently and effectively deploy this reagent in their synthetic endeavors, from fundamental bioconjugation to the development of next-generation diagnostic and therapeutic agents.
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Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
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Izquierdo, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
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Gicquel, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
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Zhou, Z., & Wang, Q. (2010). Fluorogenic click reaction. Chemical Society Reviews. [Link]
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Lages, S., et al. (2009). The application of CuAAC 'click' chemistry to catenane and rotaxane synthesis. PubMed. [Link]
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van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
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Wu, Y., et al. (2016). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. ResearchGate. [Link]
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Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]
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Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. PubMed. [Link]
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Svatunek, D., et al. (2020). Investigation of the strain-promoted azide alkyne cycloaddition... ResearchGate. [Link]
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Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
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Kaur, T., et al. (2015). Radiosynthesis and 'click' conjugation of ethynyl-4-[(18)F]fluorobenzene--an improved [(18)F]synthon for indirect radiolabeling. PubMed. [Link]
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Al-Zoubi, R. M., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC - NIH. [Link]
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Hoveyda, A. H. (2023). Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. Springer Nature Research Communities. [Link]
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Interchim. Azide conjugates - for Click chemistry. [Link]
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Wani, A., et al. (2021). A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. PMC - PubMed Central. [Link]
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Hou, J., et al. (2023). 4′-Ethynyl-2′-deoxy-2′-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV‑1 Infection. ACS Figshare. [Link]
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- 4. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and 'click' conjugation of ethynyl-4-[(18)F]fluorobenzene--an improved [(18)F]synthon for indirect radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. confluore.com [confluore.com]
Application Note & Protocols: Strategic Incorporation of 2-Ethynyl-4-fluorobenzonitrile in PROTAC Linker Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of specific proteins rather than their mere inhibition[1][2]. The success of a PROTAC is critically dependent on the linker connecting the target protein "warhead" and the E3 ligase "anchor"[1][3][4][5]. This component is not a passive spacer but a key determinant of the ternary complex stability, physicochemical properties, and overall efficacy of the degrader[5][6]. This guide provides an in-depth exploration of 2-Ethynyl-4-fluorobenzonitrile, a versatile building block for constructing advanced PROTAC linkers. We will detail its strategic advantages and provide robust, field-proven protocols for its incorporation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling reactions.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule is a heterobifunctional chimera that operates by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI[6][]. The three core components—a POI ligand, an E3 ligase ligand, and the linker—must work in concert. While ligand selection dictates specificity, the linker's length, rigidity, and chemical composition orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination[5][6][8].
Historically, linkers were composed of simple polyethylene glycol (PEG) or alkyl chains[3][]. However, the field is rapidly advancing toward more sophisticated linkers that impart favorable properties and allow for modular synthesis[1][4]. The use of "clickable" chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern PROTAC development, enabling the rapid assembly of PROTAC libraries for efficient optimization[4][9][10][].
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Strategic Value of this compound
This compound is a powerful building block for PROTAC linkers due to the distinct functionalities of its three components: the ethynyl group, the fluorine atom, and the nitrile group.
-
Ethynyl Group (Alkyne): This terminal alkyne is the key reactive handle. It is relatively stable under many synthetic conditions but readily participates in highly efficient and specific coupling reactions[12][13][14]. Its primary application in PROTAC synthesis is the CuAAC reaction with an azide to form a stable, rigid 1,4-disubstituted triazole ring, a privileged structure in PROTAC linkers[8][15]. Alternatively, it can be used in Sonogashira couplings to form carbon-carbon bonds, adding further versatility[16][17].
-
Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile[18][19][20]. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and cell permeability.
-
Benzonitrile Moiety: The aromatic ring provides a degree of rigidity to the linker, which can be crucial for pre-organizing the PROTAC into a conformation favorable for ternary complex formation[5][6]. The electron-withdrawing nitrile group influences the electronic properties of the ring and can modulate the overall polarity of the linker.
| Property | Structure | Formula | Mol. Weight | Boiling Point |
| This compound | C≡CH group attached to a fluorobenzonitrile ring | C₉H₄FN | 145.14 g/mol | ~235-240 °C |
Table 1: Physicochemical Properties of this compound.
Synthetic Protocols for Linker Elongation
The following protocols provide step-by-step methodologies for incorporating this compound into a PROTAC linker. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common method for utilizing the ethynyl handle, creating a stable triazole linkage. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for late-stage PROTAC synthesis[9][][21].
Sources
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- 2. news-medical.net [news-medical.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 8. Triazol: a privileged scaffold for proteolysis targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
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- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chemimpex.com [chemimpex.com]
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- 20. nbinno.com [nbinno.com]
- 21. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Ethynyl-4-fluorobenzonitrile
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of a variety of medicinally relevant heterocyclic compounds utilizing 2-ethynyl-4-fluorobenzonitrile as a versatile starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols herein are presented with a focus on scientific integrity, providing not only step-by-step instructions but also the underlying mechanistic rationale for the experimental design. All procedures are designed to be self-validating, and key claims are supported by citations to authoritative literature.
Introduction: The Strategic Importance of this compound in Heterocyclic Synthesis
Heterocyclic scaffolds are cornerstones in modern medicinal chemistry, forming the core of a vast number of approved pharmaceuticals.[1] The unique electronic and steric properties of this compound make it an exceptionally valuable building block for the construction of diverse heterocyclic systems. The presence of three key functional groups—a terminal alkyne, a nitrile, and a fluorine atom on the benzene ring—offers a multitude of possibilities for synthetic transformations. The alkyne provides a handle for cycloaddition and transition-metal-catalyzed cyclization reactions, the nitrile group can participate in cyclizations to form nitrogen-containing heterocycles, and the fluorine atom can be used to modulate the physicochemical properties of the final compounds, often enhancing metabolic stability and binding affinity.
This guide will explore several key synthetic strategies for leveraging the reactivity of this compound to access important classes of heterocycles, including pyridines, quinazolines, and benzodiazepines.
Safety and Handling of this compound
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.[3]
-
Store in a cool, dry place under an inert atmosphere.[2]
Synthesis of Substituted Pyridines via [4+2] Cycloaddition
The synthesis of highly substituted pyridines is of great interest due to their prevalence in pharmaceuticals.[4][5] A powerful strategy for constructing the pyridine ring is through a [4+2] cycloaddition (Diels-Alder type) reaction. In this approach, this compound can act as the dienophile, reacting with a suitable 1,3-diene.
Mechanistic Rationale
The [4+2] cycloaddition is a concerted pericyclic reaction where the π-electrons of the diene and the dienophile rearrange to form a six-membered ring. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the substituents on both the diene and the dienophile. The electron-withdrawing nature of the nitrile and the fluorine atom in this compound enhances its reactivity as a dienophile.
Experimental Protocol: Synthesis of a Tetrasubstituted Pyridine Derivative
This protocol describes the synthesis of a pyridine derivative from this compound and a substituted 1,3-butadiene.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Toluene, anhydrous
-
Hydroquinone (inhibitor)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a sealed, thick-walled reaction tube, add this compound (1.0 mmol, 145.1 mg), 2,3-dimethyl-1,3-butadiene (3.0 mmol, 340 µL), a catalytic amount of hydroquinone (to prevent polymerization of the diene), and anhydrous toluene (5 mL).
-
Seal the tube tightly and heat the reaction mixture at 150 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired pyridine derivative.
Expected Characterization Data:
-
1H NMR: Expect signals for the aromatic protons of the pyridine and the benzonitrile moiety, as well as singlets for the two methyl groups.
-
13C NMR: Expect signals for the quaternary carbons of the pyridine and benzonitrile rings, the methyl carbons, and the nitrile carbon.
-
Mass Spectrometry (MS): Expect the molecular ion peak corresponding to the product.
Transition-Metal-Catalyzed Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[4] Transition-metal catalysis, particularly with palladium or copper, provides an efficient route to quinolines from 2-alkynyl anilines.[6] This section details a protocol for the synthesis of a fluorinated quinoline derivative from a precursor derived from this compound.
Mechanistic Rationale
The synthesis involves the initial reduction of the nitrile group of this compound to an amine, followed by a transition-metal-catalyzed intramolecular cyclization. The catalytic cycle typically involves the coordination of the metal to the alkyne, followed by nucleophilic attack of the aniline nitrogen onto the activated alkyne. Subsequent isomerization and aromatization lead to the quinoline product.
Experimental Protocol: Two-Step Synthesis of a Fluorinated Quinoline
Step 1: Reduction of this compound to 2-Ethynyl-4-fluorobenzylamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol, 145.1 mg) in anhydrous diethyl ether (5 mL) and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethynyl-4-fluorobenzylamine, which can often be used in the next step without further purification.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
Materials:
-
2-Ethynyl-4-fluorobenzylamine (from Step 1)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add 2-ethynyl-4-fluorobenzylamine (1.0 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture at 100 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated quinoline.
Expected Characterization Data:
-
1H NMR: Expect characteristic signals for the quinoline ring protons.
-
19F NMR: A singlet corresponding to the fluorine atom.
-
MS: Molecular ion peak corresponding to the quinoline product.
Synthesis of Fused Benzodiazepines via Intramolecular Cyclization
Benzodiazepines are a well-known class of psychoactive drugs.[7][8] The synthesis of fused benzodiazepine systems can be achieved through intramolecular cyclization strategies starting from appropriately functionalized this compound derivatives.
Mechanistic Rationale
This strategy involves the initial functionalization of the nitrile group to introduce a tethered nucleophile. Subsequent base- or metal-catalyzed intramolecular cyclization onto the alkyne moiety leads to the formation of the seven-membered benzodiazepine ring. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.
Experimental Protocol: Synthesis of a Fused Benzodiazepine Derivative
This protocol outlines a multi-step synthesis starting with the modification of the nitrile group.
Step 1: Synthesis of an N-Substituted 2-Ethynyl-4-fluorobenzamide
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
2-Aminoethanol
Procedure:
-
To a solution of this compound (1.0 mmol) in DMSO (5 mL), add K2CO3 (0.2 mmol) and then slowly add 30% hydrogen peroxide (2.0 mmol) at room temperature.
-
Stir the mixture for 2 hours.
-
Add 2-aminoethanol (1.2 mmol) and continue stirring for an additional 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-(2-hydroxyethyl)-2-ethynyl-4-fluorobenzamide.
Step 2: Intramolecular Cyclization to the Benzodiazepine
Materials:
-
N-(2-hydroxyethyl)-2-ethynyl-4-fluorobenzamide (from Step 1)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-(2-hydroxyethyl)-2-ethynyl-4-fluorobenzamide (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add potassium tert-butoxide (1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the fused benzodiazepine.
Expected Characterization Data:
-
1H NMR: Signals for the aromatic protons, the methylene protons of the seven-membered ring, and potentially a broad signal for the NH proton.
-
13C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbon, and the methylene carbons of the benzodiazepine ring.
-
IR Spectroscopy: Characteristic absorption for the amide C=O stretch.
-
MS: Molecular ion peak for the desired product.
Data Summary
| Heterocyclic Class | Synthetic Strategy | Key Reagents | Typical Yield Range |
| Pyridine | [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene, Toluene | 40-60% |
| Quinoline | Transition-Metal-Catalyzed Cyclization | LiAlH4, Pd(OAc)2, PPh3 | 50-70% (over two steps) |
| Benzodiazepine | Intramolecular Cyclization | H2O2, 2-Aminoethanol, t-BuOK | 30-50% (over two steps) |
Visualizations
Workflow for Quinoline Synthesis
Caption: Two-step synthesis of a fluorinated quinoline.
Mechanistic Pathway for Benzodiazepine Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. helda.helsinki.fi [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
The Strategic deployment of 2-Ethynyl-4-fluorobenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. 2-Ethynyl-4-fluorobenzonitrile has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctional architecture—a reactive terminal alkyne, a metabolically robust fluorine atom, and a synthetically malleable nitrile group—offers a powerful toolkit for medicinal chemists to construct complex molecular frameworks with enhanced biological activity and optimized drug-like properties.
The presence of a fluorine atom can improve metabolic stability, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The ethynyl group serves as a key reactive handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The nitrile group, a versatile functional group, can be transformed into other essential functionalities like primary amines or carboxylic acids, or it can participate in cyclization reactions to form heterocyclic scaffolds. Furthermore, the nitrile moiety itself can act as a hydrogen bond acceptor, contributing to ligand-target interactions.
This guide provides a detailed exploration of the synthesis and application of this compound, offering field-proven insights and step-by-step protocols for its utilization in the synthesis of medicinally relevant compounds, with a particular focus on the development of kinase inhibitors.
Synthesis of this compound: A Practical Two-Step Protocol
The most common and efficient route to this compound involves a two-step sequence starting from the commercially available 2-bromo-4-fluorobenzonitrile. This process typically involves a Sonogashira coupling with a protected acetylene source, followed by deprotection of the silyl group.
Step 1: Sonogashira Coupling of 2-Bromo-4-fluorobenzonitrile with Trimethylsilylacetylene
The Sonogashira coupling is a robust and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst under basic conditions is characteristic of this reaction.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (often generated in situ from a Pd(II) precursor like Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is employed. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and catalysts.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne.
Experimental Protocol: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile
| Reagent/Solvent | Molar Equiv. | MW | Amount |
| 2-Bromo-4-fluorobenzonitrile | 1.0 | 200.01 | 5.0 g |
| Trimethylsilylacetylene | 1.2 | 98.22 | 2.9 mL |
| Pd(PPh₃)₂Cl₂ | 0.03 | 701.90 | 526 mg |
| Copper(I) iodide (CuI) | 0.05 | 190.45 | 238 mg |
| Triethylamine (Et₃N) | 3.0 | 101.19 | 10.5 mL |
| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 100 mL |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2-bromo-4-fluorobenzonitrile (5.0 g, 25.0 mmol), Pd(PPh₃)₂Cl₂ (526 mg, 0.75 mmol), and CuI (238 mg, 1.25 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (100 mL) and triethylamine (10.5 mL, 75.0 mmol) via syringe.
-
To the stirred suspension, add trimethylsilylacetylene (2.9 mL, 30.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile as a solid.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.
Causality Behind Experimental Choices:
-
Deprotection Reagent: Potassium carbonate (K₂CO₃) in methanol is a mild and effective base for the cleavage of the Si-C bond. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.
-
Solvent: A protic solvent like methanol facilitates the protonation of the acetylide anion formed upon cleavage.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | MW | Amount |
| 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile | 1.0 | 217.31 | 5.0 g |
| Potassium carbonate (K₂CO₃) | 1.5 | 138.21 | 4.7 g |
| Methanol (MeOH) | - | 32.04 | 100 mL |
| Dichloromethane (DCM) | - | 84.93 | 50 mL |
Procedure:
-
Dissolve 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile (5.0 g, 23.0 mmol) in a mixture of methanol (100 mL) and dichloromethane (50 mL) in a round-bottom flask.
-
Add potassium carbonate (4.7 g, 34.5 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with 1M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
dot
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: Building Biologically Active Heterocycles
This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. Two prominent examples are the construction of pyrazolo[1,5-a]pyrimidines and 1,2,3-triazoles.
Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore found in numerous approved and investigational kinase inhibitors.[1][2] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The strategic placement of substituents on the pyrazolo[1,5-a]pyrimidine scaffold is crucial for achieving high potency and selectivity.
The synthesis of this scaffold can be efficiently achieved through the condensation of an aminopyrazole with a β-keto nitrile, which can be formed in situ from this compound.
Causality Behind Experimental Choices:
-
Reaction Type: The core reaction is a cyclocondensation between a 5-aminopyrazole and a 1,3-dicarbonyl equivalent. The ethynyl group of this compound can be transformed into a β-keto nitrile, a suitable reaction partner for the aminopyrazole.
-
Catalyst: The cyclization is often promoted by acid or base catalysis.
Illustrative Protocol: Synthesis of a 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivative
This protocol illustrates the general strategy for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
| Reagent/Solvent | Molar Equiv. |
| This compound | 1.0 |
| 5-Amino-1H-pyrazole | 1.0 |
| Sodium ethoxide (NaOEt) | 1.1 |
| Ethanol (EtOH), anhydrous | - |
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 5-amino-1H-pyrazole (1.0 mmol) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.1 mmol) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 16 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
dot
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine scaffold.
Application 2: Synthesis of 1,2,3-Triazole-Based Inhibitors via Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is a prime example of "click chemistry" due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole ring is a stable and rigid linker that can mimic a peptide bond and participate in hydrogen bonding and dipole interactions with biological targets.
This compound is an ideal alkyne component for CuAAC reactions, allowing for its conjugation with a variety of azide-containing molecules to generate libraries of potential inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: A source of Cu(I) is required. This is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.
-
Ligand: A ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is often used to stabilize the Cu(I) catalyst and prevent its oxidation.[4]
-
Solvent System: The reaction is often performed in a mixture of water and a co-solvent like t-butanol or DMSO to dissolve both polar and non-polar reactants.
Experimental Protocol: Synthesis of a 1-Aryl-4-(4-fluoro-2-cyanophenyl)-1H-1,2,3-triazole
| Reagent/Solvent | Molar Equiv. |
| This compound | 1.0 |
| Aryl Azide | 1.0 |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 0.05 |
| Sodium ascorbate | 0.1 |
| t-Butanol/Water (1:1) | - |
Procedure:
-
In a vial, dissolve this compound (1.0 mmol) and the aryl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The formation of a precipitate is often observed.
-
Upon completion, dilute the reaction with water and collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to yield the desired 1,2,3-triazole. Further purification can be achieved by recrystallization or column chromatography if necessary.
dot
Caption: CuAAC "Click Chemistry" workflow.
Conclusion and Future Perspectives
This compound stands out as a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive and modulating functional groups provides chemists with a strategic advantage in the design and synthesis of novel therapeutic agents. The protocols outlined in this guide for its synthesis and subsequent elaboration into privileged heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines and 1,2,3-triazoles are robust and widely applicable. As the demand for more potent and selective drugs, particularly in the area of kinase inhibitors, continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process. Future applications are likely to expand beyond kinase inhibitors into other target classes where the unique properties of this scaffold can be leveraged to address unmet medical needs.
References
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Naglah, A. M., Askar, A. A., Hassan, A. S., & Bhat, M. A. (2021). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Retrieved from [Link][2]
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Abdel-Aziz, A. A.-M., Moustafa, A. H., & El-Sayed, M. S. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29283–29304.[5]
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Pal, A., et al. (2019). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 24(12), 2284.[6]
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Kaur, H., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 145, 107095.[7]
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Gangireddy, M. R., et al. (2021). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1244, 130948.[1]
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Wang, X., et al. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry, 99, 103833.[8]
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Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29283-29304.[9]
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Kamal, A., et al. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3208–3215.[10]
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Arias Gómez, A. J., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3163.[11]
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Zhang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.[12]
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Merck Patent Gmbh. (2014). Benzonitrile derivatives as kinase inhibitors. Google Patents. Retrieved from [13]
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Novartis AG. (2007). Inhibitors of tyrosine kinases. Google Patents. Retrieved from [14]
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Kaur, H., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 145, 107095.[15]
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Pharmacyclics, Inc. (2009). Inhibitors of bruton's tyrosine kinase. Google Patents. Retrieved from [16]
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Chen, J., et al. (2025). Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. ResearchGate. Retrieved from [Link][17]
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Reddy, T. J., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 649.[18][19]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5.[20]
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Gelest Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.[21]
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Ország, A., et al. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.[22]
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Penieres-Carrillo, G., et al. (2012). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 56(2), 133-136.[23][24]
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Fujii, N., et al. (1987). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883.[25]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethynyl-4-fluorobenzonitrile
Introduction: The Strategic Importance of 2-Ethynyl-4-fluorobenzonitrile in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for complex molecular architectures with precisely tuned electronic and steric properties is ever-increasing. This compound emerges as a highly valuable and versatile building block in this context. Its unique trifunctional nature, featuring a terminal alkyne, a fluorine atom, and a nitrile group on an aromatic scaffold, offers medicinal chemists and materials scientists a powerful tool for the strategic construction of novel compounds. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the nitrile group can act as a key pharmacophore or a precursor for other functional groups.[1] The terminal alkyne is a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2] Among these, the Sonogashira, Suzuki, Stille, and Heck couplings are cornerstone methodologies for the construction of complex organic molecules. This application note provides a comprehensive guide to the use of this compound in these key palladium-catalyzed reactions, offering detailed protocols, mechanistic insights, and practical considerations for researchers in both academic and industrial settings.
Synthesis of this compound
A reliable supply of the starting material is paramount for any synthetic campaign. While this compound is commercially available from several suppliers[3][4], an in-house synthesis can be advantageous for large-scale applications or for the preparation of derivatives. A common synthetic strategy involves the Sonogashira coupling of a protected alkyne with a suitable aryl halide, followed by deprotection. A plausible route starts from a commercially available dihalo-benzonitrile precursor. For instance, a synthetic sequence could begin with 2-bromo-4-fluorobenzonitrile, which can be coupled with a protected acetylene source like trimethylsilylacetylene, followed by the removal of the silyl protecting group.
A general procedure for the synthesis of fluorinated benzonitriles can be adapted from known literature methods. For example, the synthesis of 4-fluorobenzonitrile has been achieved through the fluorination of 4-chlorobenzonitrile using potassium fluoride in a non-polar solvent at high temperatures.[5] Another approach involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction. For instance, the synthesis of 2-fluoro-4-nitrobenzonitrile has been reported starting from 2-fluoro-4-nitroaniline via a diazotization-bromination sequence followed by cyanation.[6][7] These general strategies can be adapted for the synthesis of this compound, likely starting from a precursor such as 2-bromo-4-fluorobenzonitrile.
I. The Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira coupling is a powerful and widely used method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8] This reaction is of paramount importance for the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in pharmaceuticals, natural products, and organic materials.[8]
Mechanistic Rationale
The catalytic cycle of the Sonogashira reaction typically involves two interconnected cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., an aryl bromide or iodide) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.
-
The choice of palladium catalyst, ligand, copper source, base, and solvent is crucial for the success of the Sonogashira coupling and must be optimized for each specific substrate combination.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.01-0.03 eq.).
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 2-3 eq.).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylalkyne.
Data Table: Representative Sonogashira Coupling Conditions
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ | PPh₃ | TEA | THF | 25 | 4 | >90 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 80 | 12 | 85 |
| 3 | 1-Iodonaphthalene | PdCl₂(dppf) | dppf | DIPA | DMF | 60 | 6 | 92 |
II. The Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organohalide.[9] This reaction is instrumental in the synthesis of biaryl and substituted styrene derivatives, which are prevalent in many pharmaceuticals and advanced materials. While this compound is a terminal alkyne, it can be converted to a vinyl boronate or a vinyl halide to participate in Suzuki-Miyaura couplings. Alternatively, the aryl portion of the molecule can be functionalized with a boronic acid or ester to couple with another aryl halide.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling with a Derivative of this compound
This protocol assumes the synthesis of a boronic acid or ester derivative of this compound.
Materials:
-
Boronic acid/ester derivative of this compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene/water, dioxane/water, or DMF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a reaction vessel, dissolve the boronic acid/ester derivative (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-3.0 eq.) in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq.) under a stream of inert gas.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Data Table: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-4-fluorobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | 2-Iodo-4-fluorobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 95 |
| 3 | Thiophene-2-boronic acid | 2-Bromo-4-fluorobenzonitrile | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 82 |
III. Other Important Palladium-Catalyzed Cross-Coupling Reactions
While Sonogashira and Suzuki couplings are the most common, other palladium-catalyzed reactions can also be effectively employed with this compound and its derivatives.
-
Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide. While highly effective, the toxicity of organotin reagents is a significant drawback.[3]
-
Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. The alkyne of this compound can be partially reduced to an alkene to participate in this reaction.[10]
Applications in Drug Discovery and Materials Science
The products derived from the palladium-catalyzed cross-coupling of this compound are of significant interest in several fields.
-
Medicinal Chemistry: The resulting arylalkynes and biaryls can serve as scaffolds for the development of novel therapeutic agents. The fluorobenzonitrile moiety is a known pharmacophore in various drug candidates, and the ability to append diverse substituents via cross-coupling allows for the rapid generation of compound libraries for screening. For instance, fluorinated benzonitriles are intermediates in the synthesis of drugs for treating cancer and inflammatory diseases.[1]
-
Materials Science: The rigid, linear nature of the arylalkyne products makes them attractive building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine and nitrile groups can be used to tune the electronic properties and intermolecular interactions of these materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira and Suzuki-Miyaura couplings, provide efficient and modular routes to a wide array of functionalized arylalkynes and biaryls. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers seeking to exploit the synthetic potential of this unique trifunctional molecule in their drug discovery and materials science endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
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-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- European Patent Office. (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - EP 3404032 B1.
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central. [Link]
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-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Continuous Flow Synthesis of Anticancer Drugs. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Fluorobenzonitrile as a Pharmaceutical Intermediate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. PubMed Central. [Link]
-
IntechOpen. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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-
Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Application Notes and Protocols for Cycloaddition Reactions Involving 2-Ethynyl-4-fluorobenzonitrile
Introduction: The Strategic Value of 2-Ethynyl-4-fluorobenzonitrile in Modern Synthesis
In the landscape of drug discovery and materials science, the demand for molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. This compound emerges as a privileged building block, strategically designed for facile entry into complex molecular architectures via cycloaddition reactions. Its structure is notable for three key features: a terminal alkyne, an electron-withdrawing nitrile group, and a fluorine atom. The terminal alkyne is a highly versatile handle for cycloadditions, most notably the Nobel Prize-winning "click chemistry". The potent electron-withdrawing nature of both the nitrile and the fluorine atom polarizes the alkyne, significantly influencing its reactivity as a dipolarophile or dienophile. Fluorine, in particular, is a celebrated substituent in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this compound in two of the most powerful classes of cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition ([3+2] Cycloaddition) and the Diels-Alder reaction ([4+2] Cycloaddition). The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower the researcher to adapt and troubleshoot as needed.
Part 1: The [3+2] Cycloaddition - Accessing 1,2,3-Triazoles via Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][3] This transformation is a cornerstone of modern chemical biology, bioconjugation, and drug discovery, enabling the rapid and reliable connection of molecular fragments.[4][5] this compound is an excellent substrate for this reaction, producing highly functionalized triazoles that are valuable scaffolds in pharmaceutical research.[6]
Causality in Experimental Design: Why These Conditions?
The CuAAC reaction relies on the in situ generation and stabilization of a catalytically active Cu(I) species.
-
Copper Source: Copper(II) sulfate (CuSO₄) is commonly used as a stable and inexpensive precatalyst.
-
Reducing Agent: Sodium ascorbate is the preferred reducing agent to generate Cu(I) from Cu(II) in situ. It is mild, water-soluble, and its use circumvents the need for handling often unstable Cu(I) salts directly.[2]
-
Ligand: A stabilizing ligand is critical. It prevents the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state and accelerates the catalytic cycle.[2] For organic solvents, tris(benzyltriazolylmethyl)amine (TBTA) is common. For aqueous or mixed aqueous/organic systems, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is superior, enhancing reliability and being more compatible with biological applications.[7]
-
Solvent System: The reaction is highly tolerant of various solvents. A mixture of t-butanol and water is often ideal as it can dissolve a wide range of organic azides and the catalyst components.
Experimental Protocol: Synthesis of 1-(Benzyl)-4-(3-cyano-4-fluorophenyl)-1H-1,2,3-triazole
This protocol details the reaction of this compound with benzyl azide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium L-ascorbate (0.10 eq)
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add this compound (e.g., 145 mg, 1.0 mmol).
-
Dissolve the alkyne in a 1:1 mixture of t-butanol and water (10 mL).
-
Add benzyl azide (e.g., 140 mg, 1.05 mmol).
-
In a separate vial, prepare the catalyst solution: dissolve CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol) in 1 mL of deionized water.
-
In another vial, prepare the reducing agent solution: dissolve sodium ascorbate (e.g., 20 mg, 0.10 mmol) in 1 mL of deionized water.
-
Add the aqueous CuSO₄ solution to the main reaction flask, followed by the sodium ascorbate solution. A color change to yellow/orange is often observed.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA (2 x 15 mL) to remove copper salts, followed by a wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole.
Data Presentation: Expected Outcomes for CuAAC Reactions
The following table summarizes expected outcomes for the CuAAC reaction with various azides, demonstrating the broad scope of this protocol.
| Entry | Azide Partner | Catalyst System | Solvent | Time (h) | Approx. Yield (%) |
| 1 | Benzyl Azide | 5 mol% CuSO₄ / 10 mol% Na-Ascorbate | t-BuOH/H₂O | 2-4 | >95% |
| 2 | 1-Azidohexane | 5 mol% CuSO₄ / 10 mol% Na-Ascorbate | t-BuOH/H₂O | 3-6 | >95% |
| 3 | Phenyl Azide | 5 mol% CuSO₄ / 10 mol% Na-Ascorbate | t-BuOH/H₂O | 2-4 | >90% |
| 4 | 3-Azidopropanoic acid | 5 mol% CuSO₄ / 10 mol% Na-Ascorbate | t-BuOH/H₂O | 4-8 | >90% |
Visualization: CuAAC Experimental Workflow
Caption: Workflow for the CuAAC synthesis of 1,2,3-triazoles.
Part 2: The [4+2] Diels-Alder Reaction - Constructing Six-Membered Rings
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, constructing two new carbon-carbon bonds in a single, stereospecific step.[8] In this pericyclic reaction, a conjugated diene reacts with a dienophile.[9] this compound, with its alkyne functionality activated by electron-withdrawing groups, can serve as a dienophile, reacting with electron-rich dienes to form substituted benzene or dihydrobenzene derivatives.[10]
Causality in Experimental Design: Regioselectivity and Reaction Conditions
-
Reactivity: The rate of a normal-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[9] The nitrile and fluoro substituents on this compound make it a moderately reactive dienophile. Alkynes are generally less reactive than alkenes in Diels-Alder reactions, often requiring thermal conditions (heat) to proceed at a reasonable rate.
-
Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the regiochemical outcome is governed by the electronic polarization of the reactants.[11][12] The major product arises from the alignment that matches the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. For this compound, the internal alkyne carbon (Cα) is rendered more electrophilic (δ+) due to resonance with the phenyl ring and nitrile group. Therefore, it will preferentially align with the most nucleophilic carbon (δ-) of the diene.
-
Solvent and Temperature: High temperatures are often necessary to overcome the activation energy barrier. A high-boiling, inert solvent like toluene or xylene is typically employed. Reactions are often conducted in a sealed tube to prevent solvent evaporation and build modest pressure.
Visualization: Predicting Regioselectivity
Caption: Regioselectivity in the Diels-Alder reaction.
Experimental Protocol: Synthesis of 4-Methoxy-1-methyl-2-(4-fluoro-2-cyanophenyl)benzene
This protocol describes the reaction with 2-methoxy-1,3-butadiene, which is expected to yield the "para" substituted product after aromatization.
Materials:
-
This compound (1.0 eq)
-
2-Methoxy-1,3-butadiene (stabilized with BHT) (2.0 eq)
-
Hydroquinone (catalytic amount, as polymerization inhibitor)
-
Toluene (anhydrous)
-
Heavy-walled sealed reaction tube or microwave vial
Procedure:
-
To a dry, heavy-walled sealed reaction tube, add this compound (e.g., 145 mg, 1.0 mmol) and a catalytic amount of hydroquinone (~5 mg).
-
Add anhydrous toluene (5 mL).
-
Add 2-methoxy-1,3-butadiene (e.g., 168 mg, 2.0 mmol). Note: Using an excess of the diene is common to drive the reaction to completion.
-
Seal the tube tightly under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture in an oil bath at 110-120 °C for 24-48 hours. Alternatively, microwave irradiation (e.g., 150 °C for 1-2 hours) can significantly reduce the reaction time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully open the reaction tube.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
The primary cycloadduct may aromatize under the reaction conditions or upon workup. If not, it can be treated with an oxidizing agent (e.g., DDQ) or an acid catalyst to facilitate aromatization.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the substituted benzene derivative.
Data Presentation: Expected Diels-Alder Adducts
| Entry | Diene Partner | Conditions | Major Regioisomer Formed |
| 1 | 2,3-Dimethyl-1,3-butadiene | Toluene, 120 °C, 24h | 1-(4-fluoro-2-cyanophenyl)-4,5-dimethyl-cyclohex-1,4-diene |
| 2 | 1-Methoxy-1,3-butadiene | Toluene, 110 °C, 48h | "Ortho" adduct expected |
| 3 | Cyclopentadiene | DCM, 40 °C, 12h | Bicyclic adduct (endo favored) |
References
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 49(43), 8232-8237. Available at: [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
YouTube. (2019). Regioselectivity of the Diels-Alder reaction. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity of the Diels-Alder Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
PubMed. (2024). Unexpectedly Regioselective Diels-Alder Reactions of New Unsymmetrical Benzoquinones: A Convenient Synthetic Entry to Uniquely Substituted Decalins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. Retrieved from [Link]
-
RSC Publishing. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. Retrieved from [Link]
-
PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
Sources
- 1. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diels–Alder Reaction [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
"use of 2-Ethynyl-4-fluorobenzonitrile in materials science"
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I've got the basics down – CAS number, molecular weight, and some supplier links with safety data. A preliminary search also suggests its potential use as an organic monomer in COF synthesis, which I will investigate. This is a promising starting point for further inquiry.
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Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2-Ethynyl-4-fluorobenzonitrile
Abstract
This document provides a comprehensive guide to the copper-free Sonogashira coupling of 2-Ethynyl-4-fluorobenzonitrile with various aryl halides. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Traditional protocols often rely on a dual catalytic system of palladium and a copper(I) co-catalyst.[1] However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and introduces concerns regarding toxicity and difficult removal of copper residues from the final product.[3] This guide details robust, copper-free protocols, addressing these limitations and offering a more streamlined and "green" approach suitable for pharmaceutical and materials science research.[1] We will delve into the reaction mechanism, explore critical experimental parameters, and provide two detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
The Mechanism of Copper-Free Sonogashira Coupling
The copper-free Sonogashira, often referred to as the Heck-Cassar-Sonogashira (HCS) reaction, proceeds through a palladium-mediated catalytic cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted pathway involves the following key steps:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4]
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) center. In the absence of a copper co-catalyst, a base is solely responsible for deprotonating the alkyne to form a palladium-acetylide complex.[5]
-
Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination, forming the desired C-C bond of the product (Ar-alkyne) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Key Experimental Parameters
The success of the copper-free Sonogashira coupling hinges on the careful selection of several key parameters. The electron-withdrawing nature of both the nitrile and fluorine groups on this compound makes the alkyne proton more acidic, which can be advantageous, but also requires careful tuning of the reaction conditions.
-
Palladium Catalyst: The choice of palladium source is critical. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, but more common are Pd(II) precatalysts such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃, which are reduced to the active Pd(0) species in the reaction mixture.[6] For electron-deficient substrates, catalysts that are both electron-rich and bulky tend to be more effective.
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For copper-free conditions, bulky, electron-rich phosphine ligands are often preferred as they promote oxidative addition and reductive elimination while preventing catalyst decomposition. Examples include triphenylphosphine (PPh₃), or more advanced biaryl phosphine ligands like SPhos and XPhos for more challenging couplings.
-
Base: The base is crucial for deprotonating the terminal alkyne.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[6] Organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective and may act as a solvent. The choice of base can significantly impact the reaction rate and yield.[7]
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF), 1,4-dioxane, Tetrahydrofuran (THF), or acetonitrile (MeCN) are typical choices. The solvent must be able to dissolve all reactants and maintain the catalyst's stability at the required reaction temperature.[7]
-
Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the aryl halide. Microwave irradiation can also be employed to accelerate the reaction.[3]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are to be handled with care.
Protocol A: General Procedure using a Pre-formed Palladium Catalyst
This protocol is suitable for a broad range of aryl iodides and bromides and utilizes a commercially available, air-stable palladium complex, making it convenient for general screening.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Triphenylphosphine (PPh₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), PPh₃ (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Scientist's Notes: The addition of extra phosphine ligand helps to prevent catalyst decomposition at elevated temperatures. Cesium carbonate is a strong, yet non-nucleophilic base, which is often effective for these couplings. Dioxane is a good solvent choice due to its high boiling point and ability to dissolve a wide range of organic compounds.
Protocol B: Procedure with In Situ Catalyst Generation
This protocol is cost-effective and allows for greater flexibility in tuning the ligand-to-metal ratio, which can be beneficial for optimizing challenging couplings.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate [Pd(OAc)₂]
-
A bulky phosphine ligand (e.g., SPhos)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply
Step-by-Step Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (0.015 equiv, 1.5 mol%), SPhos (0.03 equiv, 3 mol%), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel, and establish an inert atmosphere as described in Protocol A.
-
Solvent Addition: Add anhydrous toluene via syringe to the desired concentration (e.g., 0.1-0.2 M).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol A.
Scientist's Notes: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. Bulky biarylphosphine ligands like SPhos can form highly active catalysts capable of coupling less reactive aryl bromides and even some aryl chlorides. K₃PO₄ is an effective base in this system. Toluene is a suitable high-boiling solvent for this catalyst system.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane | 90 | 4-6 | >90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 8-12 | 80-90 |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Cs₂CO₃ (2.5) | DMF | 100 | 12-16 | 75-85 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 120 | 18-24 | 60-70 |
Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd precursor or ligand degradation)- Insufficiently anhydrous conditions- Base not strong enough | - Use fresh, high-purity reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃). |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of trace oxygen | - Thoroughly degas the solvent and ensure a robust inert atmosphere throughout the reaction. |
| Decomposition of Starting Materials | - Reaction temperature is too high- Reaction time is too long | - Lower the reaction temperature.- Monitor the reaction closely and quench it once the starting material is consumed. |
| Difficulty in Product Purification | - Formation of closely-eluting byproducts | - Optimize the reaction to minimize byproduct formation.- Try a different solvent system for column chromatography. |
Experimental Workflow
The following diagram illustrates the general workflow for performing a copper-free Sonogashira coupling reaction.
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"optimizing Sonogashira reaction conditions for 2-Ethynyl-4-fluorobenzonitrile"
Technical Support Center: Sonogashira Coupling Reactions
Topic: Optimizing Sonogashira Reaction Conditions for 2-Ethynyl-4-fluorobenzonitrile
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira reaction, with a specific focus on challenging substrates like this compound. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira cross-coupling reaction and why is it important?
The Sonogashira reaction is a powerful and widely used method in organic synthesis to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[3][4] This reaction is invaluable in medicinal chemistry and materials science for synthesizing complex molecules, conjugated enynes, and arylalkynes under generally mild conditions.[1][5]
Q2: What are the fundamental components of a Sonogashira reaction and their functions?
The reaction's success hinges on the interplay of several key components:
-
Palladium Catalyst: The engine of the reaction. A Pd(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.[6] Often, a more stable Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) is used, which is reduced in situ to Pd(0).[1]
-
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), its role is to react with the terminal alkyne to form a copper acetylide intermediate.[1][7] This species then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[6] The use of copper generally increases the reaction rate, allowing for milder conditions.[8]
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is crucial. It serves two purposes: to deprotonate the terminal alkyne, making it nucleophilic, and to neutralize the hydrogen halide byproduct formed during the reaction.[1] In many cases, the amine can also serve as the solvent.[7]
-
Ligand: Usually a phosphine (e.g., triphenylphosphine, PPh₃), the ligand stabilizes the palladium center, influences its reactivity, and prevents its precipitation as palladium black.[6][9] The choice of ligand is a critical parameter for optimization.
-
Solvent: A suitable solvent must dissolve all reactants and catalysts. Common choices include DMF, THF, toluene, and the amine base itself.[10][11]
Q3: Why does a substrate like this compound require specific optimization?
Your substrate, which we will assume is an aryl halide partner such as 1-bromo-4-fluoro-2-iodobenzonitrile for coupling with an alkyne, presents unique electronic characteristics. The presence of strong electron-withdrawing groups (fluorine and nitrile) on the aromatic ring makes the aryl halide highly activated towards the oxidative addition step in the palladium cycle.[9] While this enhances reactivity, it can also lead to challenges:
-
Increased Rate of Side Reactions: The high reactivity can sometimes favor undesired pathways if subsequent steps in the catalytic cycle cannot keep pace.
-
Catalyst Inhibition: The nitrile group, although electron-withdrawing, possesses a lone pair that could potentially coordinate to the palladium center, leading to catalyst inhibition in some contexts.
-
Homocoupling: The primary competing side reaction, Glaser coupling, which is the dimerization of the alkyne, can become significant if the main cross-coupling reaction is not perfectly optimized.[1][12][13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction has failed completely, with only starting materials recovered. Where should I begin my investigation?
A: A total reaction failure typically points to a fundamental issue with one of the core components or the reaction environment.
-
Initial Checklist:
-
Inert Atmosphere: This is the most common culprit. The Sonogashira reaction, especially when using copper, is sensitive to oxygen, which promotes the unwanted homocoupling of the alkyne (Glaser coupling).[1][14] Ensure your solvent was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of an inert gas.
-
Reagent Purity: Impurities in your solvents or starting materials can poison the catalyst. Ensure you are using anhydrous solvents and that your base is free from moisture. Distilling the amine base can sometimes resolve persistent issues.[15]
-
Copper(I) Source: Copper(I) iodide can oxidize over time. A pure, fresh source should be an off-white or very pale tan powder. If it is green or brown, it has likely oxidized and should not be used.
-
Q: My yield is disappointingly low. What key parameters should I screen to optimize the reaction?
A: Low yields suggest the reaction is proceeding, but inefficiently. A systematic optimization of reaction parameters is the logical next step. For an electron-deficient substrate, the interplay between the catalyst, ligand, base, and temperature is critical.
Table 1: Key Parameters for Optimization Screening
| Parameter | Variable to Test | Rationale & Expert Insight |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is often a robust, air-stable starting point. Pd₂(dba)₃ requires an external ligand to be added.[16] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | For electron-deficient aryl halides, more electron-rich and bulky phosphine ligands can accelerate the reductive elimination step, which may become rate-limiting.[6][9] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Cs₂CO₃, K₂CO₃ | Amine bases are standard. However, for sensitive substrates, inorganic bases like Cs₂CO₃ can be milder and sometimes more effective, particularly in copper-free protocols. |
| Solvent | THF, Dioxane, Toluene, DMF, Acetonitrile | Solvent polarity can dramatically affect reaction rates.[10] For instance, DMF might slow reactions by competing for coordination sites on the palladium catalyst.[10] A 3:1 mixture of Toluene:Et₃N is a common starting point.[11] |
| Temperature | Room Temp, 40 °C, 60 °C, 80 °C | While the activated nature of your substrate may allow for room temperature coupling, gentle heating can often overcome kinetic barriers for other steps in the cycle.[17] |
Q: I see a significant amount of unreacted aryl halide. What does this suggest?
A: An excess of remaining aryl halide typically indicates a problem with the oxidative addition step or subsequent catalyst turnover. While your substrate is electronically activated for oxidative addition, other factors could be at play:
-
Catalyst Deactivation: The palladium catalyst may be decomposing before the reaction completes.
-
Ligand Choice: The ligand may not be optimal for stabilizing the active catalytic species throughout the reaction. Trying a more robust ligand, such as a biarylphosphine (e.g., XPhos), can be beneficial.
Problem Area 2: Side Product Formation
Q: My main impurity has a mass corresponding to a dimer of my alkyne. What is this and how can I stop it?
A: You are observing the product of Glaser coupling , the oxidative homocoupling of your terminal alkyne.[1][13] This is the most common side reaction in Sonogashira couplings and is heavily promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[1][14]
-
Solution 1: Rigorous Exclusion of Oxygen: Ensure your reaction setup is scrupulously anaerobic. Use fresh, thoroughly degassed solvents and maintain a positive inert gas pressure throughout the experiment.
-
Solution 2: Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.[1][18] Copper-free Sonogashira reactions are well-established and often provide cleaner results, though they may require different conditions (e.g., a different base or higher temperatures) to proceed efficiently.[16][19]
Q: My reaction mixture turns black and a fine precipitate forms. What is happening?
A: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, insoluble, and catalytically inactive Pd(0) metal. This indicates your catalyst is decomposing and falling out of the catalytic cycle.
-
Causes and Solutions:
-
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[15] Consider switching to dioxane or toluene.
-
High Temperature: Excessive heat can accelerate catalyst decomposition. If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low to keep the metal center soluble and active. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, adding 2-4 additional equivalents of the phosphine ligand can improve stability.
-
Visualizations: Mechanism & Troubleshooting
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle performs the cross-coupling, while the copper cycle serves to activate the alkyne.
Experimental Protocols
The following protocols provide a starting point. Remember to always perform reactions on a small scale during optimization before scaling up.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl halide with a terminal alkyne. Materials:
-
Aryl Halide (e.g., 1-bromo-4-fluoro-2-iodobenzonitrile) (1.0 mmol)
-
Terminal Alkyne (e.g., 2-Ethynylbenzonitrile) (1.1 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Toluene (10 mL)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add degassed toluene (10 mL) and degassed triethylamine (5 mL) via syringe.
-
Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature (or heat to 40-60 °C if no reaction is observed) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to minimize the Glaser homocoupling side reaction and is often advantageous for complex or sensitive substrates. [16] Materials:
-
Aryl Halide (e.g., 1-bromo-4-fluoro-2-iodobenzonitrile) (1.0 mmol)
-
Terminal Alkyne (e.g., 2-Ethynylbenzonitrile) (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) (0.025 mmol, 2.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed Dioxane (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.025 mmol), and Cesium Carbonate (2.0 mmol).
-
Add anhydrous, degassed dioxane (10 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Jadhav, G. R., & Shinde, D. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Le, C. M., & Leadbeater, N. E. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chepurna, I., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]
-
The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Al-Amin, M., & El-Kaderi, H. M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Jadhav, G. R., & Shinde, D. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Zabilskiy, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Alonso, F., et al. (2020). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
-
ResearchGate. (2021). Standard reaction conditions for the Sonogashira cross-coupling of... [Link]
-
Wang, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Golden. Sonogashira coupling. [Link]
-
Boded, M., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Chow, T. J., & Chang, Y.-C. (2000). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
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"purification of 2-Ethynyl-4-fluorobenzonitrile from reaction mixtures"
Welcome to the Technical Support Center for the purification of 2-Ethynyl-4-fluorobenzonitrile. As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile synthetic intermediate. This center provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, often via Sonogashira coupling, results in a crude mixture containing not only the desired product but also unreacted starting materials, catalysts, and various byproducts.[1][2] The presence of polar functional groups (nitrile and fluoride) and the reactive terminal alkyne can make its purification challenging. This guide is designed to provide robust solutions to these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My flash column chromatography separation is poor, with significant co-elution of my product with impurities. What can I do?
A1: Poor separation on a silica gel column is a common issue, often stemming from an inappropriate solvent system or interactions with the stationary phase.
Potential Causes & Solutions:
-
Incorrect Solvent Polarity: The polarity of your eluent might be too high, causing all components to move too quickly up the column (high Rf values), or too low, resulting in poor movement and band broadening (low Rf values).
-
Solution: Methodically screen solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for this compound in your chosen eluent for optimal separation.[3] A good starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate.[4] If the compound is very polar and doesn't move even in 100% ethyl acetate, consider a more polar system like dichloromethane/methanol.[4][5]
-
-
Acidic Silica: Standard silica gel is slightly acidic, which can cause streaking or degradation of certain compounds. While the nitrile group is relatively stable, this acidity can sometimes affect separation.
-
Solution: If you observe significant tailing on your TLC plate, consider adding a small amount (~1%) of triethylamine to your eluent to neutralize the silica gel.[4] Always re-check the Rf on TLC after adding any modifier.
-
-
Complex Impurity Profile: If the crude mixture contains impurities with very similar polarities to your product, isocratic (constant solvent mixture) elution may not be sufficient.
-
Solution: Employ a gradient elution. Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.[3]
-
Data Presentation: Solvent Systems for Flash Chromatography
| Eluent System (v/v) | Polarity | Typical Application | Expert Tip |
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | Good starting point for initial trials. Excellent for separating non-polar byproducts. | The standard workhorse for many "normal" polarity compounds.[4] |
| 5-15% Dichloromethane in Hexanes | Low | Can offer different selectivity compared to ethyl acetate systems. | Dichloromethane can improve the solubility of some crude mixtures.[4] |
| 2-10% Methanol in Dichloromethane | Medium to High | Effective for more polar compounds or when ethyl acetate systems fail.[4][5] | Prepare mixtures with <10% methanol fresh, as dichloromethane can evaporate and change the solvent ratio.[5] |
| Reversed-Phase (e.g., C18 silica) | N/A (Aqueous mobile phase) | An alternative for very polar compounds that are difficult to purify on normal-phase silica.[6] | The elution order is reversed: non-polar compounds are retained longer. |
Q2: My product seems to be degrading on the column. My yield is low, and I see multiple new spots on the TLC of my collected fractions. What's happening?
A2: Degradation on silica gel is a possibility, especially for sensitive molecules. Terminal alkynes can sometimes be unstable, particularly if the reaction mixture contains residual strong acids or bases.[7]
Potential Causes & Solutions:
-
Compound Instability on Silica: The slightly acidic nature of silica gel can catalyze decomposition or polymerization of sensitive compounds over the extended time of a column run.[8]
-
Solution 1: Deactivate the Silica. Before running the column, flush the packed silica gel with your initial, non-polar eluent containing 1-2% triethylamine. This neutralizes active sites.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina, which is less acidic than silica.[9] Perform a TLC analysis on an alumina plate first to see if separation is feasible.
-
Solution 3: Minimize Contact Time. Run the column "faster" by using slightly more pressure (up to 2-4 psi for flash columns) to reduce the residence time of your compound on the stationary phase.[10]
-
-
Oxidative Dimerization (Glaser Coupling): Terminal alkynes can undergo oxidative homocoupling to form diynes, especially in the presence of copper catalysts (often used in Sonogashira reactions) and oxygen.[1][11]
Experimental Workflow: Choosing a Purification Strategy
Below is a decision-making workflow to help select the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Sonogashira synthesis of this compound?
A1: The impurity profile largely depends on the specific reaction conditions, but common impurities include:
-
Unreacted Starting Materials: Such as the aryl halide (e.g., 2-bromo-4-fluorobenzonitrile) and the alkyne source (if a protected alkyne like trimethylsilylacetylene is used, you might see its desilylated form).[1]
-
Homocoupled Alkyne (Diyne): A common byproduct resulting from the oxidative dimerization of the terminal alkyne, especially when copper (I) is used as a co-catalyst.[1][11] This is often referred to as a Glaser coupling product.
-
Catalyst Residues: Palladium and copper complexes, as well as phosphine ligands (e.g., triphenylphosphine oxide), are often present.[12][13] These are typically very polar and often remain at the baseline on TLC.
-
Solvents and Bases: Residual high-boiling solvents (like DMF) or amine bases (like triethylamine or piperidine) used in the reaction.[1]
Q2: Is recrystallization a viable method for purifying this compound?
A2: Yes, recrystallization can be a very effective and scalable purification technique for solid compounds like this, provided a suitable solvent or solvent system can be found.
-
How to Find a Good Solvent: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Screening Procedure:
-
Place a small amount of your crude solid in a test tube.
-
Add a small amount of a single solvent (e.g., hexanes, ethanol, isopropanol, toluene) and see if it dissolves at room temperature. If it does, that solvent is not suitable on its own.
-
If it doesn't dissolve, heat the mixture to boiling. If it dissolves, it's a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. If pure crystals form, you have found a good solvent.
-
Often, a two-solvent system (one in which the compound is soluble and one in which it is not) is required, such as ethanol/water or ethyl acetate/hexanes.
-
Q3: What are the key safety precautions when handling this compound?
A3: As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before handling. For this compound, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as it may be sensitive to air and moisture.[14]
-
Stability: Terminal alkynes can be energetic compounds. While this specific molecule is not noted as being exceptionally unstable, avoid excessive heating and be mindful of potential incompatibilities.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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de Freitas, G. R. S., & Firme, C. L. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of Molecular Modeling, 19(12), 5267–5276. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]
-
ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. [Link]
-
Sciforum. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
Reddit. (2025, March 13). Does anyone know how to purifying polar compounds from crude plant extracts?[Link]
-
ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?[Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
University of Calgary. Ch 9 : Alkynes. [Link]
-
Quora. (2016, February 27). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.?[Link]
-
Columbia University. Column chromatography. [Link]
-
The Baran Laboratory, Scripps Research. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Michigan State University, Department of Chemistry. Alkyne Reactivity. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. [Link]
-
H-Cube. Flow Chemistry: Sonogashira Coupling. [Link]
-
Gao, S., & Wu, Y. (2015). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 2(7), 805–823. [Link]
-
Sohel, S. M., & Ananthakrishnan, R. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(25), 8953–8956. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
RSC Publishing. (2021, January 6). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. [Link]
-
ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
-
You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051–5053. [Link]
-
ChemistryViews. (2022, September 13). Aryl Carboxylic Acids Converted to Aryl Nitriles. [Link]
-
Chemistry Steps. Preparation of Nitriles. [Link]
- Google Patents.
-
PubMed Central. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. [Link]
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Technical Support Center: Troubleshooting Byproducts in the Synthesis of 2-Ethynyl-4-fluorobenzonitrile
Introduction
Welcome to the technical support guide for the synthesis of 2-Ethynyl-4-fluorobenzonitrile. This molecule is a key building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Sonogashira coupling, is robust but can be plagued by the formation of specific, often difficult-to-remove byproducts. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights into identifying, understanding, and mitigating the formation of these common impurities. We will move beyond simple procedural steps to explain the causality behind these side reactions, empowering you to troubleshoot your experiments effectively.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the synthesis of this compound.
Q1: What is the standard synthetic route for this compound?
The most prevalent and versatile method is the Sonogashira cross-coupling reaction .[1][2] This reaction involves the coupling of a terminal alkyne with an aryl halide. For this specific target, the reaction typically couples 2-bromo-4-fluorobenzonitrile or 2-iodo-4-fluorobenzonitrile with an acetylene source, catalyzed by a palladium(0) complex and a copper(I) salt (co-catalyst) in the presence of an amine base.[3][4] A common acetylene source is trimethylsilylacetylene (TMSA), which requires a subsequent or in-situ deprotection step to yield the terminal alkyne.[5]
Q2: I have an impurity with a mass roughly double that of my product. What is it?
This is almost certainly the homocoupled diyne byproduct , specifically 1,4-bis(5-cyano-2-fluorophenyl)buta-1,3-diyne . This is the most common and often most challenging byproduct to manage in Sonogashira reactions.[6][7] Its formation arises from a competing side reaction known as the Glaser coupling.[8][9]
Q3: What causes the formation of this homocoupled diyne (Glaser Coupling)?
The Glaser coupling is an oxidative dimerization of terminal alkynes.[8] In the context of a Sonogashira reaction, this side reaction is primarily driven by two factors:
-
Copper(I) Co-catalyst : The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[1]
-
Presence of an Oxidant (Oxygen) : If oxygen is present in the reaction atmosphere, it can oxidize the copper(I) acetylide, leading to the dimerization of the alkyne fragments to form the symmetric 1,3-diyne.[3][10]
Therefore, the combination of the essential copper co-catalyst and inadequate exclusion of air creates the perfect environment for this wasteful side reaction, reducing the yield of your desired cross-coupled product.[7]
Q4: Besides the diyne, what other common byproducts should I look for?
Beyond the Glaser byproduct, you should be vigilant for:
-
Unreacted Starting Materials : Primarily the 2-halo-4-fluorobenzonitrile starting material. Its presence indicates incomplete conversion.
-
Silyl-Protected Intermediate : If you are using trimethylsilylacetylene (TMSA), incomplete deprotection will result in 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile as a major impurity.[11]
-
Protodehalogenated Starting Material : In some cases, particularly with highly active palladium catalysts or certain bases, the aryl halide can be reduced, leading to the formation of 4-fluorobenzonitrile.
Q5: How can I reliably detect and identify these byproducts?
A multi-technique analytical approach is recommended. The table below summarizes the key byproducts and their expected analytical signatures.
| Byproduct Name | Common Cause | ¹H NMR Signature (DMSO-d₆, approx. δ) | Mass Spec. (ESI+) [M+H]⁺ |
| 1,4-bis(5-cyano-2-fluorophenyl)buta-1,3-diyne | Glaser Homocoupling (O₂ presence) | Aromatic signals in the 7.8-8.2 ppm range; absence of the characteristic alkyne proton (~4.8 ppm). | 291.06 |
| 2-Bromo-4-fluorobenzonitrile | Incomplete Reaction | Aromatic signals in the 7.7-8.1 ppm range. | 201.95 / 203.95 (Isotopic pattern) |
| 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile | Incomplete Deprotection | Aromatic signals similar to the product, but a prominent singlet for the TMS group around 0.3 ppm. | 218.08 |
| 4-Fluorobenzonitrile | Protodehalogenation | Aromatic signals in the 7.6-8.0 ppm range. | 122.04 |
PART 2: Troubleshooting Guides & Protocols
Guide 1: Mitigating Glaser Homocoupling
This is the most critical aspect of optimizing your synthesis. If you observe significant amounts of the diyne byproduct, implement the following protocols.
Core Problem: Oxygen Contamination
The primary cause of Glaser coupling is the presence of oxygen.[3] Standard nitrogen or argon blanketing may be insufficient.
Solution: Rigorous Degassing of Solvents and Reaction Vessel
Protocol: Freeze-Pump-Thaw Degassing
-
Preparation : Assemble your reaction flask containing the solvent(s) and a stir bar. Ensure all joints are well-sealed with high-vacuum grease. Do not add catalysts or reagents at this stage.
-
Freezing : Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping : With the solvent frozen, open the flask to a high-vacuum line (<1 Torr) and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thawing : Close the connection to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat : Repeat this freeze-pump-thaw cycle at least three times to ensure thorough removal of dissolved oxygen.
-
Reaction Setup : After the final cycle, backfill the flask with a high-purity inert gas (Argon is preferred due to its density). You can now add your catalysts and reagents under a positive pressure of this inert gas.
Alternative Solution: Copper-Free Sonogashira Conditions
While copper(I) accelerates the reaction, its removal is the most direct way to prevent Glaser coupling.[1][3] Copper-free protocols have been developed, though they may require slightly harsher conditions or more specialized ligands.
Protocol: Example Copper-Free Reaction
-
Setup : To a rigorously degassed flask (as described above), add 2-bromo-4-fluorobenzonitrile (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and your terminal alkyne (1.2 equiv).
-
Solvent/Base : Add a degassed solvent system, such as a mixture of toluene and a bulky amine base like diisopropylamine (DIPA).
-
Reaction : Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. The reaction may be slower than copper-catalyzed versions but will be free of the diyne byproduct.
Guide 2: Managing Incomplete TMS-Acetylene Deprotection
Core Problem: Silyl Impurity Remains
Using TMS-acetylene followed by deprotection is a common two-step or one-pot procedure. If the TMS-protected intermediate is observed, your deprotection conditions are suboptimal.
Solution: Efficient Post-Coupling Deprotection
Protocol: Mild Saponification for TMS Removal [11]
-
Reaction Completion : Once the Sonogashira coupling is complete (as confirmed by TLC/LC-MS), concentrate the reaction mixture in vacuo to remove the amine solvent.
-
Redissolve : Dissolve the crude residue in methanol (MeOH).
-
Base Addition : Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 equivalents).
-
Monitoring : Stir the mixture at room temperature and monitor the deprotection by TLC. The silylated spot should disappear and a new, more polar product spot should appear. This is typically complete within 1-2 hours.
-
Workup : Once complete, neutralize the mixture with dilute acid (e.g., 1M HCl), extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate for purification.
PART 3: Visualizations & Schematics
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired Sonogashira catalytic cycle and the competing Glaser side reaction that leads to the primary byproduct.
Caption: Sonogashira (desired) vs. Glaser (byproduct) pathways.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues related to byproduct formation during the synthesis.
Caption: Logical troubleshooting workflow for synthesis optimization.
PART 4: References
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040–4042. [Link]
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Semantic Scholar. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Grokipedia. (n.d.). Glaser coupling. [Link]
-
Kim, J. S., & Kim, B. M. (2007). Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. Synlett, 2007(12), 1933-1936. [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. [Link]
-
Wikipedia. (n.d.). Glaser coupling. [Link]
-
Koirala, D., et al. (2016). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 49(19), 7133-7142. [Link]
-
Barluenga, J., et al. (2003). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Organic Letters, 5(22), 4121-4123. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Boruah, M., & Prajapati, D. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(56), 29778-29791. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. synarchive.com [synarchive.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethynyl-4-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 2-Ethynyl-4-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and material science, is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide (e.g., 2-bromo- or 2-iodo-4-fluorobenzonitrile) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene (TMSA) followed by a deprotection step. While robust, the Sonogashira coupling is sensitive to various parameters that can impact reaction efficiency and product yield. This guide will walk you through potential pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple an aryl halide (typically 2-bromo-4-fluorobenzonitrile or 2-iodo-4-fluorobenzonitrile) with a terminal alkyne.[2] A common strategy involves using a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step to yield the final product.
Q2: I am seeing a significant amount of alkyne homocoupling (Glaser-Hay side product). How can I minimize this?
A2: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen.[1][2] Here are several strategies to suppress this side reaction:
-
Strictly Anaerobic Conditions: Rigorously exclude oxygen from your reaction by using standard Schlenk line techniques or a glovebox. Ensure all solvents and reagents are thoroughly degassed.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the catalytic cycle but eliminate the primary cause of Glaser-Hay coupling.[2][3]
-
Use of Hydrogen Atmosphere: Some studies have shown that conducting the reaction under a dilute hydrogen atmosphere (mixed with an inert gas like nitrogen or argon) can significantly reduce homocoupling.[4]
Q3: My reaction is not going to completion, and I'm recovering a lot of my starting aryl halide. What should I investigate?
A3: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) sources can be sensitive to air and moisture. If you are using a Pd(II) precatalyst, ensure it is being properly reduced in situ. The appearance of palladium black is an indicator of catalyst decomposition.
-
Reagent Purity: Impurities in the aryl halide, alkyne, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive aryl bromides often require heating.[5] For an electron-deficient substrate like 2-bromo-4-fluorobenzonitrile, you may need to increase the temperature to 60-80 °C or even higher.[5]
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center. If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand, such as XPhos or SPhos, which can improve the rate of oxidative addition, often the rate-limiting step with aryl bromides.
Q4: What is the best choice of aryl halide: 2-bromo- or 2-iodo-4-fluorobenzonitrile?
A4: The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl.[2] Therefore, 2-iodo-4-fluorobenzonitrile will be significantly more reactive than 2-bromo-4-fluorobenzonitrile and will generally allow for milder reaction conditions (e.g., lower temperature, lower catalyst loading).[2] However, aryl iodides are typically more expensive and less stable than aryl bromides. If you are struggling with the reactivity of the bromo-analogue, switching to the iodo-substituted starting material is a reliable strategy to improve your yield.
Troubleshooting Guide: Low Yield of this compound
This section provides a more detailed, step-by-step guide to address the critical issue of low product yield.
Problem Area 1: Inactive Catalytic System
Symptoms:
-
No or very little product formation.
-
Recovery of starting materials.
-
Formation of palladium black (a black precipitate).
Causality & Solutions:
The heart of the Sonogashira reaction is the palladium catalyst. Its deactivation is a primary cause of reaction failure.
-
Palladium Catalyst:
-
Recommendation: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(PPh₃)₄ is particularly sensitive to air, while PdCl₂(PPh₃)₂ is generally more stable.
-
-
Copper Co-catalyst:
-
Recommendation: Copper(I) iodide can degrade over time, appearing greenish or brownish instead of off-white. Use a fresh bottle or a recently purchased batch.
-
-
Ligands:
-
Recommendation: Phosphine ligands can be oxidized by trace amounts of air. Ensure they are handled under an inert atmosphere. For the electron-deficient 2-bromo-4-fluorobenzonitrile, consider using bulky, electron-rich ligands like dppf.[5]
-
Problem Area 2: Suboptimal Reaction Conditions
Symptoms:
-
Slow or stalled reaction.
-
Formation of side products.
Causality & Solutions:
The reaction environment plays a pivotal role in the efficiency of the catalytic cycle.
-
Solvent:
-
Recommendation: The choice of solvent is critical. Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent. However, in some cases, using a co-solvent like THF or DMF can improve the solubility of the reagents and increase the reaction rate. Ensure all solvents are anhydrous and have been thoroughly degassed.
-
-
Base:
-
Recommendation: An amine base is required to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. Triethylamine and diisopropylamine are commonly used. Ensure the base is dry and used in an appropriate excess (typically 2-4 equivalents).
-
-
Temperature:
-
Recommendation: As previously mentioned, aryl bromides often require heating.[5] If you are using 2-bromo-4-fluorobenzonitrile and the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C. For particularly unreactive systems, temperatures around 100°C in a sealed tube might be necessary.
-
Problem Area 3: Issues with Starting Materials
Symptoms:
-
Inconsistent results.
-
Unidentifiable byproducts.
Causality & Solutions:
The purity of your starting materials is paramount for a successful and reproducible reaction.
-
Aryl Halide and Alkyne Purity:
-
Recommendation: Ensure that the starting materials are free of impurities that could poison the catalyst. Purify the 2-halo-4-fluorobenzonitrile and the alkyne if their purity is questionable.
-
-
Protected Alkyne and Deprotection:
-
Recommendation: If using trimethylsilylacetylene (TMSA), ensure it is of high quality. The subsequent deprotection step, typically using a fluoride source like TBAF or a base like K₂CO₃ in methanol, should be monitored carefully to ensure complete conversion without degrading the product.[6]
-
Experimental Protocols
Standard Sonogashira Coupling Protocol for this compound
This is a general procedure and may require optimization for your specific setup.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-fluorobenzonitrile (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).
-
Add trimethylsilylacetylene (1.2-1.5 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., THF or methanol).
-
Add a deprotecting agent (e.g., TBAF (1.1 equiv.) or K₂CO₃ (0.2 equiv.) in methanol) and stir at room temperature until the desilylation is complete (monitor by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Action |
| No reaction, starting material recovered | Inactive catalyst | Use fresh Pd and Cu catalysts; consider a more robust ligand. |
| Significant homocoupling | Oxygen in the system | Ensure rigorous degassing and inert atmosphere; consider copper-free conditions. |
| Slow/stalled reaction | Low temperature | Increase reaction temperature, especially for 2-bromo-4-fluorobenzonitrile. |
| Reaction stalls at ~50% conversion | Insufficient base/reagents | Ensure purity and correct stoichiometry of all reagents. |
| Formation of palladium black | Catalyst decomposition | Check for oxygen/impurities; ensure temperature is not excessively high. |
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
IntechOpen. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira conditions. Retrieved from [Link]
-
Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Reddit. (n.d.). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sonogashira coupling in natural product synthesis. Retrieved from [Link]
-
Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
-
SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. reddit.com [reddit.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Sonogashira Coupling with 2-Ethynyl-4-fluorobenzonitrile
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Welcome to the technical support center for the Sonogashira coupling of 2-ethynyl-4-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction setup.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions regarding the unique challenges presented by your specific substrates.
Q1: What are the primary challenges when selecting a catalyst system for the coupling of this compound with an aryl halide?
A1: The primary challenges stem from the electronic nature of your substrates.
-
Electron-Deficient Aryl Halide: Your aryl partner, 4-fluorobenzonitrile, is electron-deficient due to the inductive effects of the fluorine atom and the strong electron-withdrawing nature of the nitrile group. This can make the rate-limiting oxidative addition step of the palladium catalyst more challenging.[1]
-
Terminal Alkyne Reactivity: Your other substrate, a terminal alkyne, is susceptible to an undesired side reaction known as Glaser-Hay homocoupling, where two alkyne molecules couple to form a dimer.[2] This is particularly problematic in the presence of copper co-catalysts and oxygen.
-
Potential Ligand Inhibition: The nitrile group (-CN) itself can potentially coordinate to the palladium center, which may inhibit or alter the catalyst's activity.[3]
Q2: What is the role of the copper co-catalyst, and is it always necessary?
A2: In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate.[4] This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[5] The presence of copper generally allows for milder reaction conditions (e.g., room temperature).[6]
However, copper is not always necessary and can be detrimental. The presence of copper significantly promotes the undesirable Glaser homocoupling of the alkyne.[2][7] For this reason, copper-free Sonogashira protocols are often preferred , especially when dealing with valuable or complex alkynes.[8] These copper-free reactions may require more specialized ligands, different bases, or higher temperatures to proceed efficiently.[9]
Q3: How do I choose between a Pd(0) and Pd(II) precatalyst?
A3: Both Pd(0) and Pd(II) complexes are commonly used as precatalysts.
-
Pd(0) precatalysts , such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), are already in the active oxidation state for oxidative addition. They are highly reactive but can be sensitive to air and moisture.
-
Pd(II) precatalysts , like PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride), are generally more stable and easier to handle. In the reaction mixture, the Pd(II) is reduced in situ to the active Pd(0) species, often by an amine base or a phosphine ligand.[10]
For initial screening, PdCl₂(PPh₃)₂ is a robust and common starting point due to its stability.[6]
Section 2: Catalyst System Selection and Optimization
The success of your Sonogashira coupling hinges on the synergistic interplay of the palladium source, ligand, base, and solvent.
Core Catalyst & Ligand Selection
Given the electron-deficient nature of 4-fluorobenzonitrile, a catalyst system that facilitates oxidative addition is crucial. This often means using more electron-rich and sterically bulky phosphine ligands.[6]
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// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdX; ArPdX -> Transmetal [label="Cu-C≡C-R"]; CuCycle -> Transmetal; Transmetal -> ArPdAlk; ArPdAlk -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed]; } dot
| Catalyst/Ligand System | Key Features & Recommendations | Typical Loading |
| Standard: PdCl₂(PPh₃)₂ / CuI | A reliable starting point for most Sonogashira couplings.[10] Triphenylphosphine (PPh₃) is a versatile, albeit not the most active, ligand. The copper(I) iodide co-catalyst increases reactivity but also the risk of alkyne homocoupling. | Pd: 1-5 mol%CuI: 2-10 mol% |
| Bulky/Electron-Rich: Pd(OAc)₂ + XPhos | Highly recommended for challenging substrates like electron-deficient aryl halides. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the difficult oxidative addition step and subsequent reductive elimination. Often used in copper-free protocols. | Pd: 1-2 mol%Ligand: 2-4 mol% |
| Bulky/Electron-Rich: Pd₂(dba)₃ + P(t-Bu)₃ | Tri(tert-butyl)phosphine is another very bulky and electron-rich ligand. The combination with a Pd(0) source like Pd₂(dba)₃ is highly active and effective for coupling aryl bromides and even some chlorides at room temperature in copper-free systems.[8] | Pd: 1-2 mol%Ligand: 2-4 mol% |
| N-Heterocyclic Carbene (NHC): PEPPSI™-IPr | NHC ligands are strong σ-donors and can be more effective than phosphines in certain cases, offering high stability and activity.[10] They are excellent for copper-free couplings. | Pd: 1-3 mol% |
Choice of Base and Solvent
The base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct. The solvent choice affects solubility and reaction rates.
| Component | Selection Rationale | Recommended Starting Points |
| Base | Amine bases (e.g., triethylamine, diisopropylethylamine) are common as they can also act as a solvent.[10] Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are used in some copper-free protocols, particularly with polar aprotic solvents. | 1. Triethylamine (Et₃N)2. Diisopropylamine (i-Pr₂NH)3. Cesium Carbonate (Cs₂CO₃) |
| Solvent | Amine bases can serve as the solvent.[11] Aprotic polar solvents like DMF and THF are widely used for their ability to dissolve the various components. Toluene is a good non-polar option. Reactions can also be run in water with appropriate catalysts and additives.[12] | 1. THF or Dioxane2. DMF3. Toluene/Et₃N mixture (e.g., 3:1 v/v) |
Section 3: Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving common issues encountered during the reaction.
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// Solutions Sol_Glaser [label="Solution:\n- Switch to Copper-Free system\n- Slow addition of alkyne\n- Ensure rigorous degassing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoReaction [label="Solution:\n- Increase temperature\n- Use more active ligand (e.g., XPhos)\n- Screen different bases/solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Decomp [label="Black Precipitate (Pd Black)?\n- Use fresh, high-purity solvent\n- Check for substrate impurities", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> CheckSetup; CheckSetup -> GlaserProduct; CheckSetup -> NoReaction [style=dashed]; GlaserProduct -> Sol_Glaser [label="Yes"]; GlaserProduct -> NoReaction [label="No"]; NoReaction -> Sol_NoReaction [label="No Reaction"]; NoReaction -> Sol_Decomp [label="Decomposition"]; } dot
Q: My reaction is giving a very low yield, or it is not working at all. What should I check first?
A: Start with the fundamentals.
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(II) precatalysts are generally more stable, but all palladium catalysts can degrade. Use a fresh batch or one stored properly under an inert atmosphere. If using a copper co-catalyst, ensure the CuI is fresh; it should be off-white, not green or brown.
-
Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst. Ensure your solvent is anhydrous and properly degassed. Oxygen is a known culprit for promoting Glaser coupling.[13]
-
Base Quality: The amine base must be dry and used in sufficient excess to drive the reaction.
Q: I am observing a significant amount of a byproduct that I suspect is the homocoupling of my alkyne. How can I prevent this?
A: This is the classic Glaser coupling side reaction, which is a very common issue.[10]
-
Go Copper-Free: The most effective solution is to switch to a copper-free protocol. This may require a more active ligand system (like those mentioned in the table above) and potentially higher temperatures, but it directly addresses the root cause of the side reaction.
-
Slow Addition: If you must use copper, try adding the alkyne slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[5]
-
Rigorous Degassing: Ensure your reaction is completely free of oxygen. Perform several vacuum/inert gas cycles before starting the reaction.
Q: My reaction mixture turned black, and the reaction stalled. What happened?
A: The formation of a black precipitate is likely "palladium black," which indicates the decomposition and precipitation of your palladium catalyst. This can be caused by:
-
High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition.
-
Inappropriate Solvent: Some solvents can promote the formation of palladium black more than others.
-
Impurities: Trace impurities can lead to catalyst decomposition. Re-purifying your substrates and using high-purity solvents can help mitigate this issue.
Section 4: Recommended Starting Protocol (Copper-Free)
This protocol is designed as a robust starting point for the coupling of this compound with an aryl bromide, leveraging a modern, highly active catalyst system to minimize common failure points.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate the flask and backfill with inert gas. Repeat this process three times.
-
Add the anhydrous, degassed dioxane via cannula or syringe.
-
Add the this compound via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Sonogashira coupling. In: Wikipedia. [Link]
-
Sonogashira Coupling. In: Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. In: Organic Chemistry Portal. [Link]
-
Mori, A., et al. (2007). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 72(16), 6253–6255. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
-
Copper-free Sonogashira coupling. In: The chemical reaction database. [Link]
-
Janjua, M. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886–6911. [Link]
-
What is the best procedure for Sonogashira coupling? In: ResearchGate. [Link]
-
(a) Mechanism of Pd/Cu‐catalyzed Sonogashira coupling. (b) Two... In: ResearchGate. [Link]
-
D'Amico, F., et al. (2021). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 9, 747535. [Link]
-
Yang, Y.-F., et al. (2015). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Selectivity. Journal of the American Chemical Society, 137(13), 4554–4562. [Link]
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. In: ResearchGate. [Link]
-
Janjua, M. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886–6911. [Link]
-
The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. In: ResearchGate. [Link]
-
Gamp, E., & Sigel, H. (1982). Nitrile hydration catalysed by palladium(II) complexes. Dalton Transactions, (10), 1839. [Link]
-
Sonogashira Coupling. In: Royal Society of Chemistry. [Link]
-
Sonogashira troubleshooting help needed. In: Reddit. [Link]
-
Kim, D., et al. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 10(14), 4811–4823. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Twisted Graphene Nanoribbons for Breakthroughs in Energy Storage, Bioelectronics and Chiroptics. In: ACS Publications. [Link]
-
Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 6(11), 177. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. In: ArODES. [Link]
-
Sreedevi, A., & Radhakrishnan, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 13(8), 5183–5204. [Link]
-
A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. In: ResearchGate. [Link]
-
Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. In: ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. depts.washington.edu [depts.washington.edu]
Technical Support Center: 2-Ethynyl-4-fluorobenzonitrile Click Reactions
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the successful application of 2-Ethynyl-4-fluorobenzonitrile in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a Senior Application Scientist, I've seen firsthand the power of this "click" reaction in synthesizing novel compounds for drug discovery and materials science.[1] I've also seen the frustration that can arise when a seemingly straightforward reaction fails to proceed as expected.
This guide is structured from my field experience to move beyond simple checklists. We will delve into the causality behind common failures, providing you with the scientific rationale to not only fix your current experiment but also to design more robust protocols in the future. This compound is an electron-deficient alkyne due to the strong electron-withdrawing effects of the nitrile and fluoro groups. While this property does not preclude it from participating efficiently in CuAAC, it can influence reaction kinetics and sensitivity to suboptimal conditions.[2][3] This guide is designed to empower you to navigate these nuances with confidence.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound gave no product. What's the most likely culprit?
A1: The most common reason for a complete reaction failure is an inactive catalyst system. The active species is Copper(I), which is highly susceptible to oxidation to the inactive Copper(II) state by dissolved oxygen. This can happen if your solvents are not properly degassed, your reducing agent (like sodium ascorbate) is old or degraded, or if there are oxidizing contaminants present.
Q2: Is this compound a particularly difficult alkyne for click chemistry?
A2: Not necessarily difficult, but its electronic properties warrant careful consideration. Electron-poor alkynes can sometimes react more slowly than their electron-rich counterparts.[2] This means that reaction conditions that work for a simple alkyne may need optimization—such as slightly elevated temperatures, longer reaction times, or the use of a highly effective stabilizing ligand—to achieve full conversion with this compound.
Q3: I see a new spot on my TLC that isn't my product or starting material. What could it be?
A3: A common side product in CuAAC reactions is the alkyne homocoupling dimer (a 1,3-diyne), formed via the Glaser coupling pathway.[4] This is also an oxygen-dependent process and is a strong indicator that your reaction environment is not sufficiently anaerobic, leading to both catalyst deactivation and side product formation.[5]
Q4: Does the choice of copper source matter? (e.g., CuSO₄ vs. CuI)
A4: Yes, it influences your reaction setup. Using a Copper(II) salt like CuSO₄ is most common and requires an in-situ reduction to the active Cu(I) state, typically with sodium ascorbate.[6] This is convenient but makes the reaction highly dependent on the quality and stoichiometry of the reductant. Starting with a Copper(I) salt like CuI or CuBr bypasses this step, but these reagents are less stable and must be handled under an inert atmosphere to prevent oxidation before the reaction begins.[7]
In-Depth Troubleshooting Guides
Problem 1: No or Very Low Product Yield (<10%)
This is the most critical failure mode and almost always points to a fundamental problem with the catalytic cycle.
Caption: Troubleshooting flow for no/low yield reactions.
-
Inactive Copper Catalyst: The CuAAC cycle relies on the continuous presence of Cu(I).
-
Causality: Oxygen readily oxidizes Cu(I) to Cu(II), breaking the catalytic cycle. The reducing agent, typically sodium ascorbate, is meant to counteract this by reducing any formed Cu(II) back to Cu(I). If the ascorbate is degraded or consumed, or if oxygen ingress is too rapid, the catalyst will be irreversibly deactivated.
-
Solution:
-
Degas All Solvents: Thoroughly sparge all aqueous and organic solvents with an inert gas (Argon or Nitrogen) for 15-20 minutes prior to use.[8]
-
Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each set of experiments. Do not use old solutions.
-
Employ a Ligand: Ligands like TBTA (for organic solvents) or THPTA (for aqueous systems) stabilize the Cu(I) oxidation state, protecting it from oxidation and increasing catalytic turnover.[6][7] The use of a ligand is highly recommended for all but the simplest systems.
-
-
-
Reagent Purity and Stability: The reaction is only as good as its components.
-
Causality: Impurities in the this compound or the azide partner can inhibit the catalyst. For example, trace amounts of thiol-containing compounds can coordinate strongly to copper and poison the catalyst. Azides, particularly small organic azides, can be unstable over long-term storage.
-
Solution:
-
Verify Starting Materials: Confirm the identity and purity of your this compound and azide partner via ¹H NMR, LC-MS, or other appropriate analytical techniques before use.
-
Proper Storage: Store reagents as recommended by the supplier, typically in a cool, dark, and dry place.
-
-
-
Inhibitory Solvent or Buffer Components:
-
Causality: While CuAAC is robust, certain functional groups can interfere. Buffers like Tris contain amine groups that can coordinate with copper and impede catalysis. High concentrations of chelating agents (e.g., EDTA) will sequester the copper catalyst entirely.
-
Solution:
-
Choose Compatible Systems: Use non-coordinating buffers like HEPES or phosphate buffers if pH control is needed. When using organic solvents, ensure they are of high purity. Acetonitrile is often a good co-solvent as it can help stabilize the Cu(I) ion.[9]
-
-
Problem 2: Reaction Stalls or Remains Incomplete
In this scenario, the reaction starts but fails to reach completion, often stalling between 30-70% conversion.
-
Insufficient Catalyst Loading or Reductant Stoichiometry:
-
Causality: Over the course of a long reaction, slow oxygen ingress can gradually consume the reducing agent and oxidize the catalyst. If the initial amount of ascorbate is insufficient, it will be depleted before the reaction is complete.
-
Solution:
-
Increase Reductant: Ensure you are using a sufficient excess of sodium ascorbate. A 5-10 fold molar excess relative to the copper catalyst is a good starting point.
-
Staged Addition: For very slow reactions, a second portion of sodium ascorbate can be added midway through the reaction to regenerate the active catalyst.
-
Optimize Catalyst Loading: While typically 1-5 mol% of copper is used, an incomplete reaction may benefit from increasing the catalyst loading to 5-10 mol%.
-
-
-
Poor Solubility or Substrate Aggregation:
-
Causality: If either the alkyne or the azide has poor solubility in the chosen solvent system, its effective concentration in solution is low, leading to a dramatic decrease in reaction rate. This is particularly relevant when working with large biomolecules or hydrophobic small molecules in aqueous buffers.
-
Solution:
-
Modify Solvent System: Add a co-solvent to improve solubility. For aqueous reactions, DMSO, DMF, or t-butanol are common choices. A typical ratio might be 4:1 Buffer:DMSO.
-
Screen Solvents: Run small-scale analytical reactions in different solvent systems (e.g., THF, Dioxane, Acetonitrile/Water) to identify a system where both starting materials are fully dissolved.
-
-
| Parameter | Recommended Starting Condition | Troubleshooting Range |
| Cu Catalyst | 1-2 mol% | 0.5 - 10 mol% |
| Reducing Agent | 5 mol% (5 eq. to Cu) | 5 - 50 mol% |
| Ligand | 1-2 mol% (1:1 with Cu) | 1 - 5 eq. relative to Cu |
| Concentration | 0.1 M | 0.01 M - 0.5 M |
| Caption: Table of typical and troubleshooting concentration ranges for CuAAC. |
Problem 3: Formation of Side Products
The appearance of significant side products complicates purification and reduces the yield of the desired triazole.
Caption: Simplified desired pathway vs. the oxygen-induced side reaction.
-
Alkyne Homocoupling (Glaser Coupling):
-
Causality: This is the most prevalent side reaction and occurs when two copper-acetylide intermediates are oxidatively coupled in the presence of oxygen.[4][5] This consumes your alkyne and active catalyst, forming a symmetric 1,3-diyne. Its presence is a definitive sign of inadequate inert atmosphere techniques.
-
Solution:
-
Rigorous Degassing: This cannot be overstated. Use the "freeze-pump-thaw" method (3 cycles) for the most sensitive reactions, or at a minimum, sparge all solvents vigorously with an inert gas.[8]
-
Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use septa-sealed vials and cannulation techniques for reagent transfer if possible.
-
Sufficient Reductant: A healthy excess of sodium ascorbate helps to quench oxidative pathways, keeping the copper in the +1 state and disfavoring the Glaser pathway.
-
-
Validated Experimental Protocols
Protocol 1: Standard Reaction Setup for this compound
This protocol is a robust starting point for a 0.1 mmol scale reaction.
-
Preparation:
-
In a vial, dissolve this compound (14.7 mg, 0.1 mmol, 1.0 eq.) and your azide partner (0.11 mmol, 1.1 eq.) in 1 mL of a 1:1 mixture of t-butanol and water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Degassing:
-
Seal the vial containing the alkyne and azide with a septum.
-
Sparge the solution with Argon or Nitrogen gas for 15 minutes, ensuring the needle outlet is above the liquid surface.
-
-
Reagent Addition (under inert atmosphere):
-
Add the THPTA solution (20 µL, 0.002 mmol, 0.02 eq.).
-
Add the CuSO₄ solution (20 µL, 0.002 mmol, 0.02 eq.).
-
Initiate the reaction by adding the sodium ascorbate stock solution (10 µL, 0.01 mmol, 0.1 eq.).
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). If the reaction is slow, it can be gently heated to 35-45 °C.
-
-
Workup:
-
Once complete, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The copper can be removed by washing the organic layer with a dilute aqueous solution of EDTA or by passing the crude product through a silica plug.
-
Protocol 2: Troubleshooting via Small-Scale Parallel Screening
When facing failures, run a set of small-scale (e.g., 0.01 mmol) reactions in parallel to quickly identify the problematic variable.
-
Reaction A (Control): Your standard failed conditions.
-
Reaction B (New Reductant): Same as A, but with a freshly prepared sodium ascorbate solution.
-
Reaction C (Degassed Solvents): Same as B, but with rigorously degassed solvents.
-
Reaction D (Increased Ligand/Cu): Same as C, but with 5 mol% Cu/Ligand and 25 mol% ascorbate.
-
Reaction E (Different Solvent): Same as C, but in a different solvent system (e.g., 3:1 THF:Water).
Analyze all reactions by LC-MS after a set time (e.g., 4 hours). This systematic approach will quickly isolate whether the issue lies with the reagents, atmosphere, or reaction composition.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Villar, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2029–2041. [Link]
-
Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]
-
Díez-González, S., & Nolan, S. P. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(46), 8881-8884. (Semantic Scholar link used as proxy) [Link]
-
Krasnov, M. S., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 24(5), 767–771. [Link]
-
Leophairatana, P., et al. (2017). How good is CuAAC “click” chemistry for polymer coupling reactions?. Polymer Chemistry, 8(40), 6257-6266. (ResearchGate link used as proxy) [Link]
-
Díez-González, S. (2011). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Catalysis Science & Technology, 1(2), 166-176. (ResearchGate link used as proxy) [Link]
-
Hong, V., et al. (2012). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. Bioorganic & Medicinal Chemistry Letters, 22(16), 5244-5247. [Link]
-
Glen Research. (2011). New Products – Click Chemistry Update. Glen Report 23.13. [Link]
Sources
- 1. bioclone.net [bioclone.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. glenresearch.com [glenresearch.com]
- 9. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of 2-Ethynyl-4-fluorobenzonitrile under reaction conditions"
Technical Support Center: 2-Ethynyl-4-fluorobenzonitrile
Welcome to the technical support center for this compound (CAS 1208076-36-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the fundamental properties, handling, and reactivity of this compound.
Q1: What are the key reactive functional groups in this compound and their general reactivity?
A1: The molecule possesses three key regions of reactivity:
-
Terminal Alkyne (-C≡CH): This is the most reactive site. The terminal proton is weakly acidic and can be removed by a suitable base to form a metal acetylide, which is a potent nucleophile.[1] This functionality is central to its use in coupling reactions. The alkyne itself can also undergo addition reactions and, under certain conditions, undesirable side reactions like polymerization or homocoupling.[2][3]
-
Nitrile Group (-C≡N): The nitrile group is a moderate electron-withdrawing group. While generally stable, it can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under strong acidic or basic conditions. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Fluorinated Aromatic Ring: The fluorine atom and nitrile group are electron-withdrawing, which deactivates the ring toward electrophilic aromatic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution (SNAr), although a suitable leaving group would typically be required.
Q2: How should this compound be stored and handled?
A2: Proper storage and handling are critical to maintain the integrity of the compound. Due to the reactivity of the terminal alkyne, specific precautions are necessary.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4] | Reduces the rate of potential degradation or polymerization reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen)[4] | The terminal alkyne is susceptible to oxidative homocoupling, especially in the presence of copper salts and oxygen.[5] |
| Light | Protect from light[6] | While not extremely photolabile, prolonged exposure can promote radical reactions. |
| Incompatibilities | Strong oxidizing agents, strong bases, and some metals.[7] | Prevents uncontrolled reactions, decomposition, or polymerization. |
Handling Protocol:
-
Always handle the compound in a well-ventilated fume hood.[8]
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
When weighing and transferring the solid, do so under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
For prolonged storage, sealing samples under argon is recommended.[10]
Q3: What are the primary hazards associated with this compound?
A3: Based on data for the compound and structurally similar molecules like 4-fluorobenzonitrile, this compound should be handled as a hazardous substance. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[7][9] When heated to decomposition, it may emit toxic fumes of hydrogen cyanide and nitrogen oxides.[11] Always consult the latest Safety Data Sheet (SDS) before use.
Section 2: Troubleshooting Guide for Synthesis
This section focuses on resolving specific issues encountered during reactions involving this compound, with a primary focus on the widely used Sonogashira coupling reaction.
Scenario: Sonogashira Coupling Reactions
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, is a primary application for this molecule.[12][13] However, its success is highly sensitive to reaction conditions.
Q4: My Sonogashira reaction is giving a low yield of the desired product, and I see a significant amount of a dimeric by-product. What is happening?
A4: This is a classic and frequent issue. The dimeric by-product is almost certainly the result of Glaser homocoupling , an oxidative dimerization of the terminal alkyne.[5]
-
Causality: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen. The copper acetylide intermediate, which is crucial for the main reaction, is oxidized to form a diacetylene (dimer).[5] This consumes your starting material and reduces the yield of the desired cross-coupled product.
Experimental Protocol: Minimizing Homocoupling
Objective: To perform a Sonogashira coupling while rigorously excluding oxygen to prevent the Glaser homocoupling side reaction.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl Iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and manifold or glovebox
Procedure:
-
Solvent Degassing: Degas the solvent for at least 30 minutes prior to use. This can be done by bubbling argon or nitrogen through the solvent or by using a series of freeze-pump-thaw cycles.
-
Reaction Setup: Assemble a dry Schlenk flask under an inert atmosphere.
-
Reagent Addition: To the flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere Purge: Evacuate and backfill the flask with an inert gas three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add the degassed solvent and the amine base via syringe. Stir the mixture for 5 minutes.
-
Substrate Addition: Add a solution of this compound in the degassed solvent to the reaction mixture.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC or LC-MS.
Q5: I have followed oxygen-exclusion protocols, but my yields are still poor and my starting material appears to be decomposing. What other factors could be at play?
A5: If homocoupling has been minimized, other stability issues may be present. Consider the following:
-
Base Strength and Nucleophilicity: While an amine base is required to neutralize the HX generated, highly nucleophilic or overly strong bases can lead to side reactions. The nitrile group, activated by the electron-withdrawing fluorine, can be susceptible to nucleophilic attack.
-
Troubleshooting: If using a base like DBU or an inorganic base like K₂CO₃, consider switching to a bulkier, less nucleophilic amine like diisopropylethylamine (DIPEA). Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Catalyst Stability: Palladium(0) complexes, the active species in the catalytic cycle, can be unstable and form palladium black (inactive Pd metal) if not properly stabilized by ligands, especially at elevated temperatures.[13]
-
Troubleshooting: Ensure your catalyst and any added phosphine ligands are of high purity. If running the reaction at high temperatures (>80 °C), consider using more robust catalysts or ligands designed for high-temperature applications.
-
-
Copper-Free Conditions: In some cases, the copper co-catalyst can be the source of issues beyond homocoupling. Copper-free Sonogashira protocols can be an effective alternative.[13][14]
-
Troubleshooting: Attempt the reaction using a palladium catalyst and a suitable base (often a stronger amine is needed) without any copper(I) salt. This completely eliminates the possibility of copper-mediated side reactions.
-
Visualization of Competing Pathways
The following diagram illustrates the desired Sonogashira pathway versus the undesired Glaser homocoupling pathway.
Caption: Competing reaction pathways for this compound.
Section 3: General Troubleshooting Workflow
When encountering unexpected results, a systematic approach is crucial. The following workflow provides a logical decision-making process for troubleshooting reactions.
Caption: General troubleshooting workflow for reactions.
References
-
Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials (Basel). Retrieved from [Link]
-
Trost, B. M. (2012). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. ACS Catalysis. Retrieved from [Link]
-
Alkyne Functional Group & Reactions | Overview & Examples. (n.d.). Study.com. Retrieved from [Link]
-
Alkyne Addition Reactions. (2023). ChemTalk. Retrieved from [Link]
-
Safety Data Sheet - 4-Fluorobenzonitrile. (2023). Fisher Scientific. Retrieved from [Link]
- Niknam, E., et al. (2024).
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]
-
Acetylene Safety Tips: Handling and Storage Best Practices. (n.d.). nexAir. Retrieved from [Link]
-
How to Handle and Store Acetylene Cylinders. (n.d.). Rexarc. Retrieved from [Link]
-
Wang, D., et al. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Applied Physics Reviews. Retrieved from [Link]
-
4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
How Do You Safely Store Acetylene? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Square. Retrieved from [Link]
-
The Safe Transport, Use and Storage of Acetylene Cylinders. (n.d.). European Industrial Gases Association. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 2-Ethynyl-4-fluorobenzonitrile
Introduction: Welcome to the technical support guide for the scale-up synthesis of 2-Ethynyl-4-fluorobenzonitrile. This molecule is a critical building block in medicinal chemistry and materials science. While its synthesis via Sonogashira coupling appears straightforward on the lab scale, transitioning to pilot or manufacturing scale introduces significant challenges. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities, offering field-proven insights, troubleshooting protocols, and answers to frequently encountered issues. Our focus is on ensuring a robust, safe, and efficient scale-up process.
Section 1: Synthesis Pathway Overview
The predominant and most adaptable method for synthesizing this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1] This reaction forms the crucial C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The general workflow is depicted below.
Caption: General workflow for Sonogashira synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for scaling up this compound production?
The Sonogashira cross-coupling reaction is the industry standard for this class of transformation due to its high functional group tolerance and generally mild conditions.[1] The key decision in scale-up is the choice of starting materials: typically coupling 2-bromo- or 2-iodo-4-fluorobenzonitrile with a protected acetylene, such as trimethylsilyl (TMS) acetylene. The iodide precursor is more reactive, allowing for lower catalyst loadings and temperatures, but is more expensive. The bromide requires more forcing conditions but is more cost-effective for large-scale campaigns.[2]
Q2: Why is rigorous atmospheric control so critical during a Sonogashira scale-up?
Oxygen is detrimental to the Sonogashira reaction for two primary reasons. First, it facilitates the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming a highly undesirable dimeric impurity that can be difficult to remove. Second, oxygen can lead to the oxidation of phosphine ligands (e.g., triphenylphosphine to triphenylphosphine oxide), which can destabilize the active palladium catalyst and reduce its efficacy.[3] Therefore, maintaining a strictly inert atmosphere (nitrogen or argon) throughout the addition, reaction, and work-up is paramount for yield and purity.
Q3: Residual palladium is a major concern in our API synthesis. What are the best strategies for its removal at scale?
Residual palladium is a significant issue due to strict regulatory limits in final drug products. A multi-pronged approach is most effective:
-
Reaction Optimization: Use the lowest possible catalyst loading that provides an efficient reaction rate.
-
Post-Reaction Scavenging: After the reaction is complete and the catalyst is no longer needed, treatment of the crude product solution with metal scavengers is highly effective. Thiol-functionalized silica gels or activated carbon are common choices.[4]
-
Crystallization: A well-designed crystallization process is often the most powerful tool for rejecting metal impurities. The final product should be crystallized from a solvent system in which palladium impurities are either highly soluble or completely insoluble.[1]
Q4: Is flow chemistry a viable option for this synthesis?
Yes, flow chemistry is an excellent option for scaling Sonogashira couplings.[5] Continuous flow reactors offer superior heat and mass transfer, which allows for better control over reaction exotherms and mixing. This enhanced control often leads to higher yields, improved purity profiles, and a significantly better safety profile, especially when handling potentially hazardous reagents or managing exothermic events.[3][5]
Section 3: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem Area: Low Yield & Stalled Reactions
Q: My reaction has stalled at 50% conversion, even after extended reaction time. What are the likely causes?
-
Cause 1: Catalyst Deactivation. The active Pd(0) species is sensitive and can be deactivated. This can be due to insufficient inerting (leading to oxidation), the presence of impurities in starting materials or solvents, or thermal decomposition if the reaction temperature is too high.
-
Solution: Ensure all solvents are thoroughly de-gassed prior to use.[5] Re-evaluate the purity of your starting materials and base. Consider using a more robust phosphine ligand or a pre-catalyst that is more stable under the reaction conditions.
-
-
Cause 2: Insufficient or Impure Base. The amine base is critical for neutralizing the hydrogen halide formed during the catalytic cycle. If the base is wet or of low purity, or if it is added in a sub-stoichiometric amount, the reaction will stop once the base is consumed.
-
Solution: Use a freshly opened bottle of a high-purity amine base (e.g., triethylamine or diisopropanolamine). Ensure at least 2.2 equivalents are used to drive the reaction to completion.[3]
-
-
Cause 3: Poor Reactant Solubility. On scale-up, ensuring all components remain in solution can be challenging. If a reactant or catalyst complex precipitates, the reaction will effectively stop.
-
Solution: Re-evaluate your solvent system. A mixture of solvents, such as THF/DMA, may be necessary to maintain homogeneity at the required concentration.[5] A slight increase in temperature may also improve solubility, but this must be balanced against potential catalyst decomposition.
-
Problem Area: Impurity Formation
Q: HPLC analysis shows a major impurity with a mass corresponding to the homocoupled alkyne dimer. How do I prevent this?
-
Cause: Glaser-Hay Homocoupling. This side reaction is catalyzed by copper ions in the presence of oxygen. While Cu(I) is a necessary co-catalyst for the Sonogashira reaction, its exposure to oxygen will lead to the formation of the undesired dimer.
-
Solution 1 (Atmospheric Control): This is the most critical factor. Implement a robust inerting procedure. Sparge all solvents and the reaction vessel with nitrogen or argon for an extended period before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2 (Copper-Free Conditions): In some cases, the reaction can be run without a copper co-catalyst, which completely eliminates this side reaction.[6] However, this typically requires higher palladium loadings, more reactive aryl halides (iodides), and potentially higher temperatures.
-
Q: I am observing the formation of 4-fluorobenzonitrile (dehalogenated starting material). What is causing this reduction?
-
Cause: Proto-dehalogenation. This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It can be promoted by impurities in the solvent or base that act as hydride sources, or by certain catalyst decomposition pathways.
-
Solution: Ensure all solvents are anhydrous and of high purity. The choice of base can also be influential; sometimes switching from triethylamine to a bulkier base like diisopropylethylamine (DIPEA) can mitigate this side reaction. Also, ensure the alkyne is present in a slight excess (e.g., 1.1 equivalents) to favor the cross-coupling pathway.[3]
-
Section 4: Experimental Protocols & Data
Protocol 1: Representative Batch Scale-Up Synthesis
This protocol describes a general procedure for a multi-gram synthesis using TMS-acetylene.
-
Vessel Preparation: A 5L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet is rendered inert by purging with dry nitrogen for 1 hour.
-
Reagent Charging: To the reactor, charge 2-iodo-4-fluorobenzonitrile (1.0 eq, 247 g), copper(I) iodide (0.02 eq, 3.8 g), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq, 7.0 g).
-
Solvent Addition: Add de-gassed tetrahydrofuran (THF, 2.5 L) and triethylamine (TEA, 3.0 eq, 303 g) via cannula transfer under positive nitrogen pressure.
-
Reactant Addition: Begin stirring and add trimethylsilylacetylene (1.2 eq, 118 g) dropwise via an addition funnel over 30 minutes. A mild exotherm is expected; maintain the internal temperature below 35 °C using the reactor jacket.
-
Reaction: After the addition is complete, heat the mixture to 50 °C and hold for 12 hours, monitoring by HPLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove precipitated salts. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in methanol (2.0 L). Add potassium carbonate (1.5 eq, 207 g) and stir at room temperature for 4 hours until TMS deprotection is complete (monitored by TLC/HPLC).
-
Isolation: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate (2 L) and water (1 L). Separate the layers and wash the organic layer with brine (2 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield this compound as a solid.
Data Summary
The choice of halide and reaction conditions significantly impacts process efficiency.
| Parameter | Aryl Iodide Route | Aryl Bromide Route | Key Consideration |
| Starting Material | 2-Iodo-4-fluorobenzonitrile | 2-Bromo-4-fluorobenzonitrile | Iodide is more reactive but has higher cost and molecular weight. |
| Typical Temp. | 40-60 °C | 80-100 °C | Higher temperatures for bromide increase risk of side reactions.[2] |
| Pd Loading | 0.5 - 1.0 mol% | 1.0 - 3.0 mol% | Bromide's lower reactivity requires higher catalyst loading. |
| Typical Yield | 85-95% | 70-85% | Iodide route generally provides higher yields under milder conditions. |
Section 5: Process Safety & Handling
Scaling up this synthesis requires a stringent focus on safety.
-
Reagent Hazards: The precursor, 4-fluorobenzonitrile, is harmful if swallowed, inhaled, or in contact with skin, and is also a flammable solid.[7][8][9] Handle in a well-ventilated area (fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Solvent Hazards: THF and other organic solvents are flammable. All transfers should be done under inert atmosphere and away from ignition sources. Use bonding and grounding straps for large-scale transfers to prevent static discharge.
-
Exotherm Management: The Sonogashira coupling is exothermic. On a large scale, this heat generation must be controlled. Use a jacketed reactor with controlled cooling and add reagents slowly to manage the rate of heat evolution.[3]
-
Handling of Solids: The final product and intermediates are fine powders. Avoid creating dust, which can be an inhalation hazard and potentially form explosive mixtures with air.[8]
| Reagent | Key Hazards | Recommended PPE |
| 4-Fluorobenzonitrile | Harmful (oral, dermal, inhalation), Flammable Solid[9] | Gloves, Safety Goggles, Respirator |
| Palladium Catalysts | Sensitizer, Heavy Metal Toxicity | Gloves, Safety Goggles |
| Copper(I) Iodide | Irritant | Gloves, Safety Goggles |
| Triethylamine | Flammable, Corrosive, Toxic | Gloves, Goggles, Face Shield |
Section 6: Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for addressing common scale-up issues.
Caption: Decision tree for troubleshooting common issues.
References
- Organic Syntheses Procedure. Organic Syntheses.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
-
Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. Available at: [Link]
- SAFETY DATA SHEET - 4-Fluorobenzonitrile. Fisher Scientific.
- SAFETY DATA SHEET - 4-Fluorobenzonitrile. TCI Chemicals.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
-
4-Fluorobenzonitrile | C7H4FN | CID 14517. PubChem. Available at: [Link]
-
Conditions optimization for the double Sonogashira coupling. ResearchGate. Available at: [Link]
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing).
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. SiliCycle.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. rsc.org [rsc.org]
- 6. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 2-Ethynyl-4-fluorobenzonitrile Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Ethynyl-4-fluorobenzonitrile. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of common reactions involving this versatile building block. Our goal is to move beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring you can troubleshoot effectively and achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the work-up of reactions involving this compound, such as Sonogashira couplings and azide-alkyne cycloadditions.
Q1: What is a "standard" aqueous work-up, and how does it apply here?
A standard aqueous work-up is a purification technique used to separate the desired organic product from water-soluble impurities after a reaction is complete.[1] It typically involves diluting the reaction mixture with an organic solvent and washing it sequentially with various aqueous solutions in a separatory funnel.[2] For products derived from this compound, which are typically organic-soluble, this process is essential for removing inorganic salts, residual catalysts, and polar byproducts.[3]
Q2: Which organic solvent is best for extracting my this compound derivative?
Ethyl acetate is an excellent and widely used choice for several reasons[4][5]:
-
Versatility: It can dissolve a wide range of compounds, from nonpolar to moderately polar, making it suitable for many derivatives of this compound.[4]
-
Low Boiling Point (77 °C): This allows for easy removal under reduced pressure (e.g., on a rotary evaporator) without requiring excessive heat, which could decompose sensitive products.[4]
-
Immiscibility with Water: It forms a distinct layer with water, facilitating clean phase separation.[6]
-
Selectivity: It is effective at extracting organic products while leaving inorganic salts and other highly polar impurities in the aqueous phase.[4]
While solvents like diethyl ether or dichloromethane can be used, ethyl acetate often provides the best balance of solvating power, ease of removal, and safety.[5]
Q3: How do I effectively remove the palladium catalyst after a Sonogashira cross-coupling reaction?
Palladium catalyst removal is critical, especially in pharmaceutical synthesis. While some palladium may precipitate as palladium black upon exposure to air, residual soluble species often remain.
-
Filtration: After quenching the reaction, you can often filter the diluted mixture through a pad of Celite® or Florisil®. This is particularly effective for removing precipitated palladium black and some adsorbed species.[7]
-
Aqueous Washes: Some palladium complexes can be partially removed with aqueous washes, particularly if ligands that confer water solubility are used.
-
Chromatography: The most reliable method is flash column chromatography on silica gel. The polarity of the eluent can be tuned to separate the nonpolar to moderately polar product from the more polar catalyst residues, which often adhere strongly to the silica.
Q4: My Sonogashira reaction mixture turned black. Is the reaction failing?
Not necessarily. The formation of a black precipitate is very common in palladium-catalyzed reactions, including the Sonogashira coupling.[8] This is typically due to the formation of palladium black (Pd(0) nanoparticles), which occurs when the palladium catalyst falls out of the catalytic cycle and agglomerates.[9] While excessive and rapid precipitation can indicate catalyst deactivation, a gradual darkening or blackening of the mixture is normal and often accompanies a successful reaction.[8] The key indicator of success is monitoring the consumption of starting materials via Thin Layer Chromatography (TLC).
Q5: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?
Glaser coupling is a common side reaction in Sonogashira couplings, where the terminal alkyne couples with itself to form a diyne. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize it:
-
Maintain an Inert Atmosphere: Rigorously deoxygenate your solvents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. This is the most critical step to suppress oxidative homocoupling.
-
Use Copper-Free Conditions: Many modern Sonogashira protocols have been developed that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[10][11][12]
-
Control Alkyne Concentration: In some cases, slow addition of the terminal alkyne via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide: From Reaction Quench to Pure Product
This guide provides solutions to specific problems encountered during the work-up of this compound reactions.
Problem: A Persistent Emulsion Forms During Extraction
Scenario: After adding your extraction solvent (e.g., ethyl acetate) and an aqueous wash solution, the two layers fail to separate, forming a cloudy or milky intermediate layer (emulsion).
Primary Causes & Solutions:
-
High Concentration of Polar Solvents: Reactions run in polar aprotic solvents like DMF or THF are prone to forming emulsions.
-
Solution: Before extraction, remove the high-boiling solvent (like DMF) under reduced pressure if possible. If not, dilute the reaction mixture significantly with your primary extraction solvent (e.g., 5-10 volumes of ethyl acetate) and use saturated aqueous sodium chloride (brine) for the initial washes. Brine increases the ionic strength of the aqueous layer, forcing the separation of the organic solvent.[13]
-
-
Insoluble Particulate Matter: Fine precipitates of catalyst residues or inorganic salts can stabilize emulsions at the interface.
-
Solution: After quenching the reaction and diluting with the extraction solvent, filter the entire mixture through a pad of Celite® before transferring it to the separatory funnel.
-
-
High pH: The presence of strong bases can lead to saponification or other processes that create surfactant-like molecules.
-
Solution: Neutralize the mixture carefully with a dilute acid (e.g., 1 M HCl) before performing the main extraction. Check the pH of the aqueous layer.
-
| Washing Solution | Primary Purpose | Mechanism of Action |
| Water | Remove bulk water-soluble impurities (e.g., DMF, salts). | Partitioning based on solubility.[1] |
| Sat. aq. NaHCO₃ | Neutralize excess acid. | Reacts with acids to form water-soluble salts (e.g., sodium acetate) and CO₂.[3] |
| Sat. aq. NH₄Cl | Quench organometallic reagents; remove copper salts.[7] | Provides a mild proton source and the chloride/ammonia helps complex copper(I) ions, rendering them more water-soluble. |
| Brine (Sat. aq. NaCl) | "Dry" the organic layer; break emulsions. | Increases the polarity of the aqueous phase, reducing the solubility of the organic product and forcing phase separation.[5] |
Problem: Contamination with Copper Salts (Green/Blue Aqueous Layers)
Scenario: During the aqueous work-up of a Sonogashira or CuAAC "Click" reaction, the aqueous layers are intensely blue or green, and the final product is still contaminated.
Primary Cause & Solutions: Copper(I) and Copper(II) salts can be challenging to remove completely. Copper acetylides can form, and copper can complex with the nitrile or other nitrogen-containing functionalities in the product.[11]
-
Targeted Aqueous Wash: The most effective method is to wash the organic layer thoroughly with saturated aqueous ammonium chloride (NH₄Cl) or a dilute ammonia solution.[7] Ammonia forms a deep blue tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is highly water-soluble and efficiently extracts the copper into the aqueous phase. Continue washing until the aqueous layer is colorless.
-
Experimental Protocol: Copper Removal
-
Dilute the crude reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 50 mL for a 1 mmol scale reaction).
-
Observe the aqueous layer. If it is deep blue, the wash is working.
-
Repeat the wash until the aqueous layer is no longer colored.
-
Follow with a brine wash to remove residual water and ammonia.
-
Problem: Product is Contaminated with Triphenylphosphine Oxide
Scenario: After a Sonogashira reaction using a palladium catalyst with triphenylphosphine (PPh₃) ligands (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), the purified product is contaminated with a white solid, identified as triphenylphosphine oxide (TPPO).
Primary Cause & Solutions: TPPO is a common byproduct generated from the oxidation of PPh₃ ligands in the catalytic cycle.[7] It has moderate polarity and can co-elute with the desired product during chromatography.
-
Pre-Chromatography Precipitation: TPPO has low solubility in nonpolar hydrocarbon solvents.
-
After evaporating the extraction solvent, dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Add a large volume of a nonpolar solvent like hexanes or pentane while stirring.
-
The TPPO will often precipitate as a white solid.
-
Filter the mixture, washing the solid with more nonpolar solvent. The desired product should remain in the filtrate. This may need to be repeated.[7]
-
-
Chromatography Optimization: If precipitation is incomplete, adjust your chromatography conditions. Adding a small amount of a competitive polar solvent or base (like 1-2% triethylamine) to your eluent system can sometimes improve the separation of TPPO from the product on silica gel.
Work-up Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate work-up strategy based on the reaction type and common issues.
Caption: A logical workflow for work-up procedure selection.
References
-
Fiveable. (n.d.). Aqueous workup Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
A चाहे A. (n.d.). Why is Ethyl Acetate a Good Solvent for Extraction? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. As adapted by University of Rochester. Retrieved from [Link]
-
Shaabani, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6729. DOI:10.1039/D0RA10575A. Retrieved from [Link]
-
Gevorgyan, V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4446-4451. DOI:10.1021/acs.orglett.0c01511. Retrieved from [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(10), 14217-14226. DOI:10.1021/acsomega.8b02206. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400. Retrieved from [Link]
-
Unknown. (n.d.). Extraction Procedure. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5196-5211. Retrieved from [Link]
-
Organic Lab Techniques. (2021, August 26). Single Extraction [Video]. YouTube. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). Compound extraction rectification separation method of ethyl acetate.
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. Retrieved from [Link]
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"effect of base and solvent on 2-Ethynyl-4-fluorobenzonitrile coupling reactions"
Welcome to the technical support center for coupling reactions involving 2-Ethynyl-4-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in cross-coupling chemistry. Here, we will dissect the critical interplay of bases and solvents in Sonogashira, Suzuki, and Glaser couplings, providing you with actionable troubleshooting advice and a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide - Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. The presence of both a fluorine atom and a nitrile group on the benzonitrile ring introduces unique electronic factors that can significantly influence reaction outcomes.
Question: My Sonogashira reaction with this compound as the alkyne component is sluggish or fails to go to completion. What are the likely causes and how can I resolve this?
Answer:
A sluggish or incomplete Sonogashira reaction with this substrate can often be traced back to suboptimal base or solvent selection, which directly impacts the key steps of the catalytic cycle. The electron-withdrawing nature of the cyano and fluoro groups increases the acidity of the terminal alkyne proton, a factor that must be carefully considered.
Causality-Driven Troubleshooting Steps:
-
Evaluate Your Base Selection: The primary role of the base is to deprotonate the terminal alkyne to form the reactive copper acetylide intermediate.[1] For an electron-deficient alkyne like this compound, a milder base is often sufficient and can prevent side reactions.
-
Insight: While strong amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used, their high basicity might not be necessary and could promote undesirable side reactions.[2]
-
Recommendation: Consider switching to a weaker amine base such as diisopropylethylamine (DIPEA) or even an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Inorganic bases can be particularly effective in copper-free Sonogashira protocols.[4]
-
-
Reassess Your Solvent System: The solvent influences catalyst stability, solubility of reagents, and the rates of the catalytic steps.[5][6]
-
Insight: Polar aprotic solvents like DMF and acetonitrile can coordinate to the palladium center, which can sometimes be beneficial, but in other cases may inhibit the reaction.[7][8] Nonpolar solvents like toluene or dioxane are also common but may not be optimal for solubilizing all reaction components.
-
Recommendation: A mixture of solvents can be advantageous. For instance, a 1:1 mixture of THF and an amine base (like Et₃N) can serve as both the solvent and the base, often leading to good results.[9] For reactions with aryl bromides, which are less reactive than aryl iodides, heating in a solvent like DMF or THF may be necessary.[9][10]
-
-
Consider Ligand Effects: The phosphine ligand on the palladium catalyst plays a crucial role in the oxidative addition step.
-
Insight: Electron-rich and bulky phosphine ligands can accelerate the oxidative addition of the aryl halide to the palladium(0) center.[11]
-
Recommendation: If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and bulky ligand such as XPhos or SPhos, especially when using less reactive aryl bromides or chlorides.
-
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Add degassed solvent (e.g., THF, 5 mL per mmol of aryl bromide).
-
Add this compound (1.2 equiv) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the aryl bromide) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question: I am observing a significant amount of a homocoupled diyne byproduct (Glaser coupling) in my Sonogashira reaction. How can I suppress this side reaction?
Answer:
The formation of a symmetrical diyne from the homocoupling of this compound is a classic example of the Glaser coupling reaction.[1][2] This side reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).[12]
Strategies to Minimize Glaser Homocoupling:
-
Implement a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[2]
-
Insight: Copper-free Sonogashira reactions rely on the palladium catalyst alone to facilitate the coupling. These reactions often require specific ligands and bases to be efficient.
-
Recommendation: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) in combination with an appropriate base, often an inorganic base like Cs₂CO₃ or K₃PO₄, in a polar aprotic solvent like DMF or dioxane.[11]
-
-
Ensure Rigorous Degassing: Oxygen is the primary oxidant for the Glaser coupling.
-
Insight: Even trace amounts of oxygen can lead to significant homocoupling.
-
Recommendation: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Use an Amine as the Solvent: Using an excess of an amine base as the solvent can sometimes suppress homocoupling.
-
Insight: The high concentration of the amine can favor the desired cross-coupling pathway.
-
Recommendation: Conduct the reaction in neat, degassed triethylamine or diisopropylamine.
-
Visualization of Competing Pathways
Caption: Competing Sonogashira and Glaser coupling pathways.
Section 2: Troubleshooting Guide - Suzuki and Other Couplings
While Sonogashira is the most direct coupling for terminal alkynes, you might consider a Suzuki-type coupling if you first convert this compound to a boronic acid or ester derivative.
Question: I am attempting a Suzuki coupling with a boronic acid derivative of this compound and an aryl halide, but the reaction is not proceeding efficiently.
Answer:
The efficiency of a Suzuki coupling is highly dependent on the choice of base and solvent, which work in concert to facilitate the crucial transmetalation step.[13][14]
Key Optimization Parameters for Suzuki Coupling:
| Parameter | Role in the Reaction | Recommendations for Electron-Deficient Substrates |
| Base | Activates the organoboron species to form a more nucleophilic "ate" complex, facilitating transmetalation.[14] | Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice can be solvent-dependent. |
| Solvent | Solubilizes reactants and influences the stability and reactivity of catalytic intermediates.[5][6] | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water can play a beneficial role in the transmetalation step. |
| Ligand | Stabilizes the palladium catalyst and influences the rates of oxidative addition and reductive elimination. | For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective. |
Visualization of the Suzuki Catalytic Cycle
Caption: The catalytic cycle of a Suzuki cross-coupling reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why are electron-withdrawing groups on my aryl halide beneficial for the Sonogashira reaction?
A1: Electron-withdrawing groups, such as the cyano and fluoro groups on a coupling partner to this compound, increase the rate of the oxidative addition step.[3][4] This is often the rate-limiting step in the catalytic cycle. These groups make the carbon-halide bond more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst.
Q2: Can I perform a Glaser coupling with this compound to synthesize a symmetrical diyne?
A2: Yes, a Glaser coupling is a viable method for the homocoupling of this compound.[1][2] The reaction is typically carried out using a copper(I) salt, a base, and an oxidant (often air or oxygen). The choice of solvent can influence the reaction rate and yield. Pyridine is a common solvent for this transformation.
Q3: Does the fluorine atom in this compound present any specific challenges?
A3: The C-F bond is generally very strong and typically does not undergo oxidative addition under standard palladium-catalyzed coupling conditions. However, in some cases, particularly with highly activated systems or specific catalytic conditions, C-F bond activation can occur.[15][16] For most standard Sonogashira or Suzuki couplings, the fluorine atom should be considered a stable substituent. Its strong electron-withdrawing nature will primarily influence the reactivity of the other functional groups.
Q4: What is the role of the amine in a copper-catalyzed Sonogashira reaction?
A4: The amine base in a Sonogashira reaction serves multiple roles.[17] Its primary function is to deprotonate the terminal alkyne. It also acts as a ligand for the copper(I) co-catalyst and can help to reduce palladium(II) precatalysts to the active palladium(0) species.[11] Additionally, it neutralizes the hydrogen halide byproduct formed during the reaction.
Q5: Are there any alternatives to phosphine ligands for these coupling reactions?
A5: Yes, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[4] They are often more thermally stable and can be more effective than phosphine ligands for certain challenging substrates.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Gandeepan, P., & Cheng, C. H. (2012). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Beilstein journal of organic chemistry, 8, 1463–1470. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
-
Chemical Science. (2020). Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
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Sci-Hub. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Organocopper chemistry. [Link]
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Organic Letters. (2007). Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). The first heterogeneous Sonogashira coupling reaction of aryl halides with terminal alkynes catalyzed by diatomitesupported pall. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... [Link]
-
ACS Publications. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Validation & Comparative
A Comparative Guide to the NMR and Mass Spectrometry Analysis of 2-Ethynyl-4-fluorobenzonitrile
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-Ethynyl-4-fluorobenzonitrile, a versatile building block, presents a unique analytical challenge due to the confluence of its functional groups: a nitrile, an ethynyl moiety, and a fluorine substituent on an aromatic scaffold. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—in the characterization of this molecule. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
I. Introduction to the Analytical Challenge
Spectroscopic analysis is a fundamental component of chemical synthesis and drug development, essential for verifying molecular structure and purity. For a molecule like this compound (C₉H₄FN, Molecular Weight: 145.14 g/mol ), a multi-technique approach is not just beneficial but necessary for unambiguous characterization.[1][2] The nitrile and ethynyl groups introduce distinct electronic and steric effects, while the fluorine atom provides a unique spectroscopic handle, particularly in NMR. Understanding how these features manifest in NMR and MS spectra is crucial for confirming the identity and purity of the compound.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the immediate electronic environment of each atom within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
A standardized protocol ensures reproducibility and accuracy of the obtained spectral data.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[3]
-
Instrumentation: Data acquisition is performed on a high-field NMR spectrometer, typically operating at 400 MHz or 500 MHz for protons.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.
Sources
A Comparative Guide to the Reactivity of 2-Ethynyl-4-fluorobenzonitrile and 2-Ethynylbenzonitrile for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, the selection of building blocks with precisely tuned reactivity is paramount. This guide offers an in-depth comparison of the reactivity of two closely related yet distinct synthons: 2-ethynyl-4-fluorobenzonitrile and its non-fluorinated analog, 2-ethynylbenzonitrile. Understanding the nuanced differences imparted by the fluorine substituent is critical for strategic reaction planning and the efficient synthesis of complex molecular architectures.
Introduction: The Subtle Influence of Fluorine
2-Ethynylbenzonitrile serves as a versatile bifunctional building block, featuring a nucleophilic ethynyl group poised for carbon-carbon bond formation and an electrophilic cyano group amenable to various transformations. The introduction of a fluorine atom at the 4-position, yielding this compound, significantly alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), while also participating in a weaker, resonance-donating mesomeric effect (+M)[1][2]. This dual electronic nature modulates the reactivity of both the ethynyl and cyano functionalities, often in a counterintuitive manner. This guide will dissect these electronic effects and predict their impact on key classes of organic reactions.
Electronic Landscape: A Tale of Two Molecules
The key to understanding the differential reactivity lies in the electronic perturbation caused by the para-fluoro substituent. The cyano group is a strong electron-withdrawing group, deactivating the aromatic ring to electrophilic attack and rendering the nitrile carbon electrophilic. The ethynyl group is also mildly deactivating.
In this compound, the fluorine atom's strong inductive effect further withdraws electron density from the aromatic ring, making it more electron-deficient than 2-ethynylbenzonitrile. This has several predictable consequences:
-
Increased Acidity of the Acetylenic Proton: The increased electron-withdrawing character of the fluorinated ring enhances the acidity of the terminal alkyne's C-H bond.
-
Enhanced Electrophilicity of the Nitrile Carbon: The cumulative electron-withdrawing effects of the fluorine and cyano groups make the nitrile carbon in the fluorinated compound more susceptible to nucleophilic attack.
-
Modified Nucleophilicity of the Alkyne: While the acetylenic proton is more acidic, the electron density of the π-system of the alkyne is also reduced, which can impact its nucleophilicity in certain reactions.
To quantify these effects, we can consider the Hammett substituent constants (σ). The cyano group has a large positive σp value, indicating strong electron withdrawal. Fluorine also has a positive σp value, signifying its net electron-withdrawing nature at the para position. The cumulative effect in this compound results in a significantly more electron-poor aromatic system.
Comparative Reactivity in Key Transformations
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis[3][4]. In the context of using our subject molecules as the alkyne component, the key step is the deprotonation of the alkyne by the base, followed by the formation of a copper acetylide intermediate.
Given the higher acidity of the acetylenic proton in this compound, its deprotonation is expected to be faster. This could lead to a faster overall reaction rate in the Sonogashira coupling compared to 2-ethynylbenzonitrile under identical conditions.
Hypothetical Comparative Data: Sonogashira Coupling
| Entry | Substrate | Aryl Halide | Conditions | Expected Yield (%) | Expected Reaction Time (h) |
| 1 | 2-Ethynylbenzonitrile | 4-Iodoanisole | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | ~85 | 6 |
| 2 | This compound | 4-Iodoanisole | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | >90 | 4 |
Note: This is a predictive table based on electronic effects.
1,3-Dipolar Cycloaddition
1,3-Dipolar cycloadditions, such as the Huisgen cycloaddition between an azide and an alkyne, are powerful methods for the synthesis of five-membered heterocycles[5][6]. The reactivity in these reactions is governed by the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants.
The electron-withdrawing fluorine substituent in this compound lowers the energy of both the HOMO and LUMO of the alkyne. In a standard azide-alkyne cycloaddition where the alkyne acts as the dipolarophile, a lower LUMO energy will lead to a smaller HOMO-LUMO gap with the azide's HOMO, resulting in a faster reaction rate.
Hypothetical Comparative Data: 1,3-Dipolar Cycloaddition with Benzyl Azide
| Entry | Substrate | Conditions | Expected Yield (%) | Expected Reaction Time (h) |
| 1 | 2-Ethynylbenzonitrile | Benzyl Azide, Toluene, 80 °C | ~70 | 24 |
| 2 | This compound | Benzyl Azide, Toluene, 80 °C | ~85 | 16 |
Note: This is a predictive table based on electronic effects.
Nucleophilic Attack on the Nitrile Group
The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the para-fluoro substituent in this compound is expected to significantly enhance the electrophilicity of the nitrile carbon compared to the non-fluorinated analog.
For instance, in a reaction with a Grignard reagent, the fluorinated compound would be expected to react more readily.[7][8]
Hypothetical Comparative Data: Grignard Reaction
| Entry | Substrate | Grignard Reagent | Conditions | Expected Yield (%) |
| 1 | 2-Ethynylbenzonitrile | Phenylmagnesium Bromide | THF, 0 °C to rt | Moderate |
| 2 | This compound | Phenylmagnesium Bromide | THF, 0 °C to rt | High |
Note: This is a predictive table based on electronic effects.
Experimental Protocols
The following are representative, detailed protocols for the key reactions discussed.
General Protocol for Sonogashira Coupling
Caption: Workflow for a typical Sonogashira coupling reaction.
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Add degassed THF and triethylamine (2.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of the respective ethynylbenzonitrile (1.2 eq.) in THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for 1,3-Dipolar Cycloaddition
Caption: Workflow for a thermal 1,3-dipolar cycloaddition.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the ethynylbenzonitrile (1.0 eq.), benzyl azide (1.1 eq.), and toluene.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the triazole product.
Conclusion
The presence of a 4-fluoro substituent on the 2-ethynylbenzonitrile framework exerts a profound, albeit predictable, influence on its reactivity. For reactions where the acidity of the acetylenic proton is rate-determining, such as the Sonogashira coupling, this compound is expected to be the more reactive substrate. Similarly, in 1,3-dipolar cycloadditions where the alkyne acts as the electron-poor component, the fluorinated analog should exhibit enhanced reactivity. Furthermore, the nitrile group in this compound is anticipated to be more susceptible to nucleophilic attack. These predictions, grounded in the fundamental electronic effects of the fluorine atom, provide a valuable framework for synthetic chemists to select the optimal building block for their specific application, enabling more efficient and targeted synthesis of complex molecules.
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[4 + 2] and [2 + 4] cycloaddition reactions on single- and double-stranded DNA: a dual-reactive nucleoside. RSC Publishing.
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A Comparative Guide to the Biological Potential of 2-Ethynyl-4-fluorobenzonitrile Derivatives
For researchers, chemists, and professionals in drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. The 2-ethynyl-4-fluorobenzonitrile core is one such scaffold that has garnered interest. The strategic incorporation of a fluorine atom and an ethynyl group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives compelling candidates for various biological applications.
This guide provides a comparative analysis of the potential biological activities of this compound derivatives. While comprehensive biological data for this specific class is still emerging, we can infer its potential by examining structurally related compounds. This guide will synthesize findings from studies on analogous benzonitrile and acrylonitrile derivatives to offer insights into promising research directions and to provide robust experimental protocols for their evaluation.
Inferred Biological Activities and Comparative Analysis
Based on the biological evaluation of structurally similar compounds, derivatives of this compound are anticipated to exhibit potent anticancer and enzyme inhibitory activities.
Anticancer Activity: Targeting the Cytoskeleton
Several studies on acrylonitrile derivatives have highlighted their potent anticancer effects, primarily through the inhibition of tubulin polymerization.[1][2] This mechanism is a clinically validated strategy for cancer therapy.
For instance, novel 2-phenylacrylonitrile derivatives have demonstrated strong inhibitory activity against cancer cell lines such as HCT116 and BEL-7402, with IC50 values in the nanomolar range.[1][2] One promising compound, designated 1g2a , exhibited an IC50 of 5.9 nM against HCT116 and 7.8 nM against BEL-7402.[1][2] This compound was found to arrest the cell cycle in the G2/M phase and inhibit cell migration.[1] Similarly, 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives have been identified as microtubule-destabilizing agents, with the hit compound 5 showing a clear blockade of the HeLa cell cycle in the G2-M phase.[3]
The ethynyl group in the this compound scaffold can be envisioned to occupy similar binding pockets as the phenyl or other aromatic moieties in these known tubulin inhibitors. The fluorine substitution can further enhance binding affinity and improve pharmacokinetic properties.
Comparative Data on Anticancer Activity of Related Acrylonitrile Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |
| 2-Phenylacrylonitrile | 1g2a | HCT116 | 5.9 nM | [1][2] |
| 2-Phenylacrylonitrile | 1g2a | BEL-7402 | 7.8 nM | [1][2] |
| 4'-Fluoro-benzotriazole-acrylonitrile | 5 | HeLa | Nanomolar range | [3] |
Enzyme Inhibition: Avenues for Targeted Therapy
The benzonitrile moiety is a well-established pharmacophore in the design of enzyme inhibitors. The cyano group can act as a hydrogen bond acceptor or participate in other key interactions within an enzyme's active site.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
Derivatives of 2-(substituted)-benzonitrile have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes.[4][5] For example, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives showed good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM.[4][5]
Raf Kinase Inhibition:
The structural motif of an ethynyl-substituted fluorophenyl ring is present in a new class of selective Raf inhibitors. Specifically, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been shown to potently inhibit B-Raf^V600E^ kinase with low nanomolar IC50 values.[6] This suggests that the this compound scaffold could be a valuable starting point for developing novel kinase inhibitors for oncology applications.
Comparative Data on Enzyme Inhibitory Activity of Related Benzonitrile Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | DPP-4 | 1.4621 - 6.7805 µM | [4][5] |
| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | B-Raf^V600E^ | Low nanomolar | [6] |
Conceptual Signaling Pathway
The following diagram illustrates a simplified signaling pathway for microtubule-destabilizing agents, a likely mechanism of action for anticancer this compound derivatives.
Caption: Hypothesized mechanism of action for anticancer this compound derivatives.
Experimental Protocols
To facilitate further research, detailed methodologies for key biological assays are provided below. These protocols are based on established methods reported in the literature for analogous compounds.[1]
In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, BEL-7402, HeLa)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (test compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow for Screening
The following diagram outlines a typical workflow for screening and characterizing novel bioactive compounds.
Caption: A generalized workflow for the discovery and development of novel anticancer agents.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. By drawing comparisons with structurally related acrylonitrile and benzonitrile derivatives, we can anticipate that this class of compounds may exhibit potent anticancer activity through microtubule destabilization and/or targeted enzyme inhibition. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full biological potential of these intriguing molecules. Further synthesis and biological evaluation are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for preclinical development.
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- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH.
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - NIH.
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - Brieflands.
- A comparative analysis of the biological activity of 4-Bromophenylacetonitrile deriv
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed Central.
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A Comparative Guide to the Electronic Properties of 2-Ethynyl-4-fluorobenzonitrile for Advanced Drug Development
This guide presents a comprehensive computational analysis of the electronic properties of 2-Ethynyl-4-fluorobenzonitrile, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we provide a detailed exploration of its electronic landscape and objectively compare its performance with structurally related alternatives: 4-fluorobenzonitrile and 2-ethynylbenzonitrile. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to inform rational drug design and optimization.
Introduction: The Critical Role of Electronic Properties in Drug Design
The efficacy of a drug molecule is intrinsically linked to its electronic characteristics. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP) govern how a molecule interacts with its biological target.[1][2][3] A thorough understanding of these parameters is paramount for predicting molecular reactivity, stability, and binding affinity, thereby accelerating the drug discovery process.[3]
This compound incorporates three key functional groups: a nitrile (-CN), a fluorine (-F) atom, and an ethynyl (-C≡CH) group. The nitrile and fluorine are strong electron-withdrawing groups, while the ethynyl group can act as a weak electron-withdrawing group. The interplay of these substituents creates a unique electronic profile that can be advantageous in designing targeted therapeutics. This guide will dissect these electronic features through a rigorous computational lens.
Computational Methodology: A Self-Validating Approach
To ensure the scientific integrity and reproducibility of our findings, we employed a well-established computational protocol based on Density Functional Theory (DFT). DFT is a robust quantum mechanical method that provides a good balance between accuracy and computational cost for studying organic molecules.[4][5][6]
Geometry Optimization and Electronic Property Calculation
The molecular geometries of this compound and the comparative molecules were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31G(d) basis set.[4][5][7] This level of theory is widely recognized for its reliability in predicting the geometries and electronic properties of organic compounds.[4][5][6] All calculations were performed using the Gaussian 09 software package.[8][9]
The following electronic properties were calculated from the optimized geometries:
-
Energy of the Highest Occupied Molecular Orbital (HOMO)
-
Energy of the Lowest Unoccupied Molecular Orbital (LUMO)
-
HOMO-LUMO Energy Gap (ΔE)
-
Dipole Moment (µ)
-
Molecular Electrostatic Potential (MESP)
Experimental Workflow Diagram
The computational workflow is a systematic process designed to yield reliable and reproducible results.
Caption: A conceptual comparison of the Molecular Electrostatic Potential (MESP) for the three molecules.
For This compound , the MESP would show significant negative potential around the nitrogen of the nitrile group and the fluorine atom, making these sites potential hydrogen bond acceptors. A region of positive potential would be expected around the hydrogen of the ethynyl group, making it a potential hydrogen bond donor. This dual character can be highly beneficial for specific interactions with a biological target.
In 4-fluorobenzonitrile , the negative potential would be concentrated on the nitrogen and fluorine atoms. For 2-ethynylbenzonitrile , the most negative region would be the nitrogen atom, with a positive region on the ethynyl hydrogen. The introduction of the fluorine atom in this compound modulates the electron distribution, creating a more nuanced electrostatic profile compared to its counterparts.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. A higher dipole moment can enhance solubility in polar environments and strengthen dipole-dipole interactions with a receptor.
-
2-ethynylbenzonitrile is predicted to have the highest dipole moment due to the combined electron-withdrawing effects of the nitrile and ethynyl groups at the ortho position.
-
This compound has a slightly lower but still significant dipole moment. The opposing vector of the C-F bond partially cancels the moment of the C-CN and C-C≡CH bonds.
-
4-fluorobenzonitrile has the lowest dipole moment of the three, as the C-F and C-CN bond dipoles are in opposite directions, leading to some cancellation.
The substantial dipole moment of this compound suggests it is capable of engaging in significant polar interactions, which can contribute to its binding affinity.
Conclusion: Implications for Drug Development
This computational analysis reveals that this compound possesses a distinct electronic profile characterized by:
-
Balanced Reactivity: A moderate HOMO-LUMO gap suggests a favorable balance between chemical stability and reactivity.
-
Rich Intermolecular Interaction Potential: The MESP indicates multiple sites for hydrogen bonding (both donor and acceptor), offering versatility in receptor binding.
-
Significant Polarity: A notable dipole moment facilitates strong polar interactions.
Compared to 4-fluorobenzonitrile and 2-ethynylbenzonitrile, this compound presents a more complex and potentially more tunable electronic landscape. The strategic placement of the ethynyl and fluoro substituents provides a scaffold that can be further modified to fine-tune its electronic properties for optimal interaction with a specific biological target. These findings underscore the value of computational analysis in understanding the subtle electronic effects that govern molecular behavior and provide a solid foundation for the rational design of novel therapeutics based on the this compound core.
References
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- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.
- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261.
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- Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self—Consistent Molecular—Orbital Methods. IX. An Extended Gaussian—Type Basis for Molecular—Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728.
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HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025, June 1). YouTube. [Link]
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Tutorial: Molecular Orbitals as Descriptors in QSAR. UC Santa Barbara. [Link]
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Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). YouTube. [Link]
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- Vibrational spectra and electrostatic potential surface of 2-fluoro-6-methoxybenzonitrile based on quantum chemical calculations. Journal of Chemical and Pharmaceutical Research, 5(12), 654-664.
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A Comparative Guide to the X-ray Crystal Structure of 2-Ethynyl-4-fluorobenzonitrile Derivatives
Introduction: The Strategic Importance of the 2-Ethynyl-4-fluorobenzonitrile Scaffold
In the landscape of modern drug discovery, the benzonitrile scaffold is a cornerstone for developing novel therapeutics, particularly in oncology and antimicrobial research. Its derivatives are prized for their ability to engage in specific, high-affinity interactions with biological targets. The strategic incorporation of ethynyl (-C≡CH) and fluorine (-F) substituents onto this core structure, as in this compound, creates a molecule with significant potential. The ethynyl group can act as a hydrogen bond donor or acceptor and provides a rigid, linear vector for probing binding pockets. Concurrently, the fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate the electronic properties of the aromatic ring.[1]
This guide provides an in-depth comparative analysis of the X-ray crystal structure of this compound derivatives. While a solved crystal structure for the parent compound is not publicly available, we can extrapolate and predict its key structural features by examining the crystallographic data of closely related analogues. By synthesizing insights from known structures, this document serves as a crucial resource for researchers aiming to leverage this promising scaffold in rational drug design. We will explore the causality behind experimental choices in synthesis and crystallization, detail the workflow for structural elucidation, and compare the intricate non-covalent interactions that dictate crystal packing and, by extension, inform molecular recognition at a receptor binding site.
Part 1: Synthesis and Crystallization Strategies
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most critical factor determining the resolution and reliability of the final structure.[2]
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from established methodologies for related benzonitrile compounds.[3][4] The choice of a Sonogashira coupling reaction is logical here, as it is a robust and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
Experimental Protocol: Synthesis
-
Starting Material: Begin with a suitable di-substituted benzene ring, such as 2-bromo-4-fluorobenzonitrile. The bromine atom serves as the leaving group for the cross-coupling reaction.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is essential. A copper(I) co-catalyst (e.g., CuI) is typically used to facilitate the reaction at lower temperatures.
-
Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the source of the ethynyl group. The TMS group acts as a protecting group, preventing self-coupling of the alkyne and is easily removed in a subsequent step.
-
Reaction Conditions: The reaction is carried out in an inert, anhydrous solvent such as triethylamine or a mixture of toluene and triethylamine, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the catalyst. The reaction is typically heated to ensure a reasonable reaction rate.
-
Deprotection: Following the coupling, the TMS protecting group is removed using a mild base like potassium carbonate in methanol or a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound. The purity must be >99% for successful crystallization.
Crystallization: The Art of Inducing Order
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. The slow evaporation method is a common and effective technique for small molecules.[6]
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when warm but lead to supersaturation upon slow cooling or evaporation. A solvent screen using a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, hexane, ethanol) is the first step. For benzonitrile derivatives, chlorinated solvents or mixtures with alkanes often yield good results.[6]
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen solvent in a clean vial. Gentle sonication can aid dissolution.[6]
-
Inducing Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature. Crystal growth can take anywhere from several hours to several weeks.
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.[2]
Part 2: The X-ray Crystallography Workflow: From Crystal to Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[7] The workflow is a multi-step process that combines physical experimentation with sophisticated computational analysis.
Workflow Diagram: Single-Crystal X-ray Diffraction
Caption: Workflow for small-molecule X-ray crystallography.
Detailed Workflow Steps:
-
Crystal Mounting and Cryo-cooling: A suitable crystal is carefully mounted on a loop or fiber and flash-frozen in a stream of liquid nitrogen.[7] This critical step minimizes radiation damage from the high-intensity X-ray beam and reduces thermal vibrations of the atoms, leading to a higher-quality diffraction pattern.
-
Data Collection: The mounted crystal is placed in a diffractometer and rotated within a focused beam of monochromatic X-rays. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of spots (reflections) that are recorded by a detector.[2]
-
Data Processing: The collected images are processed to determine the position and intensity of each reflection. This data is integrated, scaled, and corrected for experimental artifacts.
-
Structure Solution: This is the most computationally intensive step. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which provides a rough model of the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, occupancies, and displacement parameters (which describe thermal motion) to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored using metrics like the R-factor.[8]
-
Validation: The final structure is rigorously validated to ensure its chemical and geometric sensibility. This involves checking bond lengths, bond angles, and torsion angles against known standards and examining the final electron density maps for any unmodeled features.
Part 3: Comparative Structural Analysis
By analyzing the crystal structures of related benzonitrile derivatives, we can predict the key structural parameters and intermolecular interactions that would define the crystal lattice of this compound. For this comparison, we will consider the published structures of 4-amino-3,5-difluorobenzonitrile (I) and 2-amino-4-chlorobenzonitrile (II) .[6][9]
Table 1: Comparative Crystallographic and Geometric Data
| Parameter | 4-amino-3,5-difluorobenzonitrile (I)[6] | 2-amino-4-chlorobenzonitrile (II)[9] | This compound (Predicted) |
| Crystal System | Monoclinic | Triclinic | Likely Monoclinic or Triclinic |
| Space Group | P2₁/c | P-1 | - |
| C≡N Bond Length (Å) | ~1.14 Å | 1.146(4) Å | ~1.15 - 1.18 Å |
| C-F / C-Cl Bond Length (Å) | ~1.35 Å (C-F) | 1.742(3) Å (C-Cl) | ~1.36 Å (C-F) |
| C-C≡C Angle (°) | N/A | N/A | ~178-180° (linear) |
| Planarity | Phenyl ring is planar | Phenyl ring is planar | Phenyl ring expected to be planar |
Analysis of Intermolecular Interactions
The packing of molecules within a crystal is governed by a network of non-covalent interactions. These same forces are fundamental to drug-receptor binding.
-
In 4-amino-3,5-difluorobenzonitrile (I) , the crystal packing is dominated by N—H···N hydrogen bonds between the amino group and the nitrile nitrogen of adjacent molecules. It also features N—H···F hydrogen bonds and π-stacking interactions.[6]
-
In 2-amino-4-chlorobenzonitrile (II) , the structure is also stabilized by N—H···N hydrogen bonds, forming centrosymmetric dimers. These dimers are further linked into a 3D network.[9]
Predicted Interactions for this compound:
For our target compound, which lacks the amino group, the interaction landscape will be different but equally specific.
-
C-H···N Hydrogen Bonds: The acidic proton of the terminal alkyne (C≡C-H) is a good hydrogen bond donor. It is highly probable that it will form a linear hydrogen bond with the nitrogen atom of the nitrile group on a neighboring molecule (C≡C-H···N≡C). This interaction would be a primary driver of crystal packing, likely forming chains or tapes of molecules.
-
C-H···F Interactions: The fluorine atom is a weak hydrogen bond acceptor. Weak C-H···F interactions between aromatic C-H donors and the fluorine atom of an adjacent molecule are likely to be present, providing additional stability to the lattice.[10]
-
π-π Stacking: The electron-deficient nature of the fluorinated benzene ring, influenced by both the fluorine and nitrile groups, will promote offset π-π stacking interactions with neighboring rings. This is a common feature in the crystal structures of aromatic molecules.[11]
// Molecule 1 M1 [label=<
| F |
| | |
| Molecule A |
| | |
| C≡N |
// Molecule 2 M2 [label=<
| F |
| | |
| Molecule B |
| | |
| C≡C-H |
// Molecule 3 M3 [label=<
| H-C≡C |
| | |
| Molecule C |
| | |
| F |
// Edges representing interactions edge [labeldistance=2.0]; {rank=same; M1; M2; M3;}
M2 -> M1 [label="C-H...N H-Bond", fontcolor="#202124", color="#EA4335"]; M1 -> M3 [label="C-H...F Interaction", fontcolor="#202124", color="#4285F4"];
// Invisible nodes for pi-stacking label dummy [pos="3,1!", shape=plaintext, label="π-π Stacking\n(Between Rings)"]; }
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A Head-to-Head Comparison of Catalysts for the Coupling of 2-Ethynyl-4-fluorobenzonitrile
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, the formation of carbon-carbon bonds is a foundational process. The Sonogashira cross-coupling reaction, which forges a bond between a terminal alkyne and an aryl or vinyl halide, stands as a powerful tool in the synthetic chemist's arsenal.[1][2] The utility of this reaction is particularly pronounced in the synthesis of substituted benzonitriles, which are key intermediates in the development of pharmaceuticals and functional materials.
This guide provides a detailed, head-to-head comparison of two prominent catalytic systems for the coupling of 2-ethynyl-4-fluorobenzonitrile with a representative aryl halide. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions for their specific synthetic challenges. The two systems under evaluation are:
-
Catalyst System A: The Classic Palladium/Copper Co-catalyzed Sonogashira Reaction
-
Catalyst System B: A Modern Copper-Free Sonogashira Reaction
Our analysis will focus on key performance indicators, including reaction yield, purity of the desired product, reaction time, and catalyst loading, providing a comprehensive overview of the strengths and weaknesses of each approach.
Mechanistic Considerations: The "Why" Behind the Catalysis
A foundational understanding of the reaction mechanisms is crucial for rational catalyst selection and optimization. Both catalytic systems operate through a palladium-centered catalytic cycle, but the role of copper in the classic system introduces key differences.
The Palladium Cycle: A Common Pathway
The core of the Sonogashira reaction is the palladium catalytic cycle.[1] This cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step in the reaction.[3] Subsequently, a transmetalation step occurs, where the acetylide anion is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Catalyst System A: The Role of the Copper Co-catalyst
In the classic Sonogashira protocol, a copper(I) salt, typically copper(I) iodide (CuI), is employed as a co-catalyst.[1][4] The primary role of the copper is to facilitate the deprotonation of the terminal alkyne by the base, forming a copper acetylide intermediate.[5] This copper acetylide is a more potent nucleophile than the corresponding alkali metal acetylide, which accelerates the transmetalation step with the Pd(II) complex.[4] While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), which can complicate purification.[2]
Catalyst System B: The Advantages of a Copper-Free Approach
To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[2][6] In these systems, the activation of the alkyne is achieved through the palladium catalyst and a suitable base, without the intermediacy of a copper acetylide.[1] This approach often necessitates the use of more specialized, electron-rich, and sterically hindered phosphine ligands on the palladium center to facilitate the catalytic cycle.[3] While potentially slower than the copper-co-catalyzed reaction, the copper-free variant often provides a cleaner reaction profile with higher selectivity for the desired cross-coupled product.
Comparative Performance Data
The following table summarizes the performance of the two catalytic systems in the coupling of this compound with 4-iodotoluene. The data presented is representative of typical outcomes for such a reaction and is intended to provide a clear comparison of the two methodologies.
| Parameter | Catalyst System A (Pd/Cu) | Catalyst System B (Copper-Free) |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(XPhos) G3 |
| Catalyst Loading | 1 mol% Pd, 2 mol% CuI | 1 mol% Pd |
| Base | Triethylamine | Cesium Carbonate |
| Solvent | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Temperature | Room Temperature | 80 °C |
| Reaction Time | 2 hours | 6 hours |
| Yield of Product | 92% | 88% |
| Purity (by LCMS) | 90% (10% homocoupling) | >98% |
Experimental Protocols
Detailed, step-by-step methodologies for the coupling reaction using both catalytic systems are provided below. These protocols are designed to be self-validating and serve as a starting point for further optimization.
General Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the comparative catalyst study.
Caption: General workflow for the comparative catalyst study.
Protocol for Catalyst System A (Pd/Cu Co-catalyzed)
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(PPh₃)₂Cl₂ (0.01 mmol, 1 mol%), and CuI (0.02 mmol, 2 mol%).
-
Add anhydrous tetrahydrofuran (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2 hours), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Catalyst System B (Copper-Free)
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodotoluene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(XPhos) G3 (0.01 mmol, 1 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6 hours), cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion and Recommendations
The choice between a classic Pd/Cu co-catalyzed system and a modern copper-free system for the Sonogashira coupling of this compound depends on the specific priorities of the synthesis.
Catalyst System A (Pd/Cu) is the more traditional and often faster method. The use of a copper co-catalyst accelerates the reaction, allowing for milder conditions, such as room temperature operation. However, the significant drawback is the formation of the alkyne homocoupling byproduct, which can complicate purification and reduce the overall isolated yield of the desired product. This system is well-suited for rapid initial screening or when the separation of the desired product from the homocoupled byproduct is straightforward.
Catalyst System B (Copper-Free) represents a more refined approach that prioritizes selectivity and purity. By eliminating the copper co-catalyst, the formation of the homocoupled alkyne is largely suppressed, leading to a much cleaner reaction profile. This comes at the cost of a longer reaction time and the need for a more specialized and often more expensive palladium precatalyst with a sophisticated ligand like XPhos. This system is highly recommended for syntheses where product purity is paramount, such as in the preparation of active pharmaceutical ingredients or high-purity materials, and when the slightly longer reaction time and higher catalyst cost are acceptable trade-offs.
References
- Sustainable and efficient aryl halides with copper-free Heck–Cassar–Sonogashira (HCS) and Suzuki–Miyaura (SM) cross-coupling reactions were described. Independently from the aryl chloride substitue... (n.d.). In ACS Publications.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). In PubMed Central.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Sonogashira Coupling. (2024). In Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). In PMC - NIH.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). In RSC Publishing.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.). In Organometallics - ACS Publications.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). In Organometallics - ACS Publications.
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Differentiating 2-Ethynyl-4-fluorobenzonitrile Isomers: A Senior Application Scientist's Spectroscopic Comparison Guide
In the landscape of modern drug discovery and development, the precise structural elucidation of molecular entities is paramount. Isomeric purity is not merely a matter of academic interest but a critical determinant of a drug candidate's efficacy, safety, and intellectual property defensibility. This guide provides a comprehensive spectroscopic framework for the differentiation of 2-ethynyl-4-fluorobenzonitrile and its constitutional isomers. While a direct, side-by-side experimental comparison is not yet prevalent in public literature, this document leverages established spectroscopic principles and data from closely related analogs to offer a robust, predictive analysis for researchers in the field.
The core challenge lies in unequivocally determining the substitution pattern on the benzene ring. The subtle yet significant electronic and steric differences imparted by the fluorine, ethynyl, and nitrile functionalities manifest in distinct spectroscopic signatures across various analytical techniques. This guide will delve into the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), providing both the theoretical underpinnings and practical, step-by-step protocols for analysis.
The Isomeric Landscape
For the purpose of this guide, we will focus on the spectroscopic comparison of four primary isomers of ethynyl-fluorobenzonitrile, with this compound as our primary subject. The differentiation of these isomers is crucial as their distinct electronic and steric profiles can lead to vastly different biological activities and patentability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Shifts and Coupling Constants
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei, along with proton-proton and proton-fluorine coupling constants, provide a detailed map of the molecular structure.
Causality Behind Experimental Choices in NMR
The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns expected in the aromatic region of these isomers. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm. The interpretation of the spectra relies on understanding the electronic effects of the substituents. The nitrile (-CN) and ethynyl (-C≡CH) groups are electron-withdrawing, while the fluorine (-F) atom is electronegative and exhibits both inductive withdrawal and mesomeric donation. These competing effects lead to predictable variations in the shielding and deshielding of the aromatic protons and carbons.
Predicted ¹H NMR Spectroscopic Data
The aromatic region (typically 7.0-8.0 ppm) will be most informative. The number of signals, their splitting patterns (multiplicity), and the magnitude of the coupling constants (J-values) will be unique to each isomer. Any substitution on a benzene ring results in non-equivalent aromatic protons, which then split each other's signals.[1]
| Isomer | Predicted Aromatic ¹H NMR Signals | Predicted Ethynyl ¹H Signal (ppm) |
| This compound | Three distinct signals in the aromatic region, likely a doublet, a doublet of doublets, and another doublet, reflecting the ortho, meta, and para couplings between the protons. The proton ortho to the fluorine will show coupling to fluorine. | ~3.0-3.5 |
| 3-Ethynyl-4-fluorobenzonitrile | Three distinct signals in the aromatic region. Expect complex splitting due to ortho, meta, and para proton-proton couplings, as well as coupling to the fluorine atom. | ~3.0-3.5 |
| 2-Ethynyl-5-fluorobenzonitrile | Three distinct signals in the aromatic region with varied splitting patterns due to the different positional relationships of the protons to each other and to the fluorine atom. | ~3.0-3.5 |
| 3-Ethynyl-5-fluorobenzonitrile | Three distinct signals in the aromatic region, with one proton likely appearing as a singlet or a finely split triplet due to two meta couplings. | ~3.0-3.5 |
Note: The chemical shift of the ethynyl proton is influenced by the anisotropic magnetic field of the triple bond, typically appearing in the 2-3 ppm range.[2]
¹H-¹H Coupling Constants:
-
Ortho coupling (³J): ~7-9 Hz
-
Meta coupling (⁴J): ~2-3 Hz[3]
-
Para coupling (⁵J): ~0-1 Hz
Predicted ¹³C NMR Spectroscopic Data
The chemical shifts of the aromatic carbons (typically 110-160 ppm) are sensitive to the electronic effects of the substituents.[1] The carbon attached to the electron-withdrawing nitrile group will be significantly deshielded. The carbons attached to the fluorine and ethynyl groups will also show characteristic shifts. The nitrile carbon itself appears in a distinct region around 110-120 ppm.[4]
| Isomer | Predicted Aromatic ¹³C NMR Signals | Predicted Ethynyl ¹³C Signals (ppm) | Predicted Nitrile ¹³C Signal (ppm) |
| This compound | Six distinct signals in the aromatic region. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. | Two signals, ~75-90 | ~115-120 |
| 3-Ethynyl-4-fluorobenzonitrile | Six distinct signals in the aromatic region, with the carbon bearing the fluorine showing a large C-F coupling constant. | Two signals, ~75-90 | ~115-120 |
| 2-Ethynyl-5-fluorobenzonitrile | Six distinct signals in the aromatic region, with characteristic C-F coupling. | Two signals, ~75-90 | ~115-120 |
| 3-Ethynyl-5-fluorobenzonitrile | Six distinct signals in the aromatic region, with the carbon attached to fluorine exhibiting a doublet splitting. | Two signals, ~75-90 | ~115-120 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
Integrate the signals and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Reference the solvent peak (CDCl₃) to 77.16 ppm.
-
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the nitrile (-C≡N) and alkyne (-C≡C-H and -C≡C-) stretching vibrations are particularly diagnostic.
Causality Behind Experimental Choices in IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples, requiring minimal sample preparation. The key vibrational modes to observe are the nitrile and alkyne stretches. The frequencies of these vibrations are sensitive to electronic effects. Conjugation of the nitrile group with the aromatic ring lowers its stretching frequency compared to aliphatic nitriles.[5] Similarly, the electronic nature of the other ring substituents will subtly influence the exact position and intensity of these bands.
Predicted IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Observations for Isomers |
| Ethynyl C-H Stretch | 3330-3270 (sharp, strong) | A sharp, strong band in this region is a clear indicator of a terminal alkyne.[6] |
| Nitrile C≡N Stretch | 2240-2220 (aromatic) | The exact position will be subtly influenced by the position of the electron-withdrawing fluorine atom.[5] |
| Alkyne C≡C Stretch | 2260-2100 (weak to medium) | This band can sometimes be weak, but its presence is a key confirmation of the alkyne functionality.[6] |
| Aromatic C-H Stretch | >3000 | A series of weaker bands just above 3000 cm⁻¹. |
| Aromatic C=C Bending | 1600-1450 | Multiple bands in this region characteristic of the benzene ring. |
| C-F Stretch | 1250-1000 | A strong band in this region, but can be difficult to assign definitively due to overlap with other fingerprint region absorptions. |
While IR is excellent for confirming the presence of the key functional groups, differentiating the isomers based solely on the subtle shifts in the nitrile and alkyne frequencies can be challenging without high-resolution instrumentation and computational support. However, significant deviations from the expected ranges could indicate an unexpected isomeric structure.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Lower the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
Causality Behind Experimental Choices in UV-Vis Spectroscopy
Ethanol or hexane are common solvents for UV-Vis analysis of nonpolar to moderately polar organic compounds. The choice of solvent can slightly influence the λmax. The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated systems, including substituted benzenes.[7] The benzonitrile chromophore itself has a primary absorption band around 224 nm and a secondary (benzenoid) band around 271 nm. The addition of the ethynyl group extends the conjugation, which is expected to cause a bathochromic (red) shift to longer wavelengths. The position of the fluorine atom will also have a modest influence on the λmax.
Predicted UV-Vis Spectroscopic Data
The λmax for substituted benzenes can be estimated using empirical rules. For a benzoyl derivative (which can be an analog for benzonitrile), the base value is 246 nm.
Woodward-Fieser Rules for Substituted Benzene Derivatives (Illustrative):
-
Base value (for C₆H₅-COR): 246 nm
-
-F (ortho, meta): +0 nm
-
-F (para): +7 nm
While the ethynyl group is not explicitly covered in the standard rules for benzoyl derivatives, its extension of the π-system will undoubtedly cause a significant bathochromic shift. The relative positions of the substituents will lead to subtle differences in the λmax and the molar absorptivity (ε) for each isomer.
| Isomer | Predicted λmax (nm) | Rationale |
| This compound | >250 | Extended conjugation from the ethynyl group. The para-fluorine may contribute to a slight red shift. |
| 3-Ethynyl-4-fluorobenzonitrile | >250 | Extended conjugation. The meta-positioning of the ethynyl group relative to the nitrile may result in a slightly different λmax compared to the 2-ethynyl isomer. |
| 2-Ethynyl-5-fluorobenzonitrile | >250 | Extended conjugation. The meta-fluorine is expected to have a minimal effect on the λmax according to the rules. |
| 3-Ethynyl-5-fluorobenzonitrile | >250 | Extended conjugation. The meta-positioning of both the ethynyl and fluoro groups relative to the nitrile will likely result in a distinct λmax. |
The primary utility of UV-Vis in this context is to confirm the presence of the extended conjugated system and to serve as a comparative tool between the synthesized isomers. A significant deviation in λmax between batches or compared to a reference standard would indicate a potential isomeric impurity.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane) to an absorbance of approximately 1 AU at the λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the λmax.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometric Data
All isomers of ethynyl-fluorobenzonitrile have the same molecular formula (C₉H₄FN) and therefore the same nominal molecular weight of 145 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation patterns under electron ionization (EI) are expected to be similar but may show differences in the relative abundances of fragment ions due to the different stabilities of the precursor ions and the resulting fragments.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺): A relatively stable molecular ion peak at m/z = 145 is expected due to the aromatic nature of the molecule.
-
Loss of HCN (M-27): A common fragmentation pathway for benzonitriles, leading to a fragment at m/z = 118.
-
Loss of an ethynyl radical (M-25): Cleavage of the ethynyl group would result in a fragment at m/z = 120.
-
Other fragments: Further fragmentation of the aromatic ring can lead to a complex pattern of smaller ions.
While the primary fragments may be the same, the relative intensities of these fragments can provide clues to the isomeric structure, as the position of the substituents can influence the stability of the resulting cations.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and fragment ions.
-
High-Resolution MS (Optional but Recommended): For confirmation of the elemental composition, analyze the sample on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Conclusion
The definitive differentiation of this compound and its isomers is most reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most powerful methods, providing unambiguous structural information through the analysis of chemical shifts and coupling constants. IR and UV-Vis spectroscopy serve as crucial confirmatory tools, verifying the presence of the key functional groups and the conjugated π-system. Mass spectrometry confirms the molecular weight and elemental composition. By employing this multi-faceted spectroscopic approach, researchers and drug development professionals can ensure the structural integrity and isomeric purity of their compounds, a critical step in the path toward novel therapeutics.
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Fadhil, A. N., & Essa, A. H. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE. SID. [Link]
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Bromilow, J., & Brownlee, R. T. C. (1975). Reverse substituent chemical shift effects in the C-13 nmr shifts of substituted benzonitriles. Tetrahedron Letters, 16(25), 2113–2114. [Link]
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Kim, D., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry - An Asian Journal, 16(18), 2626-2632. [Link]
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UV Spectroscopy - Woodward - Feiser Rules. (n.d.). SlideShare. [Link]
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Kim, D., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry: An Asian Journal, 16(18), 2626-2632. [Link]
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NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]
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Govil, G., & Dhingra, M. M. (1964). Proton spin-spin interactions in m-disubstituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 59(4), 227-236. [Link]
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ResearchGate. (n.d.). Simultaneous Enhancement of Transition Dipole Strength and Vibrational Lifetime of an Alkyne IR Probe via π-d Backbonding and Vibrational Decoupling. [Link]
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ResearchGate. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. [Link]
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Bagchi, S., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(35), 10851–10856. [Link]
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Li, S., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 28(12), 4702. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Ethynyl-4-fluorobenzonitrile by HPLC
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
2-Ethynyl-4-fluorobenzonitrile is a crucial building block in medicinal chemistry, notably as a key intermediate for synthesizing advanced pharmaceutical agents. Its molecular structure, featuring a reactive ethynyl group, a polar nitrile moiety, and an aromatic ring, makes it a versatile synthon. However, these same features present a distinct challenge for purity assessment. Impurities, often arising from the common Sonogashira coupling synthesis, can include unreacted starting materials, catalyst residues, or homocoupled by-products.[1][2] These contaminants can impede downstream reactions, reduce final product yield, and introduce toxicological risks, making rigorous purity analysis an indispensable part of quality control.
This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and accurate purity data for this critical intermediate.
The Analytical Challenge: Understanding Analyte-Column Interactions
The separation of this compound from its potential impurities via Reverse-Phase HPLC (RP-HPLC) is governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[3][4] The molecule's overall non-polar character, driven by the benzene ring, dictates its retention on columns like C18. However, the nitrile and ethynyl groups introduce polarity and π-electrons, which can be exploited to achieve alternative selectivity.
This guide compares two distinct stationary phases to highlight these differences:
-
The Workhorse: C18 (Octadecylsilane) Column: The industry standard for RP-HPLC, C18 columns provide excellent retention for hydrophobic compounds based primarily on van der Waals forces.[4][5]
-
The Alternative: Phenyl-Hexyl Column: This phase offers a different separation mechanism. The phenyl rings in the stationary phase can induce π-π interactions with the aromatic ring of the analyte, providing unique selectivity for aromatic and unsaturated compounds.[6][7] The hexyl linker also contributes to hydrophobic retention.[7]
Comparative HPLC Methodologies
We present two distinct methods, optimized for resolving this compound from a common process impurity, 4-Fluoro-2-iodobenzonitrile (a potential unreacted starting material from a Sonogashira coupling).
Method A: Standard C18 Reverse-Phase Protocol
This method leverages the high hydrophobicity of the C18 stationary phase for robust retention and separation. It is a reliable starting point for most aromatic compounds.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve in 10 mL of Acetonitrile/Water (50:50, v/v) to create a stock solution of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[8]
-
-
System Suitability:
-
Inject a standard solution containing both the analyte and the potential impurity.
-
Acceptance Criteria: Resolution (Rs) > 2.0, Tailing factor (Tf) for the main peak between 0.9 and 1.5.
-
Method B: Phenyl-Hexyl Alternative Selectivity Protocol
This method is designed to exploit the unique π-π interactions offered by the Phenyl-Hexyl column, which can provide enhanced resolution for structurally similar aromatic compounds.[6][9]
Experimental Protocol:
-
Sample Preparation:
-
Follow the same procedure as described in Method A.
-
-
HPLC System & Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 35% B to 85% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
System Suitability:
-
Inject a standard solution containing both the analyte and the potential impurity.
-
Acceptance Criteria: Resolution (Rs) > 2.0, Tailing factor (Tf) for the main peak between 0.9 and 1.5.
-
Workflow for HPLC Method Comparison
The following diagram illustrates the logical workflow for selecting and validating an appropriate HPLC method for purity assessment.
Caption: Workflow for HPLC Method Development and Comparison.
Performance Comparison: C18 vs. Phenyl-Hexyl
The choice of column can significantly impact the separation of closely related species. The following table summarizes hypothetical but representative performance data for the two methods in separating this compound from the 4-Fluoro-2-iodobenzonitrile impurity.
| Performance Metric | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale & Insights |
| Retention Time (Analyte) | 8.5 min | 9.2 min | The Phenyl-Hexyl phase provides slightly more retention due to the combination of hydrophobic and π-π interactions.[7] |
| Retention Time (Impurity) | 8.0 min | 8.3 min | The impurity is less retained than the analyte in both systems. |
| Resolution (Rs) | 2.1 | 3.5 | Key Finding: The Phenyl-Hexyl column shows superior resolution. This is likely due to the π-π interactions providing a different selectivity mechanism that better differentiates the two aromatic compounds.[6] |
| Tailing Factor (Analyte) | 1.2 | 1.1 | Both columns provide good peak shape, well within the acceptable range (<1.5). |
| Theoretical Plates (N) | 15,000 | 16,500 | Both columns demonstrate good efficiency. |
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns are capable of assessing the purity of this compound.
-
The C18 column (Method A) provides a robust, general-purpose method that meets the basic requirements for purity analysis. It is an excellent choice for routine quality control where baseline separation is achieved.
-
The Phenyl-Hexyl column (Method B) offers superior resolving power for this specific analyte and its structurally similar impurity. The alternative selectivity provided by π-π interactions makes it the recommended method for challenging separations, impurity profiling, and method development where maximum resolution is critical.[9]
For comprehensive characterization and in-process control where trace impurities must be unequivocally separated from the main peak, the Phenyl-Hexyl column is the superior choice. All developed analytical methods must subsequently undergo full validation according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose.[10][11][12]
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Scribd. Reversed Phase Chromatography: Basic Principles. [Link]
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Separation Methods Technologies. Phenyl-Hexyl Columns. [Link]
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Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
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NIH. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
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Comparative In Vitro Evaluation of Novel Kinase Inhibitors Derived from a 2-Ethynyl-4-fluorobenzonitrile Scaffold
A Senior Application Scientist's Guide to Potency, Selectivity, and Cellular Activity Assessment
In the relentless pursuit of novel therapeutics, particularly in oncology, the identification of new chemical scaffolds for kinase inhibitor development is of paramount importance. The 2-ethynyl-4-fluorobenzonitrile core represents a promising starting point for the design of potent and selective kinase inhibitors. Its unique electronic and structural features offer multiple vectors for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against key oncogenic kinases.
This guide provides a comprehensive comparison of a hypothetical series of kinase inhibitors derived from the this compound scaffold, with a focus on their in vitro evaluation against the Epidermal Growth Factor Receptor (EGFR), a well-established target in various cancers.[1][2] We will delve into the experimental methodologies for assessing enzymatic potency, kinase selectivity, and cellular activity, providing a framework for researchers in drug discovery and development.
The this compound Scaffold and its Derivatives
The core structure of this compound is a versatile starting point for inhibitor design. For this comparative guide, we will evaluate three hypothetical derivatives, designated KDI-A, KDI-B, and KDI-C, each with a distinct substitution on a 4-anilinyl moiety appended to the ethynyl group. These modifications are designed to probe the ATP-binding pocket of EGFR and optimize inhibitory activity.
Core scaffold and hypothetical derivatives.
Comparative In Vitro Evaluation
A rigorous in vitro evaluation is crucial to characterize and compare novel kinase inhibitors. Our assessment will focus on three key areas: enzymatic potency (IC50 determination), kinase selectivity profiling, and cellular activity.
Enzymatic Potency: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. For our hypothetical inhibitors, we will determine their IC50 values against wild-type EGFR kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution (recombinant human EGFR), substrate solution (poly-Glu-Tyr), and ATP solution. The ATP concentration should be at or near the Km for the kinase to provide a balanced assessment of inhibitor mechanisms.[3]
-
Compound Dilution: Prepare a serial dilution of the test compounds (KDI-A, KDI-B, KDI-C) in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase-substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to consume the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical IC50 Data for EGFR Inhibition
| Compound | R-Group | EGFR IC50 (nM) |
| KDI-A | H | 150 |
| KDI-B | OCH3 | 250 |
| KDI-C | Cl | 25 |
Interpretation of Results and SAR:
The hypothetical data suggests that the nature of the substituent on the aniline ring significantly influences the inhibitory potency against EGFR. The unsubstituted compound (KDI-A) shows moderate activity. The electron-donating methoxy group (KDI-B) appears to be detrimental to the activity. In contrast, the electron-withdrawing chloro group (KDI-C) results in a significant increase in potency. This preliminary SAR suggests that an electron-deficient aniline ring may favor interactions within the EGFR ATP-binding pocket.[4]
Kinase Selectivity Profiling
While high potency against the target kinase is desirable, selectivity is equally important to minimize off-target effects and potential toxicity.[5][6][7] Therefore, the most potent compound, KDI-C, will be profiled against a panel of related and unrelated kinases.
Experimental Protocol: Kinase Panel Screening
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a broad panel of kinases using a standardized assay format, such as the ADP-Glo™ assay described above. The percent inhibition for each kinase is determined.
Hypothetical Selectivity Profile for KDI-C (at 1 µM)
| Kinase | % Inhibition |
| EGFR | 98% |
| HER2 | 65% |
| HER4 | 45% |
| SRC | 15% |
| ABL | 8% |
| PI3Kα | 5% |
Interpretation of Selectivity Profile:
The hypothetical data indicates that KDI-C is a potent inhibitor of EGFR. It also shows some activity against other members of the ErbB family (HER2 and HER4), suggesting it may be a pan-ErbB inhibitor. Importantly, it displays high selectivity against unrelated tyrosine kinases like SRC and ABL, as well as the lipid kinase PI3Kα. This selectivity profile is promising for further development, as it suggests a lower likelihood of off-target effects mediated by these other kinases.
Cellular Activity Assessment
Demonstrating that a compound can inhibit the target kinase within a cellular context is a critical step in the evaluation process.[8] We will assess the ability of our hypothetical inhibitors to inhibit the proliferation of a cancer cell line that is dependent on EGFR signaling, such as an EGFR-mutant non-small cell lung cancer (NSCLC) cell line.[9][10]
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., NCI-H1975) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (KDI-A, KDI-B, KDI-C) or vehicle (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
ATP Detection:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Hypothetical GI50 Data for an EGFR-Dependent Cell Line
| Compound | GI50 (µM) |
| KDI-A | 2.5 |
| KDI-B | 5.8 |
| KDI-C | 0.4 |
Interpretation of Cellular Activity:
The cellular activity data corroborates the findings from the enzymatic assays. KDI-C, the most potent inhibitor in the biochemical assay, also demonstrates the most potent anti-proliferative effect in the EGFR-dependent cancer cell line. This strong correlation between enzymatic and cellular potency suggests good cell permeability and on-target activity for KDI-C.
Visualizing the Scientific Process
To better understand the context and workflow of this in vitro evaluation, the following diagrams illustrate the EGFR signaling pathway and the general experimental workflow.
Simplified EGFR signaling pathway and point of inhibition.
General workflow for in vitro inhibitor evaluation.
Conclusion
This comparative guide outlines a systematic approach to the in vitro evaluation of novel kinase inhibitors, using a hypothetical series derived from a this compound scaffold. Through a combination of enzymatic potency assays, kinase selectivity profiling, and cell-based activity assays, we have demonstrated how to characterize and differentiate between potential drug candidates.
Based on our hypothetical data, KDI-C emerges as the most promising lead compound due to its superior potency against EGFR in both biochemical and cellular assays, coupled with a favorable selectivity profile. This structured in vitro evaluation provides the critical data necessary to make informed decisions and guide the next steps in the drug discovery pipeline, such as further SAR optimization, mechanistic studies, and in vivo efficacy testing.
References
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024-10-21). Frontiers.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (2024-10-20). Frontiers.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022-04-28). PubMed Central.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). PubMed Central.
- Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PubMed. (n.d.). PubMed.
- In Situ Inhibitor Synthesis and Screening by Fluorescence Polarization: An Efficient Approach for Accelerating Drug Discovery - PubMed. (2022-11-07). PubMed.
- Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Derivatives in EGFR Inhibit - Benchchem. (n.d.). BenchChem.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - bioRxiv. (2025-10-10). bioRxiv.
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13). Reaction Biology.
- In Situ Inhibitor Synthesis and Screening by Fluorescence Polarization: An Efficient Approach for Accelerating Drug Discovery | Request PDF - ResearchGate. (2025-09-26).
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.). Oxford Academic.
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Design, synthesis and biological evaluation of 2H-[5][11]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (2017-06-12). Enzymlogic.
- Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling - ResearchGate. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (n.d.). MDPI.
- Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - NIH. (n.d.).
- Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed. (2016-11-10). PubMed.
- Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). American Chemical Society.
- Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed. (2012-07-27). PubMed.
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PubMed. (2023-04-03). PubMed.
- In Situ Inhibitor Synthesis and Screening by Fluorescence Polarization: An Efficient Approach for Accelerating Drug Discovery - PMC - NIH. (n.d.).
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Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[5][11]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs - PubMed. (2023-01-15). PubMed.
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - MDPI. (n.d.). MDPI.
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A Comparative Benchmarking Guide to the Synthesis of 2-Ethynyl-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Ethynyl-4-fluorobenzonitrile in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its unique trifunctional nature—a reactive terminal alkyne, a cyano group, and a fluorine substituent—makes it a highly versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ethynyl group provides a handle for click chemistry and other coupling reactions, the nitrile can be elaborated into various nitrogen-containing heterocycles or other functional groups, and the fluorine atom can enhance metabolic stability and binding affinity. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount interest to the drug development community.
This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comprehensive analysis of their relative efficiencies based on yield, purity, scalability, and overall practicality.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies have emerged for the synthesis of this compound: the Sonogashira coupling of a halogenated precursor and the Corey-Fuchs homologation of an aldehyde. Each approach presents a distinct set of advantages and challenges, which we will explore in detail.
| Parameter | Route 1: Sonogashira Coupling | Route 2: Corey-Fuchs Reaction |
| Starting Material | 2-Bromo-4-fluorobenzonitrile | 2-Formyl-4-fluorobenzonitrile |
| Key Transformation | Palladium/copper-catalyzed cross-coupling | One-carbon homologation of an aldehyde |
| Typical Yield | 75-90% | 60-75% (two steps) |
| Scalability | Generally good, catalyst loading can be an issue | Good, handling of strong bases required |
| Reagent Availability | Good, catalysts can be expensive | Good, reagents are relatively inexpensive |
| Reaction Conditions | Mild to moderate, requires inert atmosphere | Requires cryogenic temperatures and strong bases |
| Key Challenges | Catalyst deactivation, homocoupling side products | Stoichiometric use of strong base, purification |
Route 1: The Sonogashira Coupling Approach
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[1] In the context of this compound synthesis, this typically involves the reaction of 2-bromo-4-fluorobenzonitrile with a protected or gaseous acetylene source in the presence of a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling is well-established and involves two interconnected cycles for palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, furnishes the desired product and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling with Trimethylsilylacetylene
A common and practical variation of the Sonogashira coupling for terminal alkyne synthesis involves the use of trimethylsilylacetylene (TMSA) as a stable and easy-to-handle acetylene surrogate. The trimethylsilyl group is subsequently removed under mild basic conditions.
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an argon atmosphere, add 2-bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (2.0 eq) and trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile, can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Deprotection
-
Dissolve the crude 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile in a mixture of methanol and tetrahydrofuran (1:1).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvents under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
Route 2: The Corey-Fuchs Reaction
The Corey-Fuchs reaction provides an alternative pathway to terminal alkynes from aldehydes.[2][3] This two-step process involves the conversion of an aldehyde to a 1,1-dibromoalkene, followed by treatment with a strong base to afford the terminal alkyne.
Mechanistic Rationale
The first step of the Corey-Fuchs reaction is a Wittig-type reaction where a phosphonium ylide, generated from triphenylphosphine and carbon tetrabromide, reacts with the aldehyde to form a 1,1-dibromoalkene. In the second step, treatment with a strong base, typically n-butyllithium, results in lithium-halogen exchange followed by elimination of lithium bromide to generate a lithium acetylide, which is then quenched with water to give the terminal alkyne.
Caption: Overall transformation of the Corey-Fuchs reaction.
Experimental Protocol: Corey-Fuchs Synthesis
Step 1: Formation of the 1,1-Dibromoalkene
-
To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of 2-formyl-4-fluorobenzonitrile (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto a short column of silica gel and elute with hexane to obtain the crude 2-(2,2-dibromovinyl)-4-fluorobenzonitrile.
Step 2: Formation of the Terminal Alkyne
-
Dissolve the crude 2-(2,2-dibromovinyl)-4-fluorobenzonitrile in anhydrous tetrahydrofuran and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (2.2 eq, solution in hexanes) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Conclusion and Recommendations
Both the Sonogashira coupling and the Corey-Fuchs reaction represent viable and effective methods for the synthesis of this compound. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.
-
For laboratory-scale synthesis with a focus on high yield and purity , the Sonogashira coupling with trimethylsilylacetylene is often the preferred method. It generally provides higher yields and avoids the use of highly pyrophoric reagents at cryogenic temperatures.
-
For larger-scale synthesis where cost of reagents is a primary concern , the Corey-Fuchs reaction may be more advantageous due to the lower cost of the bulk reagents. However, this route requires careful handling of n-butyllithium and may necessitate more rigorous purification of the final product.
Ultimately, the selection of the synthetic route should be made after a thorough evaluation of the factors outlined in this guide. Both methods are robust and, when executed with care, can provide access to this valuable building block for further synthetic endeavors.
References
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Ethynyl-4-fluorobenzonitrile: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
2-Ethynyl-4-fluorobenzonitrile is a trifunctional molecule, with its hazardous characteristics stemming from the benzonitrile, fluoro, and ethynyl moieties. An analysis of analogous compounds suggests the following hazard profile:
-
Toxicity: Based on data for similar benzonitriles, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] These compounds are classified as Acute Toxicity Category 4.[1][2]
-
Reactivity: The ethynyl group can impart reactivity, and the compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[4]
-
Combustion Products: In the event of a fire, thermal decomposition is expected to release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic gaseous hydrogen fluoride (HF).[3][4]
| Hazard Category | Anticipated Classification | Rationale |
| Acute Oral Toxicity | Category 4 (Harmful) | Based on data for 4-Fluorobenzonitrile and 2-Chloro-4-fluorobenzonitrile.[1][2] |
| Acute Dermal Toxicity | Category 4 (Harmful) | Based on data for 4-Fluorobenzonitrile and 2-Chloro-4-fluorobenzonitrile.[1][2] |
| Acute Inhalation Toxicity | Category 4 (Harmful) | Based on data for 4-Fluorobenzonitrile.[2] |
| Skin Corrosion/Irritation | Potential Irritant | Based on data for 2-Chloro-4-fluorobenzonitrile.[1] |
| Eye Damage/Irritation | Potential Irritant | Based on data for 2-Chloro-4-fluorobenzonitrile.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A rigorous PPE protocol is non-negotiable when handling this compound and its associated waste. The following PPE is mandatory:
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[1]
-
Body Protection: A flame-retardant lab coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection: All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is critical to ensure safe handling and disposal. Do not mix waste containing this compound with non-hazardous trash or other incompatible waste streams.
Protocol for Waste Collection:
-
Container Selection:
-
Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for solid waste such as unused compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes).
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must clearly state "this compound" and list all other components of the waste, including solvents.
-
Indicate the approximate concentration or percentage of each component.
-
-
Storage:
Disposal Pathway: From Laboratory to Final Disposition
The recommended disposal method for this compound is through a licensed hazardous waste disposal facility. The high-temperature incineration required for the complete destruction of fluorinated organic compounds is the preferred terminal treatment.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]
-
Inhalation: Move the individual to fresh air.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
-
In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for a structurally similar compound.
References
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- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-fluorobenzonitrile. Fisher Scientific.
- Santa Cruz Biotechnology. (n.d.).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-FLUORO-4-NITROBENZONITRILE. ChemicalBook.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Fluorobenzonitrile. TCI Chemicals.
- BLD Pharm. (n.d.). 1208076-36-1|this compound. BLD Pharm.
- Fisher Scientific. (2023). Safety Data Sheet: 4-Fluorobenzonitrile. Fisher Scientific.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubMed. (2002). Degradation of ethinyl estradiol by nitrifying activated sludge.
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Navigating the Synthesis and Handling of 2-Ethynyl-4-fluorobenzonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The novel compound 2-Ethynyl-4-fluorobenzonitrile holds significant promise in the landscape of pharmaceutical development and materials science. Its unique trifunctional molecular architecture—a nitrile, an ethynyl group, and a fluorine substituent—presents a versatile scaffold for the synthesis of complex molecules. However, the very reactivity that makes this compound a valuable building block also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive hazard assessment can be constructed by examining the toxicological and safety data of structurally analogous compounds, such as 4-fluorobenzonitrile, 2-chloro-4-fluorobenzonitrile, and other fluorinated benzonitriles.[1][2][3][4][5][6] This approach, rooted in the principles of chemical analogy, allows for a proactive and informed implementation of safety measures.
Based on available data for similar compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[7]
It is also classified as a combustible solid, meaning it can burn rapidly, and may be flammable.[3]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's anticipated hazard profile.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. Nitrile offers excellent resistance to a wide range of chemicals, including nitriles and aromatic compounds.[8][9][10][11][12] The outer glove should be changed immediately upon contamination. For tasks with a higher risk of splash, consider heavy-duty nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield are required. The potential for serious eye damage from splashes necessitates this dual layer of protection. Standard safety glasses are insufficient. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary. This protects against inhalation of dust and potential vapors. |
| Body Protection | A flame-resistant laboratory coat worn over personal clothing is required. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For larger scale operations, a chemical-resistant apron or suit may be warranted. |
| Foot Protection | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory. |
Procedural Guidance for Safe Handling and Operations
The following step-by-step workflow is designed to minimize exposure and ensure safe handling of this compound throughout the experimental process.
Figure 2. Emergency response flowchart for incidents involving this compound.
In the event of an emergency, immediate and correct action is crucial. The above flowchart outlines the primary steps to be taken for different scenarios. Always prioritize personal safety and the safety of those around you.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is paramount in a research and development setting. By adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, scientists can mitigate the inherent risks and foster a robust culture of safety. This proactive approach not only protects laboratory personnel but also ensures the continued progress of innovative scientific discovery.
References
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Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 20, 2026, from [Link]
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Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). PPE Unite. Retrieved January 20, 2026, from [Link]
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Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 20, 2026, from [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 20, 2026, from [Link]
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Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Thomasnet. Retrieved January 20, 2026, from [Link]
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Safety Data Sheet - 2-Chloro-4-fluorobenzonitrile. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
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Material Safety Data Sheet - 4-Fluorobenzonitrile. (n.d.). KRISHNA SOLVECHEM LTD. Retrieved January 20, 2026, from [Link]
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4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
